molecular formula C44H80N7O17P3S B15598471 18-Methyldocosanoyl-CoA

18-Methyldocosanoyl-CoA

Katalognummer: B15598471
Molekulargewicht: 1104.1 g/mol
InChI-Schlüssel: DJEPHMIMVJBWJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C44H80N7O17P3S

Molekulargewicht

1104.1 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-6-21-32(2)22-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI-Schlüssel

DJEPHMIMVJBWJB-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic World of 18-Methyldocosanoyl-CoA: A Technical Guide to its Putative Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

While direct evidence for the natural occurrence of 18-Methyldocosanoyl-CoA remains to be explicitly documented in scientific literature, this technical guide consolidates current knowledge on the broader class of very-long-chain branched-chain fatty acyl-CoAs (VLC-BCFA-CoAs) to infer its potential existence, biosynthesis, and function. This document serves as a foundational resource for researchers investigating novel lipid mediators and their roles in cellular physiology and disease. By examining the established principles of branched-chain fatty acid metabolism, we provide a framework for the potential identification, quantification, and functional characterization of this compound and related molecules.

Introduction: The Emerging Landscape of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, particularly in the brain and skin.[1][2] When these long chains are modified with alkyl branches, such as a methyl group, they form branched-chain fatty acids (BCFAs), which possess unique physicochemical properties that influence membrane fluidity and cellular signaling.[3][4] The activation of these fatty acids to their coenzyme A (CoA) thioesters is a prerequisite for their participation in metabolic pathways.

This compound, a putative 23-carbon fatty acyl-CoA with a methyl branch at the 18th position, belongs to this intriguing class of molecules. Although its presence in nature is yet to be confirmed, the existence of other VLC-BCFAs suggests that it may be a minor but functionally significant component of the lipidome in certain organisms or specific cell types.

Putative Natural Occurrence of this compound

Direct quantitative data for this compound is not currently available. However, the distribution of other BCFAs and VLCFAs across various organisms provides a basis for speculating on its potential sources. BCFAs are most commonly found in bacteria, but are also present in plants and animals.[5] In mammals, they are found in adipose tissue, the vernix caseosa of newborns, and are components of dairy products, largely originating from the gut microbiota.[5][6][7]

The following tables summarize the occurrence of representative BCFAs in different biological systems, offering a proxy for where one might search for this compound.

Table 1: Representative Branched-Chain Fatty Acids in Bacteria

Branched-Chain Fatty AcidOrganism(s)Typical Chain LengthsReference(s)
iso- and anteiso-Fatty AcidsBacillus subtilis, Staphylococcus aureusC12 - C17[8][9]
Tuberculostearic Acid (10-methyloctadecanoic acid)Mycobacterium tuberculosisC19[9]

Table 2: Representative Branched-Chain Fatty Acids in Animals

Branched-Chain Fatty AcidTissue/FluidSpeciesReference(s)
iso- and anteiso-Fatty AcidsVernix CaseosaHuman[5]
Phytanic and Pristanic AcidsPlasmaHuman[10][11]
Monomethyl BCFAsAdipose Tissue, MilkRuminants[6][7]

Hypothetical Biosynthesis of this compound

The biosynthesis of BCFAs is initiated by primers other than acetyl-CoA. For iso- and anteiso-BCFAs, the primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine.[9][12] Mid-chain branches can be introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid elongation by fatty acid synthase (FAS).[13][14]

The synthesis of a very-long-chain BCFA like 18-methyldocosanoic acid would likely involve the fatty acid elongation (ELOVL) enzymes in the endoplasmic reticulum, which are responsible for extending fatty acid chains beyond the C16 length produced by FAS.[15] The resulting free fatty acid would then be activated to its CoA ester, this compound, by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (ACSVL).

Below is a diagram illustrating the putative biosynthetic pathway for a mid-chain branched VLCFA.

Biosynthesis cluster_cytosol Cytosol / ER Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS Long_Chain_BCFA Long-Chain Branched-Chain Fatty Acid FAS->Long_Chain_BCFA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS Acetyl_CoA->Malonyl_CoA ACC ELOVL Elongase of Very-Long-Chain FAs (ELOVL) Long_Chain_BCFA->ELOVL VLC_BCFA 18-Methyldocosanoic Acid (Very-Long-Chain BCFA) ELOVL->VLC_BCFA ACSL Acyl-CoA Synthetase (ACSL/ACSVL) VLC_BCFA->ACSL Target_Molecule This compound ACSL->Target_Molecule

Caption: Putative biosynthesis of this compound.

Potential Biological Functions

While the specific functions of this compound are unknown, the roles of other VLC-BCFA-CoAs suggest several possibilities.

  • Membrane Structure and Fluidity: The methyl branch would disrupt the tight packing of saturated acyl chains, thereby increasing membrane fluidity. This could be important in specialized membranes that require a high degree of flexibility.[3]

  • Cellular Signaling: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[11] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation. This suggests a role for molecules like this compound in regulating lipid metabolism.

The diagram below illustrates the potential signaling pathway involving PPARα.

Signaling cluster_cell Cell cluster_nucleus Nucleus VLC_BCFA_CoA This compound PPARa PPARα VLC_BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Upregulates Transcription

Caption: Potential signaling via PPARα activation.

Experimental Protocols for Investigation

The study of this compound requires sensitive and specific analytical techniques. The following protocols are generalized from methods used for other long-chain acyl-CoAs and can be adapted for this specific molecule.

Extraction of Acyl-CoAs from Biological Samples
  • Homogenization: Homogenize tissue or cell pellets in a cold solution of 2:1 (v/v) isopropanol:50 mM KH2PO4.

  • Lipid Extraction: Add chloroform (B151607) and water to induce phase separation.

  • Solid-Phase Extraction: Isolate the acyl-CoA fraction from the aqueous phase using a C18 solid-phase extraction cartridge.

  • Elution and Drying: Elute the acyl-CoAs with methanol (B129727) and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Use a C8 or C18 reversed-phase column with a gradient of water and methanol containing a weak ion-pairing agent like tributylamine (B1682462) to separate the acyl-CoAs.[16]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA). The exact mass transitions would need to be determined empirically.

  • Quantification: Generate a standard curve using a synthetic this compound standard to determine the absolute concentration in the samples.

The workflow for this experimental approach is depicted below.

Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for acyl-CoA analysis.

Conclusion and Future Directions

This compound represents a frontier in lipid research. While its existence is currently hypothetical, the established principles of branched-chain fatty acid metabolism provide a strong rationale for its investigation. The methodologies outlined in this guide offer a starting point for researchers to explore the presence and function of this and other novel VLC-BCFA-CoAs. Future work should focus on the synthesis of an this compound standard to enable its definitive identification and quantification in biological systems. Elucidating the roles of such molecules may uncover new therapeutic targets for metabolic diseases.

References

A Technical Guide to the Potential Cellular Functions of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a speculative guide based on the known functions of related lipid molecules. To date, 18-Methyldocosanoyl-CoA is not a widely studied compound, and direct experimental evidence for its cellular roles is lacking. This guide aims to provide a theoretical framework to stimulate future research.

Introduction

This compound is a fascinating, yet under-investigated, lipid molecule. Structurally, it is a very long-chain fatty acyl-CoA (VLCFA-CoA) with a 22-carbon (docosanoyl) backbone. The presence of a methyl group at the 18th carbon position also classifies it as a branched-chain fatty acyl-CoA (BCFA-CoA). This unique combination of features suggests that it may play multifaceted roles in cellular biology, drawing properties from both VLCFAs and BCFAs.

VLCFAs are critical components of cellular membranes and are involved in various biological processes, including membrane homeostasis, cell signaling, and energy metabolism.[1][2] BCFAs are known to influence membrane fluidity and have been implicated in a range of metabolic and signaling pathways, with potential anti-inflammatory and neuroprotective effects.[3][4] This whitepaper will explore the hypothetical cellular functions, metabolic pathways, and signaling roles of this compound, providing a foundation for future experimental inquiry.

Potential Cellular Functions and Metabolic Roles

Membrane Structure and Dynamics

As a VLCFA, this compound is likely a precursor for the synthesis of complex lipids that are integral to cellular membranes. Its long carbon chain would contribute to the thickness and integrity of the lipid bilayer, particularly in specialized membranes like the plasma membrane and myelin sheaths. The 18-methyl branch could introduce a kink in the acyl chain, thereby increasing membrane fluidity and altering the formation of lipid microdomains.[5]

Energy Metabolism

Due to its length and branched structure, this compound is a probable substrate for peroxisomal β-oxidation.[6] Unlike straight-chain fatty acids, which are primarily metabolized in the mitochondria, VLCFAs and BCFAs undergo initial chain shortening in peroxisomes. The 18-methyl group would necessitate an initial α-oxidation step to be bypassed before β-oxidation can proceed. The resulting products, such as acetyl-CoA and propionyl-CoA, can then be transported to the mitochondria for further oxidation in the Krebs cycle.

Cell Signaling

There is compelling evidence that VLCFA-CoAs and BCFA-CoAs can act as signaling molecules, most notably as high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[1][3] By binding to and activating PPARα, this compound could regulate the transcription of genes involved in fatty acid oxidation, lipid transport, and inflammation. This suggests a role in maintaining metabolic homeostasis and responding to cellular stress.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data to illustrate the potential distribution and enzymatic interactions of this compound. These values are for illustrative purposes only and await experimental validation.

Table 1: Postulated Subcellular Distribution of this compound

OrganelleConcentration (pmol/mg protein) under Standard ConditionsConcentration (pmol/mg protein) under High-Fat Diet
Endoplasmic Reticulum1.5 ± 0.34.2 ± 0.7
Peroxisome0.8 ± 0.22.5 ± 0.5
Mitochondria0.3 ± 0.10.9 ± 0.2
Plasma Membrane2.1 ± 0.43.8 ± 0.6

Table 2: Hypothetical Kinetic Parameters with Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)

SubstrateKm (µM)Vmax (nmol/min/mg protein)
Docosanoyl-CoA (C22:0)15.2120.5
This compound25.895.3

Experimental Protocols

Protocol for Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in biological samples.[7][8][9]

1. Sample Preparation and Lipid Extraction:

  • Homogenize 10-20 mg of tissue or ~1x10^6 cells in a solution of 2.5% sulfosalicylic acid.
  • Add an internal standard (e.g., C17:0-CoA).
  • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
  • Mass Spectrometry:
  • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
  • Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.

3. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol for In Vitro PPARα Ligand Binding Assay

This protocol outlines a competitive binding assay to determine if this compound is a ligand for PPARα.[3][4]

1. Reagents and Materials:

  • Recombinant human PPARα ligand-binding domain (LBD).
  • A fluorescently labeled known PPARα ligand (e.g., a derivative of GW7647).
  • This compound.

2. Assay Procedure:

  • In a 384-well plate, add a fixed concentration of recombinant PPARα-LBD and the fluorescent ligand.
  • Add varying concentrations of this compound (or a known competitor as a positive control).
  • Incubate at room temperature for 1 hour to reach equilibrium.
  • Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by this compound.

3. Data Analysis:

  • Plot the change in fluorescence polarization against the concentration of this compound.
  • Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.

Visualizations of Hypothetical Pathways and Workflows

Hypothetical Biosynthesis and Metabolism of this compound cluster_synthesis Biosynthesis cluster_fate Metabolic Fates Very_Long_Chain_Fatty_Acid Very_Long_Chain_Fatty_Acid Elongase_Complex Elongase_Complex Very_Long_Chain_Fatty_Acid->Elongase_Complex BCFA_Precursor BCFA_Precursor BCFA_Precursor->Elongase_Complex 18-MD-CoA This compound Elongase_Complex->18-MD-CoA Complex_Lipids Incorporation into Sphingolipids & Phospholipids 18-MD-CoA->Complex_Lipids Acyltransferases Peroxisomal_Oxidation Peroxisomal β-Oxidation 18-MD-CoA->Peroxisomal_Oxidation ACOX1 Signaling Cell Signaling 18-MD-CoA->Signaling e.g., PPARα activation

Caption: Hypothetical biosynthesis and metabolic fates of this compound.

Proposed Signaling Pathway via PPARα Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 18-MD-CoA_cyto This compound 18-MD-CoA_nucl This compound 18-MD-CoA_cyto->18-MD-CoA_nucl Nuclear Import PPARa PPARα 18-MD-CoA_nucl->PPARa binds PPARa_RXR PPARα RXR PPARa->PPARa_RXR heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription activates

Caption: Proposed signaling pathway of this compound via PPARα activation.

Experimental Workflow for LC-MS/MS Quantification Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM) LC->MS Analysis Data Analysis MS->Analysis

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion and Future Directions

This compound represents a novel lipid species with the potential for significant and diverse roles in cellular function. Based on its structure, it is plausible that it contributes to membrane architecture, serves as a substrate for peroxisomal energy metabolism, and acts as a signaling molecule to regulate gene expression. The hypothetical frameworks and experimental protocols outlined in this whitepaper provide a roadmap for future research. Key next steps should include the chemical synthesis of this compound and its labeled isotopes to enable tracer studies, the development of specific analytical methods for its detection in biological systems, and the use of in vitro and cell-based assays to validate its interactions with proteins such as PPARα. Elucidating the precise functions of this unique fatty acyl-CoA will undoubtedly deepen our understanding of lipid metabolism and its role in health and disease.

References

An In-depth Technical Guide on 18-Methyldocosanoyl-CoA and its Putative Involvement in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 18-Methyldocosanoyl-CoA is limited in publicly available scientific literature. This guide is constructed based on established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. The metabolic pathways, quantitative data, and experimental protocols described herein are proposed based on the metabolism of analogous molecules and should be considered as a hypothetical framework for future research.

Introduction

This compound is the coenzyme A thioester of 18-methyldocosanoic acid, a C23 very-long-chain branched-chain fatty acid. While specific research on this molecule is scarce, its structure suggests involvement in complex lipid metabolism and potential roles in cellular signaling and membrane architecture. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are integral components of various biological systems, contributing to the formation of biological membranes, energy storage, and cellular signaling.[1][2][3] This guide provides a comprehensive overview of the putative metabolic pathways, potential functions, and analytical methodologies relevant to the study of this compound.

Putative Metabolic Pathways

The metabolism of this compound is likely to follow the general pathways established for other VLCFAs and BCFAs. This includes its biosynthesis through fatty acid elongation and its catabolism via peroxisomal degradation pathways.

Biosynthesis of 18-Methyldocosanoic Acid and its Activation to this compound

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum, carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[4][5][6] This system extends shorter fatty acyl-CoA precursors by two-carbon units donated by malonyl-CoA. The synthesis of 18-methyldocosanoic acid would likely initiate from a shorter, methylated fatty acyl-CoA precursor.

The key steps in the elongation cycle are:

  • Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA.

  • Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to yield an elongated acyl-CoA.

Once synthesized, 18-methyldocosanoic acid must be activated to its CoA thioester, this compound, by a very-long-chain acyl-CoA synthetase (VLC-ACS) to participate in metabolic pathways.

Precursor Shorter Methylated Acyl-CoA Elongase Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) Precursor->Elongase Malonyl Malonyl-CoA Malonyl->Elongase VLCFA_CoA This compound (Elongated Acyl-CoA) Elongase->VLCFA_CoA + 2C VLCFA 18-Methyldocosanoic Acid VLCFA_CoA->VLCFA Hydrolysis VLC_ACS VLC-Acyl-CoA Synthetase VLCFA->VLC_ACS VLC_ACS->VLCFA_CoA Activation CoA Coenzyme A CoA->VLC_ACS

Caption: Proposed Biosynthesis and Activation of this compound.
Degradation of this compound

Due to their long chain length, VLCFAs such as 18-methyldocosanoic acid are initially metabolized in peroxisomes, as they are too long to be transported directly into mitochondria.[2][7] The presence of a methyl branch at the 18th carbon (an anteiso-methyl group) suggests that its degradation may involve a combination of α- and β-oxidation steps to bypass the methyl branch.[8]

The proposed degradation pathway would involve:

  • Peroxisomal Chain Shortening: this compound undergoes several cycles of β-oxidation in the peroxisome until the methyl branch is near the carboxyl end.

  • Alpha-Oxidation: To bypass the methyl branch, an α-oxidation step may be required, which removes one carbon atom.

  • Mitochondrial β-Oxidation: The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to acetyl-CoA via the standard β-oxidation pathway.

VLCFA_CoA This compound Peroxisome Peroxisomal β-Oxidation VLCFA_CoA->Peroxisome Short_BCFA_CoA Shorter Branched-Chain Acyl-CoA Peroxisome->Short_BCFA_CoA Chain Shortening Alpha_Ox α-Oxidation Short_BCFA_CoA->Alpha_Ox To bypass methyl branch Shorter_Acyl_CoA Shorter Straight-Chain Acyl-CoA Alpha_Ox->Shorter_Acyl_CoA -1C Mitochondria Mitochondrial β-Oxidation Shorter_Acyl_CoA->Mitochondria Acetyl_CoA Acetyl-CoA Mitochondria->Acetyl_CoA Complete Oxidation TCA TCA Cycle Acetyl_CoA->TCA

Caption: Proposed Degradation Pathway of this compound.

Potential Biological Functions and Signaling Involvement

While the precise functions of this compound are yet to be elucidated, the known roles of other VLCFAs and BCFAs provide a basis for speculation.

Structural Component of Membranes

VLCFAs are crucial components of sphingolipids and phospholipids, particularly in the plasma membrane.[4] The incorporation of 18-methyldocosanoic acid into these lipids could influence membrane fluidity, thickness, and the formation of lipid rafts, thereby affecting membrane protein function and signal transduction.

Regulation of Gene Expression via PPARα

A significant finding is that the CoA thioesters of VLCFAs and BCFAs are high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[9] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation.[9] It is therefore plausible that this compound acts as an endogenous ligand for PPARα, regulating its own metabolism and that of other lipids.

VLCFA_CoA This compound PPARa PPARα VLCFA_CoA->PPARa Binding and Activation Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binding Target_Genes Target Genes (e.g., β-oxidation enzymes) PPRE->Target_Genes Transcription Increased Transcription Target_Genes->Transcription

Caption: Proposed Signaling Pathway of this compound via PPARα.

Quantitative Data

Table 1: Hypothetical Tissue Distribution of 18-Methyldocosanoic Acid

TissueConcentration (µg/g tissue)
Brain (Myelin)5.2 ± 1.3
Liver1.8 ± 0.5
Adipose Tissue0.9 ± 0.2
Skin12.4 ± 3.1
Hair Follicles25.7 ± 6.8

Table 2: Hypothetical Binding Affinities of Fatty Acyl-CoAs to PPARα

LigandDissociation Constant (Kd) (nM)
This compound15 ± 4
Lignoceroyl-CoA (C24:0)20 ± 6
Phytanoyl-CoA11 ± 2
Oleoyl-CoA (C18:1)250 ± 50

Experimental Protocols

The study of this compound requires specialized analytical techniques for its extraction, identification, and quantification, as well as methods to investigate its metabolic fate and biological activity.

Extraction and Quantification of 18-Methyldocosanoic Acid from Tissues

This protocol is adapted from methods used for other BCFAs and VLCFAs.[10]

  • Tissue Homogenization: Homogenize 50-100 mg of tissue in a methanol (B129727)/water solution.

  • Lipid Extraction: Perform a Folch extraction using chloroform (B151607) and methanol to separate the total lipid fraction.

  • Saponification: Saponify the lipid extract with methanolic KOH to release free fatty acids.

  • Derivatization: Convert the fatty acids to their methyl esters (FAMEs) using boron trifluoride in methanol.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Identification is based on retention time and mass spectrum compared to a synthesized standard of 18-methyldocosanoic acid methyl ester. Quantification is achieved using an internal standard (e.g., C17:0).

Quantification of this compound by LC/MS/MS

This protocol is based on established methods for long-chain acyl-CoAs.

  • Sample Preparation: Extract acyl-CoAs from cell or tissue lysates using solid-phase extraction (SPE) with a C18 cartridge.

  • LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column and a gradient of acetonitrile (B52724) in an aqueous solution of ammonium (B1175870) acetate.

  • MS/MS Detection: Detect the eluting acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard.

  • Quantification: Quantify by comparing the peak area to a standard curve generated with known concentrations of synthetic this compound.

In Vitro PPARα Activation Assay
  • Cell Culture: Culture a suitable cell line (e.g., HepG2) transiently co-transfected with expression vectors for human PPARα and RXR, and a reporter plasmid containing a PPRE-driven luciferase gene.

  • Treatment: Treat the cells with varying concentrations of synthetic this compound or a vehicle control. A known PPARα agonist (e.g., GW7647) should be used as a positive control.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.

Start Start: Tissue/Cell Sample Homogenize Homogenization & Lipid Extraction Start->Homogenize Split Split Sample Homogenize->Split Saponify Saponification to Free Fatty Acid Split->Saponify For Total Fatty Acid SPE Solid-Phase Extraction of Acyl-CoAs Split->SPE For Acyl-CoA Derivatize Derivatization to FAME Saponify->Derivatize GCMS GC-MS Analysis for 18-Methyldocosanoic Acid Derivatize->GCMS End1 Quantified Fatty Acid GCMS->End1 LCMSMS LC/MS/MS Analysis for This compound SPE->LCMSMS End2 Quantified Acyl-CoA LCMSMS->End2

Caption: Experimental Workflow for Quantification.

Conclusion and Future Directions

This compound represents an understudied molecule at the intersection of very-long-chain and branched-chain fatty acid metabolism. Based on our understanding of related lipids, it is likely to play roles in maintaining the structural integrity of biological membranes and in the regulation of gene expression through nuclear receptors such as PPARα. The development of specific analytical methods and the synthesis of an this compound standard are critical next steps to enable direct investigation of its metabolic pathways and biological functions. Future research should focus on identifying the specific enzymes responsible for its synthesis and degradation, quantifying its levels in various tissues under different physiological and pathological conditions, and elucidating its precise role in cellular signaling. Such studies will be invaluable for researchers in lipid metabolism and professionals in drug development targeting metabolic disorders.

References

A Technical Guide to the Characterization of Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "18-Methyldocosanoyl-CoA" did not yield specific scientific literature detailing its discovery or characterization. This suggests that it may be a novel, theoretical, or not yet publicly described molecule. Therefore, this guide provides a comprehensive overview of the discovery and initial characterization of a closely related and well-studied class of molecules: Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs) . The methodologies and pathways described herein are representative of those that would be employed for the characterization of a novel acyl-CoA derivative like this compound.

Introduction to Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)

Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 or more.[1][2] In their activated form, they are covalently linked to coenzyme A (CoA) via a thioester bond, forming VLCFA-CoAs.[3][4] These molecules are crucial intermediates in various metabolic pathways and are the precursors for the synthesis of complex lipids such as sphingolipids and glycerophospholipids.[3][4][5] VLCFA-CoAs are synthesized in the endoplasmic reticulum through a cyclic process of fatty acid elongation and are degraded primarily in peroxisomes via β-oxidation.[3][6][7]

The study of VLCFA-CoAs is critical as their dysregulation is associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs in tissues and plasma.[3][7][8] Furthermore, VLCFA-CoAs themselves can act as signaling molecules, for instance, by serving as high-affinity ligands for nuclear receptors like PPARα, which regulates the expression of genes involved in lipid metabolism.[9]

Quantitative Data

The characterization of a novel acyl-CoA often involves quantitative analysis to determine its concentration in various biological samples. Mass spectrometry-based techniques are typically employed for this purpose. The following table presents representative data on the abundance of specific VLCFA-CoA species in cultured human fibroblasts, particularly in the context of a metabolic disorder (ABCD1 deficiency, the cause of X-ALD) where these molecules accumulate.

Acyl-CoA SpeciesMean Concentration (pmol/mg protein) in Control CellsMean Concentration (pmol/mg protein) in ABCD1-deficient CellsFold ChangeReference
C24:0-CoA~0.02~0.084.0x[8]
C26:0-CoA~0.01~0.1515.0x[8]
C26:1-CoA~0.03~0.4515.0x[8]

This data is illustrative and derived from published findings. Absolute concentrations can vary significantly based on cell type, culture conditions, and analytical methods.

Experimental Protocols

The initial characterization of a molecule like this compound would involve its chemical synthesis followed by detailed biochemical and analytical characterization.

This protocol outlines a general method for the chemical synthesis of a VLCFA-CoA from its corresponding free fatty acid.

  • Activation of the Fatty Acid: The free fatty acid (e.g., 18-Methyldocosanoic acid) is converted to its N-hydroxysuccinimide (NHS) ester. The fatty acid is dissolved in an appropriate organic solvent (e.g., dichloromethane) with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide. The reaction is stirred at room temperature for several hours.

  • Purification of the NHS Ester: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The solvent is then removed under vacuum, and the resulting NHS ester is purified, typically by silica (B1680970) gel chromatography.

  • Thioesterification with Coenzyme A: The purified NHS ester is dissolved in a solvent mixture (e.g., tetrahydrofuran (B95107) and aqueous sodium bicarbonate buffer). Coenzyme A (lithium salt) is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by a technique like thin-layer chromatography (TLC).

  • Purification of the VLCFA-CoA: The final VLCFA-CoA product is purified using reverse-phase high-performance liquid chromatography (HPLC). The fractions containing the desired product are collected, pooled, and lyophilized to yield the pure VLCFA-CoA.

  • Structure Verification: The identity and purity of the synthesized VLCFA-CoA are confirmed using mass spectrometry (to verify the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the chemical structure).

This protocol describes a standard method for the extraction and quantification of VLCFA-CoAs from cultured cells or tissues using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation: Cells or tissues are homogenized in a cold buffer. An internal standard (typically a deuterated version of the analyte, e.g., d4-C26:0-CoA) is added to the homogenate to correct for extraction losses and matrix effects.

  • Lipid Extraction: The lipids, including the acyl-CoAs, are extracted from the homogenate using a solvent system, such as a modified Bligh-Dyer extraction with acidic conditions to improve the recovery of acyl-CoAs.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified and enriched for acyl-CoAs using a solid-phase extraction column. The column is washed with solvents of increasing polarity to remove interfering substances, and the acyl-CoAs are then eluted with a specific solvent mixture.

  • LC-MS Analysis: The purified extract is analyzed by reverse-phase LC coupled to a tandem mass spectrometer (MS/MS). The acyl-CoAs are separated based on their chain length and degree of saturation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each targeted acyl-CoA species.

  • Data Analysis: The concentration of each VLCFA-CoA is calculated by comparing the peak area of the endogenous analyte to that of the internal standard. The results are typically normalized to the total protein content of the initial sample.

Visualization of Key Pathways

The biological activity and fate of a VLCFA-CoA are determined by its involvement in metabolic pathways. Below are diagrams representing the core synthesis and degradation pathways for VLCFA-CoAs.

Fatty_Acid_Elongation_Cycle cluster_ER Endoplasmic Reticulum AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA ELOVL (Condensation) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA KAR (Reduction) EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA HACD (Dehydration) AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 TER (Reduction) AcylCoA_n2->AcylCoA_n Enters next cycle

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome VLCFA_CoA VLCFA-CoA (Cn) EnoylCoA trans-2-Enoyl-CoA (Cn) VLCFA_CoA->EnoylCoA ACOX1 (Dehydrogenation) HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn) EnoylCoA->HydroxyacylCoA HSD17B4 (Hydration) KetoacylCoA 3-Ketoacyl-CoA (Cn) HydroxyacylCoA->KetoacylCoA HSD17B4 (Dehydrogenation) AcylCoA_n2 Acyl-CoA (Cn-2) KetoacylCoA->AcylCoA_n2 Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA AcylCoA_n2->VLCFA_CoA Enters next cycle

Caption: The peroxisomal β-oxidation pathway for VLCFA-CoA degradation.

References

An In-depth Technical Guide to the Physicochemical Properties of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methyldocosanoyl-CoA is a branched-chain, very-long-chain acyl-coenzyme A thioester. While specific experimental data for this particular molecule is scarce in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, general methodologies for its synthesis and analysis, and its potential biological roles based on current knowledge of related long-chain and branched-chain fatty acyl-CoAs. This document is intended to serve as a foundational resource for researchers investigating the metabolism and therapeutic potential of this and similar lipid molecules.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C44H80N7O17P3SCalculated
Molecular Weight 1104.13 g/mol Calculated[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be sparingly soluble in water, forming micelles above a critical concentration. Soluble in organic solvents like methanol (B129727) and acetonitrile.Inferred from general properties of long-chain acyl-CoAs[2][3]
Physical State Predicted to be a solid at room temperature.Inferred from related compounds[4]

Note: The molecular formula and weight were calculated based on the structure of Coenzyme A (C21H36N7O16P3S)[5][6][7] and the addition of an 18-methyldocosanoyl group, with the corresponding loss of a water molecule during thioester bond formation. The molecular formula and weight are consistent with isomeric compounds like 13-Methyldocosanoyl-CoA (C44H80N7O17P3S; 1104.13 g/mol )[1].

Biological Role and Signaling Pathways

Branched-chain fatty acids and their CoA esters are integral to cellular metabolism, serving as components of cell membranes and as signaling molecules. Very-long-chain acyl-CoAs are primarily metabolized in peroxisomes via β-oxidation[8][9].

One of the key regulatory roles of fatty acyl-CoAs is their function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα[10][11][12]. PPARα is a nuclear receptor that governs the expression of genes involved in fatty acid transport and oxidation[13][14]. The activation of PPARα by ligands such as branched-chain fatty acyl-CoAs leads to a cascade of events that ultimately regulate lipid homeostasis.

PPARa_Signaling PPARα Signaling Pathway Activation by Fatty Acyl-CoAs cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa binds PPRE PPRE PPARa->PPRE bind to Coactivator Coactivator PPARa->Coactivator recruits (active) RXR RXR RXR->PPRE bind to Corepressor Corepressor PPRE->Corepressor recruits (inactive) Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes activates transcription Coactivator->PPRE binds to complex mRNA mRNA Target_Genes->mRNA transcription Proteins Metabolic Enzymes mRNA->Proteins translation Metabolic_Effect Increased Fatty Acid Oxidation Proteins->Metabolic_Effect

Figure 1: PPARα signaling pathway activation by this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of very-long-chain acyl-CoAs. These would require optimization for the specific synthesis and analysis of this compound.

Synthesis of this compound (General Procedure)

The synthesis of long-chain fatty acyl-CoAs is typically achieved through the activation of the corresponding fatty acid[15][16][17].

Principle: 18-Methyldocosanoic acid is converted to its CoA thioester in a reaction catalyzed by a long-chain acyl-CoA synthetase, requiring ATP and Coenzyme A.

Materials:

  • 18-Methyldocosanoic acid

  • Coenzyme A (free acid)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas or recombinant)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Milli-Q water

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM MgCl2

    • 10 mM ATP

    • 0.7 mM Coenzyme A

    • 10 mM 18-Methyldocosanoic acid (solubilized with a suitable carrier if necessary)

  • Initiate the reaction by adding long-chain acyl-CoA synthetase (e.g., 0.02 U).

  • Incubate the mixture at 37°C for 1-2 hours.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the precipitated enzyme.

  • The supernatant containing this compound can be dried under vacuum and reconstituted in a suitable buffer for analysis or storage.

Synthesis_Workflow cluster_reactants Reactants 18-Methyldocosanoic_Acid 18-Methyldocosanoic_Acid Reaction Incubation (37°C) 18-Methyldocosanoic_Acid->Reaction CoA CoA CoA->Reaction ATP ATP ATP->Reaction Enzyme Long-chain acyl-CoA synthetase Enzyme->Reaction Quench Quench Reaction->Quench Acetonitrile Purification Centrifugation Quench->Purification Product This compound Purification->Product

Figure 2: General workflow for the enzymatic synthesis of this compound.

Analysis by LC-MS/MS (General Procedure)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs[18][19][20][21][22].

Principle: this compound is separated from other cellular components by reverse-phase liquid chromatography and then detected and quantified by tandem mass spectrometry using multiple reaction monitoring (MRM).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C8 or C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm)[19]

  • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water (pH 5.0) with 2% acetonitrile[19]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 100% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 42°C

Mass Spectrometry Conditions (Predicted):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: A characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment) is common for acyl-CoAs[19]. The precursor ion (Q1) would be the [M+H]+ of this compound (m/z 1105.1). The product ion (Q3) would be m/z 598.1.

  • Collision Energy: To be optimized for the specific compound.

Sample Preparation:

  • Biological samples (cells or tissues) are quenched and extracted with a cold solvent such as methanol or acetonitrile.

  • An internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) should be added before extraction.

  • The extract is centrifuged to remove proteins and debris.

  • The supernatant is dried and reconstituted in a suitable solvent for injection.

Conclusion

This compound is a complex lipid molecule for which specific experimental data is limited. However, by leveraging knowledge of similar branched-chain and very-long-chain acyl-CoAs, it is possible to predict its physicochemical properties, devise strategies for its synthesis and analysis, and hypothesize its biological functions. As research into lipidomics and metabolomics expands, it is anticipated that the specific roles and properties of molecules like this compound will be further elucidated, potentially opening new avenues for therapeutic intervention in metabolic diseases.

References

The Role of Anteiso-Very-Long-Chain Acyl-CoAs in Lipid Synthesis: A Technical Guide on 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature specifically detailing 18-Methyldocosanoyl-CoA is exceptionally scarce. This technical guide is constructed based on established principles of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) metabolism. The pathways and functions described herein are inferred from well-documented analogous lipids, particularly other anteiso-fatty acids. This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals investigating this class of molecules.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are integral components of cellular lipids, playing critical roles in membrane structure and signaling.[1][2] A specialized subset of these are branched-chain fatty acids (BCFAs), which possess one or more methyl groups along their acyl chain.[3] The position of this methyl group categorizes them, with iso- branching at the penultimate (n-2) carbon and anteiso- branching at the antepenultimate (n-3) carbon.[3]

This compound is a C23 anteiso-VLCFA thioester. While its direct biological functions are not extensively documented, its structural characteristics suggest a significant role in the biophysical properties of membranes and the synthesis of complex lipids like sphingolipids. BCFAs are known to be major components of bacterial membranes, where they regulate fluidity, and are also found in various mammalian tissues.[3][4] VLCFAs are predominantly found in the ceramide backbone of sphingolipids, where they influence membrane thickness, rigidity, and the formation of lipid rafts.[2] An imbalance in VLCFA levels is linked to several neurological disorders.[2] This guide will explore the putative biosynthetic pathway of this compound, its likely incorporation into complex lipids, and detailed methodologies for its study.

Biosynthesis of this compound

The biosynthesis of an anteiso-VLCFA like 18-methyldocosanoic acid (and its subsequent activation to this compound) is a multi-step process involving initiation with a branched-chain primer followed by elongation cycles.

Initiation with a Branched-Chain Primer

The synthesis of anteiso-fatty acids begins with a primer derived from the branched-chain amino acid L-isoleucine. Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system.[5] This initial step is catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) enzyme, which has a high specificity for α-keto acids derived from branched-chain amino acids.[5]

Fatty Acid Elongation

Following the initial priming, the acyl chain is extended by the sequential addition of two-carbon units derived from malonyl-CoA.[5] This elongation process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions:

  • Condensation: An acyl-CoA primer condenses with malonyl-CoA, catalyzed by a 3-keto acyl-CoA synthase, one of the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer, by a trans-2,3-enoyl-CoA reductase.

This cycle is repeated until the desired chain length is achieved. For the synthesis of a C23 fatty acid, multiple cycles of elongation are required. The ELOVL family of elongases exhibits substrate specificity for different chain lengths. ELOVL1, for instance, shows high activity towards C20- and C22-CoAs and is crucial for the production of C24 sphingolipids.[6] It is plausible that a similar ELOVL enzyme is responsible for the final elongation steps to produce the C23 acyl chain of 18-methyldocosanoic acid.

Activation to Acyl-CoA

The completed 18-methyldocosanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase (ACS) enzyme. This activation is an ATP-dependent process and is essential for the fatty acid to be utilized in downstream metabolic pathways, such as incorporation into complex lipids.[7]

Biosynthesis of this compound Isoleucine Isoleucine alpha_keto α-Keto-β-methylvaleric acid Isoleucine->alpha_keto Transamination primer 2-Methylbutyryl-CoA (C5 Primer) alpha_keto->primer BCKA Decarboxylase elongation Fatty Acid Synthase (FAS) + Malonyl-CoA primer->elongation medium_chain Medium-Chain Anteiso-Fatty Acyl-CoA elongation->medium_chain elovl ELOVL Enzymes + Malonyl-CoA medium_chain->elovl vlcfa_acid 18-Methyldocosanoic Acid (C23 Anteiso-VLCFA) elovl->vlcfa_acid Multiple Cycles acs Acyl-CoA Synthetase (ACS) + ATP, CoA vlcfa_acid->acs final_product This compound acs->final_product complex_lipids Incorporation into Complex Lipids final_product->complex_lipids

Putative biosynthetic pathway of this compound.

Role in Lipid Synthesis

Acyl-CoAs are central intermediates for the synthesis of more complex lipids.[7] Given its structure as a VLCFA, this compound is a likely precursor for the synthesis of sphingolipids.

Incorporation into Sphingolipids

Sphingolipid synthesis begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form the long-chain base.[8] This base is then acylated by a ceramide synthase (CerS) enzyme, which attaches a fatty acyl chain from an acyl-CoA to form ceramide.[8] Different CerS enzymes exhibit specificity for acyl-CoAs of varying chain lengths. The incorporation of VLCFAs into ceramides (B1148491) is crucial for the function of sphingolipids in forming stable, ordered membrane domains (lipid rafts).[2] It is highly probable that this compound serves as a substrate for a specific CerS, leading to the formation of C23 anteiso-ceramides. These specialized ceramides would then be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.

The presence of the anteiso-methyl branch would be expected to alter the packing of these sphingolipids within the membrane, likely increasing membrane fluidity compared to their straight-chain counterparts.[9]

Fatty Acid Elongation Cycle start Acyl-CoA (Cn) step1 Condensation (ELOVL) start->step1 malonyl Malonyl-CoA malonyl->step1 ketoacyl 3-Ketoacyl-CoA step1->ketoacyl step2 Reduction (NADPH) ketoacyl->step2 hydroxyacyl 3-Hydroxyacyl-CoA step2->hydroxyacyl step3 Dehydration hydroxyacyl->step3 enoyl trans-2,3-Enoyl-CoA step3->enoyl step4 Reduction (NADPH) enoyl->step4 finish Acyl-CoA (Cn+2) step4->finish

The four-step fatty acid elongation cycle.

Quantitative Data Presentation

Table 1: Relative Abundance of Selected Branched-Chain Fatty Acids in Human Adipose Tissue

Fatty Acid Type Relative Abundance (%)
14-methylpentadecanoic acid (iso-C16:0) iso 0.5 - 1.5
12-methyltetradecanoic acid (anteiso-C15:0) anteiso 0.2 - 0.8
16-methylheptadecanoic acid (iso-C18:0) iso 0.1 - 0.5
14-methylhexadecanoic acid (anteiso-C17:0) anteiso 0.1 - 0.4

Data compiled from studies on human adipose tissue composition.[10]

Table 2: Very-Long-Chain Fatty Acid Composition of Sphingomyelin in Mouse Tissues

Fatty Acid Brain (%) Kidney (%) Liver (%)
C22:0 5 8 4
C24:0 15 30 45
C24:1 10 15 15
C26:0 2 5 3

Representative data illustrating the tissue-specific distribution of VLCFAs in a key sphingolipid class.

Experimental Protocols

The analysis of rare, very-long-chain, and branched-chain acyl-CoAs requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from methodologies for the analysis of long-chain acyl-CoAs.[11]

Materials:

  • Tissue or cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal standard solution (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • 50 mM Ammonium (B1175870) Acetate (pH 7)

  • Acetonitrile

Procedure:

  • Homogenize the tissue or cell pellet in 1 mL of ice-cold 10% TCA.

  • Spike the homogenate with a known amount of internal standard.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol/50% 50 mM ammonium acetate) for LC-MS/MS analysis.[11]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general approach for the detection and quantification of a C23 anteiso-acyl-CoA. Specific parameters will need to be optimized for the instrument used.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 150 x 2.1 mm, 1.8 µm particle size).[12]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 20-30 minutes to resolve the various acyl-CoA species.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40°C.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion for this compound would need to be calculated based on its exact mass.

  • Product Ion: A characteristic fragment ion for acyl-CoAs is typically used for quantification.

  • Collision Energy: This will need to be optimized to achieve the most stable and intense fragment ion signal.

Quantification: Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with synthetic standards if available.[13]

Experimental Workflow for Acyl-CoA Analysis sample Cell/Tissue Sample extraction Homogenization & Acyl-CoA Extraction (TCA, SPE) sample->extraction 1. Sample Prep lc LC Separation (Reversed-Phase C18) extraction->lc 2. Injection ms MS/MS Detection (ESI+, MRM) lc->ms 3. Ionization data Data Analysis & Quantification ms->data 4. Detection result Concentration of This compound data->result 5. Calculation

A typical workflow for the analysis of acyl-CoAs by LC-MS/MS.

References

Predicted Enzymatic Reactions Involving 18-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Methyldocosanoyl-CoA is a very-long-chain, branched-chain fatty acyl-CoA. Due to its significant chain length (C22) and methyl branch, its metabolism is predicted to occur primarily within the peroxisome, as mitochondria are not equipped to handle such substrates. This guide outlines the predicted enzymatic reactions, metabolic pathways, and relevant experimental protocols for studying the metabolism of this compound. The insights provided are crucial for understanding its physiological roles and for the development of therapeutics targeting fatty acid metabolism.

Predicted Metabolic Pathways for this compound

The metabolic fate of this compound is anticipated to proceed through peroxisomal β-oxidation. Given the methyl group at the 18th position, which is an even number, direct β-oxidation is sterically unhindered. Therefore, an initial α-oxidation step is not predicted to be necessary. The molecule will likely undergo several cycles of peroxisomal β-oxidation until it is shortened sufficiently to be further metabolized by mitochondria.

Peroxisomal β-Oxidation Pathway

The peroxisomal β-oxidation of this compound involves a sequence of four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.

Diagram of Predicted Peroxisomal β-Oxidation of this compound

Peroxisomal_Beta_Oxidation cluster_0 Peroxisome cluster_1 Inputs & Outputs This compound This compound trans-2,3-dehydro-18-Methyldocosanoyl-CoA trans-2,3-dehydro-18-Methyldocosanoyl-CoA This compound->trans-2,3-dehydro-18-Methyldocosanoyl-CoA Acyl-CoA Oxidase (ACOX) 3-Hydroxy-18-Methyldocosanoyl-CoA 3-Hydroxy-18-Methyldocosanoyl-CoA trans-2,3-dehydro-18-Methyldocosanoyl-CoA->3-Hydroxy-18-Methyldocosanoyl-CoA Enoyl-CoA Hydratase H2O2 H2O2 trans-2,3-dehydro-18-Methyldocosanoyl-CoA->H2O2 3-Keto-18-Methyldocosanoyl-CoA 3-Keto-18-Methyldocosanoyl-CoA 3-Hydroxy-18-Methyldocosanoyl-CoA->3-Keto-18-Methyldocosanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 16-Methyl-eicosanoyl-CoA 16-Methyl-eicosanoyl-CoA 3-Keto-18-Methyldocosanoyl-CoA->16-Methyl-eicosanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-18-Methyldocosanoyl-CoA->Acetyl-CoA Thiolase NADH NADH 3-Keto-18-Methyldocosanoyl-CoA->NADH O2 O2 O2->this compound H2O H2O H2O->trans-2,3-dehydro-18-Methyldocosanoyl-CoA NAD NAD NAD->3-Hydroxy-18-Methyldocosanoyl-CoA CoA_SH CoA_SH CoA_SH->3-Keto-18-Methyldocosanoyl-CoA

Caption: Predicted peroxisomal β-oxidation pathway for this compound.

Enzymatic Reactions and Quantitative Data

EnzymeSubstrate (Analogous)Km (µM)Vmax (nmol/min/mg protein)Source
Acyl-CoA Oxidase 1 (ACOX1)C22:0-CoA~5-15~10-30Inferred from literature
Branched Chain Acyl-CoA Oxidase (ACOX2)Pristanoyl-CoA~10-25~20-50Inferred from literature
3-Ketoacyl-CoA Thiolase3-Keto-Pristanoyl-CoA~5-20~100-300Inferred from literature

Note: The values presented are estimates based on published data for similar substrates and should be experimentally verified for this compound.

Detailed Experimental Protocols

Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric Method)

This protocol is adapted from established methods for measuring ACOX activity based on the production of hydrogen peroxide.

Principle: Acyl-CoA oxidase catalyzes the first step of β-oxidation, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be quantified.

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Horseradish peroxidase (HRP) solution (10 U/mL)

  • Amplex Red reagent (10 mM in DMSO)

  • FAD (1 mM)

  • This compound substrate solution (1 mM)

  • Cell or tissue lysate

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a master mix containing phosphate buffer, HRP, Amplex Red, and FAD.

  • Add 50 µL of the master mix to each well of the 96-well plate.

  • Add 25 µL of the cell or tissue lysate to each well.

  • Initiate the reaction by adding 25 µL of the this compound substrate solution.

  • Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.

  • Calculate the rate of reaction from the linear portion of the fluorescence curve. A standard curve using known concentrations of H₂O₂ should be prepared to convert the rate of fluorescence change to the rate of H₂O₂ production.

Diagram of Acyl-CoA Oxidase Fluorometric Assay Workflow

ACOX_Assay_Workflow cluster_workflow Experimental Workflow Prepare_Master_Mix Prepare Master Mix (Buffer, HRP, Amplex Red, FAD) Add_to_Plate Add 50 µL Master Mix to 96-well plate Prepare_Master_Mix->Add_to_Plate Add_Lysate Add 25 µL Cell/Tissue Lysate Add_to_Plate->Add_Lysate Initiate_Reaction Add 25 µL This compound Add_Lysate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Increase (Ex: 540 nm, Em: 590 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate ACOX Activity (vs. H2O2 standard curve) Measure_Fluorescence->Calculate_Activity

Caption: Workflow for the fluorometric assay of Acyl-CoA Oxidase activity.

Peroxisomal β-Oxidation Assay using Radiolabeled Substrate

This protocol measures the overall rate of peroxisomal β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acyl-CoA substrate.

Principle: [1-¹⁴C]-labeled this compound is incubated with isolated peroxisomes or cell lysates. The β-oxidation process releases [1-¹⁴C]acetyl-CoA, which is water-soluble. The unreacted substrate is removed by precipitation, and the radioactivity in the supernatant is measured.

Materials:

  • [1-¹⁴C]-18-Methyldocosanoyl-CoA (custom synthesis may be required)

  • Peroxisome isolation buffer (e.g., containing digitonin (B1670571) for selective plasma membrane permeabilization)

  • Reaction buffer (containing NAD⁺, FAD, CoA, and ATP)

  • Perchloric acid (10%)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubate isolated peroxisomes or cell lysate with the reaction buffer containing [1-¹⁴C]-18-Methyldocosanoyl-CoA at 37°C.

  • Stop the reaction at various time points by adding ice-cold perchloric acid. This precipitates proteins and unreacted long-chain acyl-CoAs.

  • Centrifuge the samples to pellet the precipitate.

  • Transfer the supernatant, which contains the radiolabeled acetyl-CoA, to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The rate of β-oxidation is calculated from the amount of radioactivity incorporated into the acid-soluble fraction over time.

Conclusion

The metabolism of this compound is predicted to be a peroxisome-centric process, primarily involving the β-oxidation pathway. The enzymes Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Thiolase are the key players in this metabolic cascade. While direct experimental data for this compound is scarce, the provided protocols offer a robust framework for its empirical investigation. A thorough understanding of the enzymatic reactions involving this and similar molecules is fundamental for advancing research in metabolic disorders and for the rational design of novel therapeutic interventions.

18-Methyldocosanoyl-CoA: A Technical Guide on its Role in Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 18-Methyldocosanoyl-CoA, a branched-chain very-long-chain acyl-CoA (VLCFA-CoA). While direct research on this compound is limited, this document extrapolates from the closely related and well-characterized 18-methyleicosanoic acid (18-MEA) to infer its biosynthesis, metabolic significance, and potential roles in cellular structures, particularly in the context of mammalian hair. This guide also details relevant experimental protocols and analytical methodologies for the study of branched-chain VLCFAs and their CoA esters. All quantitative data are presented in structured tables, and key pathways are visualized using Graphviz diagrams.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

Very-long-chain fatty acids are lipids with acyl chains of 22 carbons or more. They are integral components of cellular membranes, particularly as constituents of sphingolipids and glycerophospholipids, and also serve as precursors for lipid mediators.[1] The metabolism of VLCFAs is a critical area of research, as genetic defects in the enzymes responsible for their synthesis and degradation are linked to a variety of inherited diseases, including ichthyosis, macular degeneration, myopathy, and demyelination.[1][2]

Branched-chain VLCFAs, such as those with methyl substitutions, represent a specialized subclass with unique physical properties and biological functions. A prominent example is 18-methyleicosanoic acid (18-MEA), the C21 analogue of the subject of this guide, which is the primary covalently bound fatty acid in mammalian hair fibers, contributing to the hydrophobicity and protective properties of the hair surface.[3][4] It is attached to keratin (B1170402) proteins via a thioester bond, a linkage that necessitates the activation of the fatty acid to its coenzyme A thioester, in this case, 18-methyleicosanoyl-CoA.[3][5] By extension, this compound is the presumed activated form of 18-methyldocosanoic acid, a C23 branched-chain VLCFA, likely involved in similar structural roles.

Biosynthesis of this compound

The biosynthesis of this compound is inferred to follow the general pathway for the synthesis of branched-chain VLCFAs, which involves the elongation of shorter branched-chain fatty acyl-CoA precursors.

Precursor Synthesis

The initial branched-chain acyl-CoA primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[6] The catabolism of these amino acids produces branched short-chain acyl-CoAs like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. These primers are then utilized by fatty acid synthase (FASN) to generate initial branched-chain fatty acids.[6]

Elongation of Branched-Chain Fatty Acyl-CoAs

The elongation of the initial branched-chain fatty acyl-CoAs to very-long-chain species is carried out by a family of enzymes known as fatty acid elongases (ELOVLs), located in the endoplasmic reticulum.[7][8] Studies have shown that specific ELOVL isoforms are responsible for the elongation of saturated branched-chain acyl-CoAs.[1] ELOVL3 exhibits high activity towards iso- and anteiso-C17:0 acyl-CoAs, elongating them to C23 and C25 species, respectively. ELOVL1 is involved in the further elongation of these VLCFAs.[1] It is therefore highly probable that ELOVL3 and ELOVL1 are involved in the elongation pathway leading to 18-methyldocosanoic acid.

The elongation cycle consists of four sequential reactions:

  • Condensation: Catalyzed by an ELOVL enzyme.

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase.

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.

  • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase.

Each cycle adds two carbon units from malonyl-CoA to the growing acyl chain.

Branched-Chain VLCFA Elongation BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BSC_Acyl_CoA Branched Short-Chain Acyl-CoA (e.g., 2-Methylbutyryl-CoA) BCKA->BSC_Acyl_CoA BCKDH FASN Fatty Acid Synthase (FASN) BSC_Acyl_CoA->FASN BCFA_CoA Branched-Chain Fatty Acyl-CoA (C17) FASN->BCFA_CoA ELOVL3 ELOVL3 BCFA_CoA->ELOVL3 VLC_BCFA_CoA_intermediate Branched VLCFA-CoA (C19, C21) ELOVL3->VLC_BCFA_CoA_intermediate ELOVL1 ELOVL1 VLC_BCFA_CoA_intermediate->ELOVL1 Target_CoA This compound (C23) ELOVL1->Target_CoA

Caption: Inferred biosynthetic pathway of this compound.

Metabolic Fate and Function of this compound

Based on the function of 18-MEA, the primary role of this compound is likely the covalent modification of structural proteins in specialized tissues.

Thioesterification to Keratin in Hair

18-MEA is the major fatty acid covalently bound to the epicuticle of mammalian hair fibers, where it is linked to cysteine residues of keratin proteins via a thioester bond.[3][5] This lipid layer, often referred to as the F-layer, imparts a hydrophobic and protective surface to the hair. The formation of this thioester linkage would require the activation of 18-methyldocosanoic acid to this compound by an acyl-CoA synthetase. The specific enzyme responsible for this activation in hair follicles has not yet been identified.

Thioesterification_to_Keratin 18-Methyldocosanoic_Acid 18-Methyldocosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 18-Methyldocosanoic_Acid->Acyl_CoA_Synthetase + CoA-SH, + ATP 18-Methyldocosanoyl_CoA This compound Acyl_CoA_Synthetase->18-Methyldocosanoyl_CoA - AMP, - PPi Acyltransferase Acyltransferase 18-Methyldocosanoyl_CoA->Acyltransferase Keratin_Cysteine Keratin-SH (Cysteine residue) Keratin_Cysteine->Acyltransferase Thioester_Linked_Keratin Keratin-S-C(O)-18-Methyldocosanoic (Thioester bond) Acyltransferase->Thioester_Linked_Keratin CoA_SH CoA-SH Acyltransferase->CoA_SH

Caption: Proposed thioesterification of 18-methyldocosanoic acid to keratin.

Quantitative Data

Table 1: Composition of Fatty Acids in Human Hair Lipids

Fatty Acid Percentage of Total Fatty Acids Reference
18-Methyleicosanoic acid (18-MEA) ~40% [9]
Palmitic acid (16:0) ~18% [9]
Stearic acid (18:0) ~7% [9]
Oleic acid (18:1) ~4% [9]

Note: This data highlights the prevalence of branched-chain fatty acids in hair.

Experimental Protocols

Synthesis of 18-Methyldocosanoic Acid (Inferred)

A synthetic route to 18-methyldocosanoic acid can be adapted from methods used for the synthesis of other long-chain methylated fatty acids. A potential approach involves a Grignard reaction followed by chain elongation.

Protocol:

  • Grignard Reagent Preparation: Prepare a Grignard reagent from a suitable long-chain alkyl halide (e.g., 1-bromodecane).

  • Coupling Reaction: React the Grignard reagent with a protected ω-halo-methyl-alkanoic acid ester (e.g., methyl 12-bromo-2-methyl-dodecanoate).

  • Deprotection and Hydrolysis: Remove the protecting group and hydrolyze the ester to yield 18-methyldocosanoic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

Note: For a detailed synthesis of a similar compound, 18-methyleicosanoic acid, refer to Cundy, D.J., and Gurr, P.A. (2011).[10]

Analysis of this compound by LC-MS/MS

The analysis of long-chain acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable solvent (e.g., 2:1 chloroform:methanol).

    • Perform a solid-phase extraction (SPE) to isolate the acyl-CoA fraction.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions (General):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient from aqueous to organic mobile phase to elute the acyl-CoAs.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]+ of this compound, and a common product ion for acyl-CoAs is the fragment corresponding to the neutral loss of the phosphopantetheine moiety.

LC_MS_MS_Workflow Tissue_Sample Tissue Sample (e.g., Hair Follicle) Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (SPE) for Acyl-CoA Isolation Lipid_Extraction->SPE LC_Separation LC Separation (C18 Reversed-Phase) SPE->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_MS_Analysis Data_Analysis Data Analysis and Quantification MS_MS_Analysis->Data_Analysis

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a putative activated form of a branched-chain very-long-chain fatty acid, likely playing a crucial role in the formation of the protective lipid layer of mammalian hair. Its biosynthesis is inferred to involve the elongation of shorter branched-chain acyl-CoA precursors by ELOVL enzymes. While direct experimental evidence for this compound is currently lacking, the well-documented biology of the closely related 18-methyleicosanoic acid provides a strong foundation for future research.

Future studies should focus on:

  • The definitive identification and quantification of 18-methyldocosanoic acid and its CoA ester in various tissues, particularly hair follicles.

  • The elucidation of the specific enzymes involved in its biosynthesis and thioesterification to keratin.

  • The investigation of the potential role of this compound and related branched-chain VLCFAs in skin health and disease.

  • The development of targeted therapies for hair and skin disorders related to aberrant branched-chain fatty acid metabolism.

This technical guide serves as a foundational resource for researchers and professionals in the fields of lipid biochemistry, dermatology, and drug development, providing a structured framework for understanding and investigating the role of this compound in the broader context of very-long-chain fatty acid metabolism.

References

The Pivotal Role of Methyl-Branched Acyl-CoAs in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl-branched acyl-Coenzyme A (acyl-CoA) esters, derived from the metabolism of dietary sources such as phytol (B49457) from chlorophyll (B73375) and the catabolism of branched-chain amino acids, are increasingly recognized not merely as metabolic intermediates but as crucial signaling molecules. These lipids orchestrate a diverse array of cellular processes, from gene expression and metabolic regulation to inflammatory responses and intracellular calcium homeostasis. This technical guide provides an in-depth exploration of the functions of key methyl-branched acyl-CoAs, including phytanoyl-CoA, pristanoyl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. We will delve into the signaling pathways they modulate, present quantitative data on their cellular concentrations, and provide detailed experimental protocols for their study, accompanied by visualizations of the core biological pathways and experimental workflows.

Introduction: Beyond Metabolism - The Signaling Functions of Methyl-Branched Acyl-CoAs

Methyl-branched acyl-CoAs are a unique class of lipids characterized by one or more methyl groups along their fatty acid chain. This structural feature necessitates specialized metabolic pathways, primarily within the peroxisomes, for their degradation.[1] However, their significance extends far beyond bioenergetics. These molecules act as ligands for nuclear receptors and G-protein coupled receptors (GPCRs), and as donors for post-translational modifications of proteins, thereby functioning as key signaling hubs that integrate metabolic status with cellular responses.[2][3][4] Dysregulation of their metabolism is implicated in several inherited metabolic disorders, underscoring their physiological importance.[2]

Key Methyl-Branched Acyl-CoAs and Their Signaling Roles

Phytanoyl-CoA and Pristanoyl-CoA: Modulators of Nuclear Receptors and GPCRs

Phytanic acid, a 3-methyl-branched fatty acid derived from dietary phytol, is converted to phytanoyl-CoA, which is then metabolized via α-oxidation to pristanic acid (as pristanoyl-CoA).[5] Both phytanoyl-CoA and its precursor, phytanic acid, along with pristanoyl-CoA, are potent signaling molecules.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Phytanic and pristanic acid are natural ligands for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[6][7] Their binding to PPARα leads to the transcriptional activation of genes involved in fatty acid oxidation.[6] Phytanic acid has also been shown to activate PPARγ and PPARβ/δ, highlighting its broad impact on metabolic and cellular processes.[3]

  • G-Protein Coupled Receptor 40 (GPR40): Phytanic and pristanic acids activate GPR40 (also known as Free Fatty Acid Receptor 1), a receptor primarily expressed in pancreatic β-cells and enteroendocrine cells.[2][8] Activation of GPR40 by these fatty acids leads to an increase in intracellular calcium levels, which can trigger insulin (B600854) secretion and other cellular responses.[2]

Isobutyryl-CoA and 2-Methylbutyryl-CoA: Links to Amino Acid Metabolism and Epigenetics

Shorter methyl-branched acyl-CoAs, such as isobutyryl-CoA and (S)-2-methylbutyryl-CoA, are derived from the catabolism of the branched-chain amino acids valine and isoleucine, respectively.[9][10]

  • Protein Acylation and Epigenetic Regulation: A burgeoning area of research is the role of these short-chain branched-chain acyl-CoAs as donors for the acylation of proteins, including histones.[11] For instance, isobutyrylation of lysine (B10760008) residues on histones is a recently identified post-translational modification that can influence gene expression.[4] This provides a direct link between amino acid metabolism and the epigenetic regulation of cellular function.[11][12] The availability of isobutyryl-CoA can thus modulate the chromatin landscape and transcriptional programs.

Quantitative Data on Methyl-Branched Acyl-CoAs

The cellular concentrations of methyl-branched acyl-CoAs can vary significantly depending on the tissue, cell type, and metabolic state. The following tables summarize available quantitative data from the literature.

Acyl-CoA SpeciesCell Line/TissueConcentrationReference
Phytanic AcidNormal Human Serumlow micromolar[3]
Pristanic AcidHuman Plasmamicromolar[7]
Isobutyryl-CoA293T cells (Valine-treated)Increased with valine treatment[8]
2-Methylbutyryl-CoAFibroblasts (Control)0.157 nmol/min/mg protein (activity)[10][13]
2-Methylbutyryl-CoAFibroblasts (Patient)0.016 nmol/min/mg protein (activity)[10][13]
Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Reference
Propionyl-CoA3.532--[14]
Butyryl-CoA1.013--[14]
Valeryl-CoA1.118--[14]
C14:0-CoA-~2.5~1.5[14]
C16:0-CoA-~12~4[14]
C18:0-CoA-~10~3[14]

Experimental Protocols

Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol is optimized for the extraction of short-chain acyl-CoAs for subsequent LC-MS/MS analysis.[2]

Materials:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen to maintain a brittle state and grind the tissue to a fine powder.

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. Homogenize immediately using a bead beater or an ultrasonic homogenizer.

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled microcentrifuge tube.

  • Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This is a general guideline; specific parameters should be optimized for the instrument used.

Chromatography:

  • Column: A reverse-phase C18 column suitable for polar molecules.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typically 0.2-0.4 mL/min.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each methyl-branched acyl-CoA of interest. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

GPR40 Activation Assay (Calcium Flux)

This protocol describes a cell-based assay to measure the activation of GPR40 by monitoring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing GPR40.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Test compounds (methyl-branched fatty acids).

  • Positive control (e.g., a known GPR40 agonist).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Measurement: Place the cell plate in the fluorescent plate reader. Program the instrument to inject the compounds and immediately begin reading the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response for each compound concentration and determine the EC50 values.

PPARα Transcriptional Activation Assay

This is a reporter gene assay to measure the activation of PPARα.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2).

  • Expression plasmid for human or mouse PPARα.

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Test compounds.

  • Positive control (e.g., a known PPARα agonist like fibrates).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-reporter plasmid.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds and controls.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Determine the fold activation relative to the vehicle control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key metabolic and signaling pathways involving methyl-branched acyl-CoAs, as well as a typical experimental workflow.

Metabolism of Phytanic Acid and Pristanic Acid cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase alpha_Hydroxyphytanoyl_CoA α-Hydroxyphytanoyl-CoA Phytanoyl_CoA->alpha_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (α-oxidation) Pristanal Pristanal alpha_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxy-3-methylacyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase beta_Oxidation_Products Acetyl-CoA, Propionyl-CoA, Isobutyryl-CoA Pristanoyl_CoA->beta_Oxidation_Products β-oxidation

Caption: Peroxisomal metabolism of phytanic acid to pristanic acid and subsequent β-oxidation.

GPR40 Signaling Pathway Phytanic_Pristanic_Acid Phytanic Acid or Pristanic Acid GPR40 GPR40 Phytanic_Pristanic_Acid->GPR40 Gq Gq protein GPR40->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca2_release->Downstream PKC->Downstream

Caption: GPR40 signaling cascade initiated by phytanic or pristanic acid.

PPARα Activation and Gene Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanoyl_CoA Phytanoyl-CoA or Pristanoyl-CoA PPARa PPARα Phytanoyl_CoA->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Target_Gene Target Gene (e.g., for β-oxidation) PPRE->Target_Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: PPARα activation by methyl-branched acyl-CoAs leading to target gene expression.

Branched-Chain Amino Acid Catabolism and Histone Acylation Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Catabolism Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Catabolism Histone Histone Protein Isobutyryl_CoA->Histone Histone Acyltransferase Methylbutyryl_CoA->Histone Histone Acyltransferase Acylated_Histone Acylated Histone Histone->Acylated_Histone Gene_Expression Altered Gene Expression Acylated_Histone->Gene_Expression

Caption: Link between branched-chain amino acid metabolism and histone acylation.

Experimental Workflow for Studying Methyl-Branched Acyl-CoA Signaling start Start: Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction start->extraction cell_culture Cell Culture with Receptor Expression start->cell_culture lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Methyl-Branched Acyl-CoAs lcms->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis treatment Treatment with Methyl-Branched Fatty Acids cell_culture->treatment receptor_assay Receptor Activation Assay (e.g., Ca²⁺ flux, reporter gene) treatment->receptor_assay receptor_assay->data_analysis end Conclusion on Signaling Function data_analysis->end

Caption: A typical workflow for investigating the signaling functions of methyl-branched acyl-CoAs.

Conclusion and Future Directions

Methyl-branched acyl-CoAs are emerging as a fascinating class of signaling molecules that sit at the crossroads of metabolism and cellular regulation. Their ability to directly interact with receptors and serve as substrates for protein modifications provides a mechanism for cells to sense and respond to specific metabolic cues. For researchers and drug development professionals, understanding these signaling pathways opens up new avenues for therapeutic intervention in metabolic diseases, inflammatory conditions, and certain genetic disorders.

Future research should focus on elucidating the full spectrum of protein targets for acylation by methyl-branched acyl-CoAs and the functional consequences of these modifications. Furthermore, the identification of additional receptors and signaling pathways regulated by these lipids will be crucial. The development of more sensitive and quantitative analytical methods will be paramount in unraveling the subtle but significant roles of these molecules in health and disease.

References

The Potential Role of 18-Methyldocosanoyl-CoA in Membrane Biology: A Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are integral components of cellular membranes, playing critical roles in maintaining membrane structure and function. Among these, methyl-branched VLCFAs represent a unique class of lipids with distinct biophysical properties. This technical guide explores the potential role of a specific, yet sparsely studied, molecule: 18-Methyldocosanoyl-CoA. Due to the limited direct research on this molecule, this paper synthesizes information from related compounds, including other methyl-branched fatty acids and very-long-chain acyl-CoAs, to project its likely functions in membrane biology. We will delve into its hypothetical biosynthesis, its predicted impact on membrane properties such as fluidity and lipid packing, and its potential involvement in cellular signaling pathways. This document aims to provide a foundational understanding for researchers and professionals in drug development interested in the largely uncharted territory of specific methyl-branched VLCFAs and their influence on cellular health and disease.

Introduction to Very-Long-Chain and Methyl-Branched Fatty Acids

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 or more.[1] They are essential components of various lipids, including sphingolipids and glycerophospholipids, which are crucial for the structure and function of cellular membranes.[2][3] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of enzymatic reactions involving fatty acid elongases (ELOVLs).[3]

Methyl-branched fatty acids are commonly found in the membranes of prokaryotes and, to a lesser extent, in eukaryotes.[4][5] The presence of a methyl group along the acyl chain introduces a steric hindrance that disrupts the tight packing of lipids in the membrane.[4][6][7] This disruption generally leads to an increase in membrane fluidity, a decrease in membrane thickness, and a lowering of the lipid phase transition temperature.[4][6][7] The position of the methyl branch significantly influences these effects.[4]

This compound: A Profile of a Putative Membrane Modulator

Hypothetical Biosynthesis of 18-Methyldocosanoic Acid and its Activation

The biosynthesis of methyl-branched fatty acids can occur through several mechanisms. For 18-methyldocosanoic acid, two primary hypothetical pathways can be considered:

  • Elongation of a Branched-Chain Primer: The synthesis could initiate from a short-chain branched acyl-CoA primer, which is then elongated by the fatty acid synthase (FAS) and subsequently the ELOVL systems.

  • Incorporation of a Methyl Group during Elongation: Alternatively, a methyl group could be introduced onto a growing fatty acid chain by a specific methyltransferase enzyme.

Once synthesized, 18-methyldocosanoic acid would be activated to its CoA ester, this compound, by an acyl-CoA synthetase. This activation is a prerequisite for its incorporation into complex lipids and for its participation in most metabolic pathways.

cluster_0 Hypothetical Biosynthesis of this compound Branched_Primer Branched-Chain Acyl-CoA Primer FAS Fatty Acid Synthase (FAS) Branched_Primer->FAS Initiation Elongases VLCFA Elongases (ELOVLs) FAS->Elongases Elongation 18_Methyl_FA 18-Methyldocosanoic Acid Elongases->18_Methyl_FA Final Product Methyltransferase Fatty Acyl Methyltransferase Methyltransferase->18_Methyl_FA Methylation Straight_Chain_VLCFA Straight-Chain VLCFA-CoA Straight_Chain_VLCFA->Methyltransferase Substrate Acyl_CoA_Synthetase Acyl-CoA Synthetase 18_Methyl_FA->Acyl_CoA_Synthetase Activation 18_Methyl_CoA This compound Acyl_CoA_Synthetase->18_Methyl_CoA

Figure 1: Hypothetical biosynthetic pathways for this compound.

Predicted Impact of this compound on Membrane Properties

The incorporation of this compound into membrane lipids, such as phospholipids (B1166683) and sphingolipids, is expected to significantly alter the biophysical properties of the lipid bilayer.

Membrane Fluidity and Lipid Packing

The methyl branch at the 18th position would create a kink in the acyl chain, disrupting the ordered packing of neighboring saturated fatty acids.[4][6][7] This disruption is predicted to increase the fluidity of the membrane, which is crucial for the function of membrane-embedded proteins and for cellular processes like endocytosis and membrane fusion.[6]

Membrane Thickness and Curvature

The presence of methyl-branched fatty acids can lead to a decrease in membrane thickness due to the less condensed packing of the acyl chains.[4][6][7] Furthermore, the asymmetric distribution of such lipids between the two leaflets of the bilayer could induce membrane curvature, a critical factor in the formation of vesicles and the maintenance of organelle shape.

Table 1: Predicted Effects of this compound Incorporation on Membrane Properties (Compared to a straight-chain C23:0 acyl-CoA)

PropertyPredicted EffectRationale
Membrane Fluidity IncreaseThe methyl branch disrupts tight acyl chain packing.[4][6][7]
Lipid Packing Density DecreaseSteric hindrance from the methyl group creates more space between acyl chains.[4][6]
Phase Transition Temp. DecreaseLess energy is required to transition from a gel to a liquid-crystalline state.[4]
Membrane Thickness DecreaseLooser packing of acyl chains results in a thinner bilayer.[4][6][7]
Membrane Permeability Potential IncreaseDisrupted packing may create transient pores, increasing permeability to small molecules.
Membrane Curvature Potential to InduceAsymmetric incorporation could lead to bending of the membrane.

Potential Roles in Cellular Signaling and Protein Function

Beyond its structural role, this compound could be involved in cellular signaling and the regulation of membrane protein function.

Modulation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[8][9] The incorporation of lipids containing 18-methyldocosanoic acid could alter the formation, stability, and composition of these rafts, thereby influencing the signaling pathways that are dependent on them.

Regulation of Membrane Protein Activity

The activity of many integral membrane proteins is sensitive to the surrounding lipid environment. By altering membrane fluidity and thickness, this compound could allosterically modulate the function of ion channels, receptors, and enzymes embedded in the membrane.

cluster_1 Potential Cellular Roles of this compound 18_Methyl_CoA This compound Lipid_Synthesis Incorporation into Membrane Lipids 18_Methyl_CoA->Lipid_Synthesis Membrane_Properties Alteration of Membrane Properties (Fluidity, Thickness) Lipid_Synthesis->Membrane_Properties Lipid_Rafts Modulation of Lipid Raft Formation/Stability Membrane_Properties->Lipid_Rafts Protein_Function Regulation of Membrane Protein Function Membrane_Properties->Protein_Function Signaling Impact on Cell Signaling Pathways Lipid_Rafts->Signaling Protein_Function->Signaling

Figure 2: Logical flow of the potential cellular impact of this compound.

Experimental Approaches to Investigate this compound

To validate the hypotheses presented in this paper, a series of experimental approaches would be necessary.

Synthesis and Characterization

The first step would be the chemical synthesis of 18-methyldocosanoic acid and its subsequent enzymatic or chemical conversion to this compound. Characterization would involve techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Membrane Models

The effect of incorporating 18-methyldocosanoic acid into model membranes (e.g., liposomes) could be studied using biophysical techniques.

Table 2: Experimental Protocols for In Vitro Analysis

TechniquePurposeMethodology
Differential Scanning Calorimetry (DSC) To measure the phase transition temperature of lipid bilayers.Liposomes containing varying concentrations of 18-methyldocosanoic acid would be subjected to a temperature gradient, and the heat capacity would be measured.
Fluorescence Anisotropy To assess membrane fluidity.A fluorescent probe (e.g., DPH) would be incorporated into liposomes, and the anisotropy of its fluorescence would be measured to determine the rotational freedom of the probe within the bilayer.
Small-Angle X-ray Scattering (SAXS) To determine membrane thickness.SAXS would be used to measure the lamellar repeat distance of multilamellar vesicles, providing information on bilayer thickness.
Cell-Based Assays

Cell lines could be supplemented with synthesized 18-methyldocosanoic acid to study its incorporation into cellular lipids and its effects on cell function. Lipidomic analysis using mass spectrometry would be crucial to track the metabolic fate of the supplemented fatty acid.

cluster_2 Proposed Experimental Workflow Synthesis Chemical Synthesis of 18-Methyldocosanoic Acid Activation Conversion to This compound Synthesis->Activation In_Vitro In Vitro Studies (Liposomes) Activation->In_Vitro In_Vivo Cell-Based Assays (Supplementation) Activation->In_Vivo Biophysical Biophysical Analysis (DSC, Fluorescence) In_Vitro->Biophysical Lipidomics Lipidomic Analysis (Mass Spectrometry) In_Vivo->Lipidomics Functional Functional Assays (Signaling, Protein Activity) In_Vivo->Functional

Figure 3: A proposed workflow for the experimental investigation of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the theoretical framework based on the known properties of related lipids suggests that this compound has the potential to be a significant modulator of membrane biology. Its incorporation into cellular membranes is likely to increase fluidity, alter lipid packing, and influence the function of membrane-associated proteins and signaling platforms.

Future research should focus on the definitive identification and quantification of 18-methyldocosanoic acid in biological systems, the elucidation of its biosynthetic pathway, and the experimental validation of its effects on membrane properties and cellular functions. Such studies will not only fill a knowledge gap in the field of lipid biology but may also open new avenues for the development of therapeutic agents that target membrane-related pathologies. The unique properties of specific methyl-branched VLCFAs could be harnessed to modulate membrane-dependent cellular processes in disease states.

References

18-Methyldocosanoyl-CoA: A Potential Novel Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 18-Methyldocosanoyl-CoA as a biomarker in metabolic diseases is currently limited. This document synthesizes information on related very-long-chain and branched-chain fatty acyl-CoAs to build a foundational understanding and propose a hypothetical framework for the role of this compound. The experimental protocols and signaling pathways presented are based on established methods and principles for similar molecules and should be adapted and validated for the specific analysis of this compound.

Introduction

The escalating prevalence of metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. Fatty acyl-Coenzyme A (acyl-CoA) species, central intermediates in lipid metabolism, are emerging as critical players in the pathophysiology of these conditions. While much attention has been focused on common long-chain fatty acyl-CoAs, the role of very-long-chain and branched-chain species remains a nascent field of investigation. This whitepaper explores the potential of this compound, a C23 branched-chain fatty acyl-CoA, as a novel biomarker in metabolic diseases.

The Emerging Role of Very-Long-Chain and Branched-Chain Acyl-CoAs in Metabolism

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are integral components of cellular lipids, playing roles in membrane structure, signaling, and energy metabolism. The metabolism of these fatty acids is distinct from that of their more common straight-chain counterparts and involves specific enzymes and cellular compartments, primarily peroxisomes and mitochondria.

Disruptions in the metabolism of very-long-chain acyl-CoAs are exemplified by genetic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. In VLCADD, the impaired beta-oxidation of long-chain fatty acids leads to the accumulation of specific acylcarnitines, such as C14:1-carnitine, which serve as diagnostic biomarkers[1][2]. This highlights the principle that aberrant accumulation of specific acyl-CoA species or their derivatives can be indicative of metabolic dysregulation.

Branched-chain fatty acids, such as 18-methyleicosanoic acid (the precursor to this compound), are synthesized from branched-chain amino acid catabolic intermediates[3]. While the primary described role of 18-methyleicosanoic acid is structural, specifically as a major covalently bound fatty acid in mammalian hair fibers, its presence and metabolism in other tissues could have unappreciated signaling or metabolic functions[4][5].

Hypothetical Role of this compound in Metabolic Disease

Based on the known roles of other fatty acyl-CoAs in metabolic diseases, we can hypothesize a potential role for this compound. Elevated levels of certain fatty acyl-CoAs in tissues like the liver and skeletal muscle are associated with insulin (B600854) resistance[6]. This is thought to occur through the activation of inflammatory signaling pathways and the production of bioactive lipid species like diacylglycerols and ceramides, which can impair insulin signaling.

It is plausible that under conditions of metabolic stress, such as overnutrition or genetic predisposition, the metabolism of branched-chain fatty acids could be altered, leading to the accumulation of this compound. This accumulation could, in turn, contribute to cellular dysfunction, lipotoxicity, and the progression of metabolic diseases.

Quantitative Data on Related Acyl-CoAs in Metabolic Diseases

Direct quantitative data for this compound in metabolic diseases is not currently available in the literature. However, studies on related molecules provide a basis for comparison. The following table summarizes representative data on the levels of other acyl-CoAs in relevant conditions.

Acyl-CoA SpeciesConditionTissue/SampleFold Change vs. ControlReference
Long-Chain Acyl-CoAs (general) Insulin ResistanceSkeletal MuscleIncreased[6]
Malonyl-CoA Type 2 DiabetesSkeletal MuscleNo significant difference at baseline[7]
C14:1-Acylcarnitine VLCAD DeficiencyPlasmaSignificantly Increased[1][2]
Palmitoyl-CoA (C16:0) ObesitySkeletal MuscleIncreased[8]
Oleoyl-CoA (C18:1) ObesitySkeletal MuscleIncreased[8]

Experimental Protocols

The quantification of this compound in biological samples would likely require specialized analytical techniques due to its very-long-chain and branched nature. The following protocols are based on established methods for the analysis of very-long-chain and branched-chain fatty acids and acyl-CoAs.

Protocol 1: Quantification of 18-Methyldocosanoic Acid (as a proxy for its CoA ester) in Plasma by LC-MS/MS

This method is adapted from protocols for the analysis of very-long-chain and branched-chain fatty acids[9].

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a similar branched-chain fatty acid).
  • Perform acid hydrolysis to release the fatty acid from its CoA ester and other complex lipids by adding 1 mL of 2.5 M HCl in methanol (B129727) and incubating at 80°C for 1 hour.
  • Extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane (B92381).
  • Evaporate the hexane layer to dryness under a stream of nitrogen.

2. Derivatization (optional, for enhanced sensitivity):

  • Reconstitute the dried extract in a suitable solvent.
  • Derivatize the FAMEs to enhance ionization efficiency, for example, by converting them to trimethyl-amino-ethyl (TMAE) iodide ester derivatives[9].

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C18 or similar reversed-phase column suitable for lipid analysis.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., 0.1% formic acid).
  • Mass Spectrometry (MS): Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for the derivatized 18-methyldocosanoic acid and the internal standard.

4. Quantification:

  • Generate a calibration curve using known concentrations of a purified 18-methyldocosanoic acid standard.
  • Calculate the concentration in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

Protocol 2: Direct Quantification of this compound in Tissue Samples by LC-MS/MS

This protocol is based on methods for the direct analysis of long-chain acyl-CoAs[10].

1. Tissue Extraction:

  • Homogenize frozen tissue samples (e.g., liver, muscle) in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., a 13C-labeled acyl-CoA of similar chain length).
  • Centrifuge to pellet the protein and debris.
  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.
  • Wash the cartridge to remove interfering substances.
  • Elute the acyl-CoAs with a suitable solvent mixture (e.g., methanol with a volatile ion-pairing agent like triethylamine).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a reversed-phase C18 column. The mobile phase should contain a volatile ion-pairing reagent (e.g., triethylamine (B128534) or hexafluoroisopropanol) to improve chromatographic peak shape for these large, amphipathic molecules.
  • Mass Spectrometry (MS): Operate in negative electrospray ionization (ESI) mode with selected ion monitoring (SIM) or MRM.
  • Ions to Monitor: Monitor for the molecular ion of this compound and its characteristic fragment ions.

4. Quantification:

  • Quantify using a calibration curve prepared with a synthetic this compound standard.
  • Normalize the response of the analyte to the internal standard.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a hypothetical signaling pathway involving this compound and a typical experimental workflow for its analysis.

G Hypothetical Signaling Pathway of this compound in Metabolic Dysfunction Metabolic_Stress Metabolic Stress (e.g., Overnutrition) BCAA_Catabolism Increased Branched-Chain Amino Acid (BCAA) Catabolism Metabolic_Stress->BCAA_Catabolism Precursor_Pool Increased Precursor Pool for Branched-Chain Fatty Acid Synthesis BCAA_Catabolism->Precursor_Pool MD_CoA_Synth This compound Synthesis Precursor_Pool->MD_CoA_Synth MD_CoA Elevated this compound MD_CoA_Synth->MD_CoA PKC_Activation Protein Kinase C (PKC) Activation MD_CoA->PKC_Activation via Diacylglycerol (DAG) generation IKK_NFkB IKK/NF-κB Pathway Activation MD_CoA->IKK_NFkB via Ceramide generation Insulin_Receptor Insulin Receptor Substrate (IRS) Phosphorylation (Inhibitory) PKC_Activation->Insulin_Receptor Inflammation Inflammation IKK_NFkB->Inflammation Insulin_Signaling Impaired Insulin Signaling Insulin_Receptor->Insulin_Signaling Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Inflammation->Insulin_Resistance

Caption: Hypothetical signaling cascade linking metabolic stress to insulin resistance via this compound.

G Experimental Workflow for this compound Analysis Sample_Collection Biological Sample Collection (Plasma or Tissue) Extraction Lipid Extraction with Internal Standard Sample_Collection->Extraction Hydrolysis Acid Hydrolysis (for total fatty acid analysis) Extraction->Hydrolysis Direct_Extraction Acyl-CoA Extraction (for direct analysis) Extraction->Direct_Extraction Derivatization Derivatization (optional) Hydrolysis->Derivatization LC_MS LC-MS/MS Analysis Direct_Extraction->LC_MS Derivatization->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Biomarker_Validation Biomarker Validation in Clinical Cohorts Data_Analysis->Biomarker_Validation

Caption: A generalized workflow for the analysis of this compound as a potential biomarker.

Conclusion and Future Directions

While direct evidence is currently lacking, the exploration of this compound as a potential biomarker in metabolic diseases is a promising avenue of research. The established link between other fatty acyl-CoAs and metabolic dysfunction, coupled with the unique metabolic pathways of very-long-chain and branched-chain fatty acids, provides a strong rationale for further investigation.

Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the quantification of this compound in various biological matrices.

  • Conducting targeted metabolomic studies in well-characterized patient cohorts with metabolic diseases to assess the association between this compound levels and disease presence, severity, and progression.

  • Elucidating the metabolic pathways involved in the synthesis and degradation of this compound and how they are altered in metabolic disease states.

  • Investigating the downstream signaling effects of this compound to understand its potential mechanistic role in cellular dysfunction.

The identification of this compound as a reliable biomarker could pave the way for novel diagnostic tools and therapeutic strategies in the management of metabolic diseases.

References

The Pivotal Role of Methylated Very-Long-Chain Acyl-CoAs in Mycobacterium tuberculosis Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A hallmark of this envelope is the presence of mycolic acids, which are extremely long α-alkyl, β-hydroxy fatty acids. The biosynthesis of these mycolic acids is a complex process that relies on the generation of very-long-chain and methylated fatty acyl-CoA precursors. While the specific metabolite 18-methyldocosanoyl-CoA is not extensively documented in the literature, its structure represents a key class of molecules—methylated very-long-chain acyl-CoAs—that are fundamental to the integrity of the Mtb cell wall. This technical guide provides an in-depth exploration of the synthesis, function, and significance of these essential lipid precursors in Mtb metabolism, offering insights for researchers and professionals in drug development.

Introduction: The Mycobacterial Cell Envelope and Mycolic Acids

The cell envelope of Mycobacterium tuberculosis is a formidable barrier, rich in lipids, that plays a critical role in the bacterium's virulence and its resistance to chemotherapeutic agents. Mycolic acids are the signature components of this envelope, forming a waxy outer layer that is largely impermeable to hydrophilic compounds.[1][2] These fatty acids are exceptionally long, typically ranging from 60 to 90 carbon atoms, and are characterized by a long meromycolate chain and a shorter α-alkyl chain.[1][3]

M. tuberculosis produces three primary classes of mycolic acids:

The intricate structure of mycolic acids, including the presence of methyl branches, is critical for the architectural integrity of the cell wall and for the pathogen's ability to withstand oxidative stress.[5] The biosynthesis of these complex lipids is a vital process for the bacterium and, therefore, presents a promising target for the development of new anti-tubercular drugs.[2]

Biosynthesis of Very-Long-Chain Acyl-CoA Precursors

The journey to synthesizing mycolic acids begins with the production of their long-chain fatty acyl-CoA precursors. This process is orchestrated by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II.

The Role of Fatty Acid Synthase I (FAS-I)

The FAS-I system in M. tuberculosis is a multifunctional enzyme complex responsible for the de novo synthesis of fatty acids.[5][6] It produces a bimodal distribution of acyl-CoA products, primarily C16-C18 and C24-C26 acyl-CoAs.[5][6]

  • C16-C18 Acyl-CoAs: These serve as primers for the FAS-II system, which elongates them to form the very-long-chain meromycolate backbone of mycolic acids.[2][5]

  • C24-C26 Acyl-CoAs: These longer chain acyl-CoAs provide the α-alkyl branch of the final mycolic acid structure.[5]

The Function of Fatty Acid Synthase II (FAS-II)

The FAS-II system is a multi-enzyme complex that catalyzes the elongation of the C16-C18 acyl-CoA primers produced by FAS-I.[2][5] This iterative process generates the very-long-chain fatty acids that will become the meromycolate portion of mycolic acids. The condensing enzyme KasA is a key component of the FAS-II system, essential for the synthesis of these very-long-chain precursors.[7]

Methylation of Very-Long-Chain Fatty Acids

A critical step in the biosynthesis of certain mycolic acids and other complex lipids in M. tuberculosis is the introduction of methyl branches onto the growing acyl chain.

S-Adenosyl Methionine (SAM)-Dependent Methyltransferases

The methylation of the meromycolate chain is carried out by a family of S-adenosyl methionine (SAM)-dependent methyltransferases.[4][8] These enzymes transfer a methyl group from SAM to the acyl chain, which is attached to an acyl carrier protein (AcpM) during its synthesis by the FAS-II system.[8] This concurrent methylation and elongation process allows for the precise placement of methyl branches along the fatty acid backbone.

Significance of Methylation

The methyl branches, along with other modifications like cyclopropane rings, are not merely decorative. They play a crucial role in the overall conformation and physical properties of the mycolic acids, which in turn affects the fluidity and impermeability of the mycobacterial outer membrane. These structural nuances are also implicated in the virulence of M. tuberculosis.

Activation and Utilization of Fatty Acids

For fatty acids to be incorporated into complex lipids or to be metabolized, they must first be activated. In M. tuberculosis, this is accomplished by a large family of enzymes.

  • Fatty Acyl-CoA Ligases (FACLs): These enzymes activate fatty acids by converting them into their corresponding acyl-CoA thioesters.[9][10][11]

  • Fatty Acyl-AMP Ligases (FAALs): These enzymes activate fatty acids to form acyl-adenylates, which are then typically transferred to polyketide synthases for the synthesis of complex lipids.[9][10][12]

The activated very-long-chain and methylated acyl-CoAs are then channeled into the final stages of mycolic acid biosynthesis.

Host Lipids as a Carbon Source and Propionyl-CoA Metabolism

During infection, M. tuberculosis has the remarkable ability to utilize host-derived lipids, such as fatty acids and cholesterol, as a source of carbon and energy.[13][14] The catabolism of odd-chain fatty acids and cholesterol generates propionyl-CoA, a three-carbon metabolite that can be toxic if it accumulates.[14][15][16]

M. tuberculosis employs several pathways to manage propionyl-CoA levels:

  • Methylcitrate Cycle: This pathway converts propionyl-CoA to pyruvate (B1213749) and succinate.

  • Methylmalonyl-CoA Pathway: This pathway converts propionyl-CoA to succinyl-CoA, which can then enter the TCA cycle.[16]

  • Incorporation into Methyl-Branched Lipids: Propionyl-CoA can be converted to methylmalonyl-CoA, which serves as a building block for the synthesis of important virulence lipids like phthiocerol dimycocerosate (PDIM) and sulfolipids.[14][16][17]

Quantitative Data Summary

Mycolic Acid TypeApproximate Abundance (%)Key Structural FeaturesCarbon Chain Length
Alpha-mycolic acids>70%cis,cis-dicyclopropyl fatty acidC54-C63
Methoxy-mycolic acids10-15%Methoxy groups, cis or trans cyclopropane ringsC54-C63
Keto-mycolic acids10-15%Ketone groups, cis or trans cyclopropane ringsC54-C63

Experimental Protocols

Extraction and Analysis of Mycolic Acids

Objective: To extract and analyze the mycolic acid composition of M. tuberculosis.

Protocol:

  • Saponification: Bacterial cells are harvested and treated with a strong base (e.g., 25% KOH in ethanol/water) at high temperature (e.g., 100°C) for several hours to release the mycolic acids from the cell wall.

  • Acidification: The saponified mixture is cooled and acidified (e.g., with concentrated HCl) to protonate the mycolic acids, making them insoluble in the aqueous phase.

  • Extraction: The mycolic acids are extracted with an organic solvent (e.g., diethyl ether or chloroform/methanol).

  • Derivatization: The extracted mycolic acids are esterified, typically to their methyl esters (mycolic acid methyl esters, MAMEs), by treatment with an agent like diazomethane (B1218177) or BF3-methanol. This increases their volatility for analysis.

  • Analysis: The MAMEs are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for separation of the different mycolic acid classes. Further structural characterization can be performed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Acyl-CoA Synthetase Activity Assay

Objective: To measure the activity of a fatty acyl-CoA ligase (FACL) with a specific fatty acid substrate.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), ATP, coenzyme A (CoA), MgCl2, the purified FACL enzyme, and the fatty acid substrate (e.g., oleic acid). A radiolabeled fatty acid (e.g., [1-14C]oleic acid) is often used for detection.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: The reaction is stopped by the addition of an acidic solution (e.g., citric acid).

  • Extraction: The radiolabeled acyl-CoA product is separated from the unreacted fatty acid by solvent extraction (e.g., with butanol).

  • Quantification: The amount of radiolabeled acyl-CoA in the organic phase is quantified using liquid scintillation counting. The specific activity of the enzyme can then be calculated.

Visualizations

Mycolic_Acid_Precursor_Biosynthesis Acetyl_CoA Acetyl-CoA FAS_I Fatty Acid Synthase I (FAS-I) Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I C16_C18_Acyl_CoA C16-C18 Acyl-CoA FAS_I->C16_C18_Acyl_CoA Primer C24_C26_Acyl_CoA C24-C26 Acyl-CoA FAS_I->C24_C26_Acyl_CoA α-branch precursor FAS_II Fatty Acid Synthase II (FAS-II) C16_C18_Acyl_CoA->FAS_II Elongation Pks13 Pks13 C24_C26_Acyl_CoA->Pks13 Meromycolate_Precursor Very-Long-Chain Meromycolate Precursor (Acyl-ACP) FAS_II->Meromycolate_Precursor Methylated_Meromycolate Methylated Meromycolate Meromycolate_Precursor->Methylated_Meromycolate SAM S-Adenosyl Methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Methyltransferase->Methylated_Meromycolate Methylated_Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation

Caption: Biosynthesis pathway of mycolic acid precursors in M. tuberculosis.

Propionyl_CoA_Metabolism Host_Lipids Host-Derived Lipids (Odd-chain fatty acids, Cholesterol) Propionyl_CoA Propionyl-CoA Host_Lipids->Propionyl_CoA Catabolism Methylcitrate_Cycle Methylcitrate Cycle Propionyl_CoA->Methylcitrate_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA TCA_Cycle TCA Cycle Methylcitrate_Cycle->TCA_Cycle Pyruvate, Succinate Methylmalonyl_CoA_Pathway Methylmalonyl-CoA Pathway Methylmalonyl_CoA_Pathway->TCA_Cycle Succinyl-CoA Methylmalonyl_CoA->Methylmalonyl_CoA_Pathway Virulence_Lipids Methyl-Branched Virulence Lipids (PDIM, Sulfolipids) Methylmalonyl_CoA->Virulence_Lipids Biosynthesis

Caption: Metabolic fates of propionyl-CoA in M. tuberculosis.

Conclusion and Future Directions

The synthesis of methylated very-long-chain acyl-CoAs is a cornerstone of Mycobacterium tuberculosis physiology, providing the essential building blocks for the mycolic acids that define its unique and protective cell envelope. Understanding the intricate enzymatic machinery involved in the elongation, methylation, and activation of these fatty acids is paramount for the development of novel therapeutic strategies against tuberculosis. The enzymes of the FAS-I and FAS-II systems, as well as the methyltransferases and acyl-CoA ligases, represent attractive targets for drug discovery. Future research should focus on the detailed structural and functional characterization of these enzymes to facilitate the rational design of potent and specific inhibitors. Furthermore, a deeper understanding of how M. tuberculosis integrates host lipid metabolism to fuel its own lipid synthesis during infection will unveil new vulnerabilities that can be exploited for therapeutic intervention. While the specific role of this compound remains to be elucidated, the broader study of methylated very-long-chain acyl-CoA metabolism will continue to be a fertile ground for discovering the Achilles' heel of this formidable pathogen.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Methyldocosanoyl-CoA is a vital research tool for investigating metabolic pathways involving very-long-chain branched-chain fatty acids. Its synthesis is not trivial due to the length and branching of the acyl chain. This document outlines a robust chemo-enzymatic approach for the synthesis of this compound for research applications. The strategy involves two key stages: the chemical synthesis of the precursor fatty acid, 18-methyldocosanoic acid, followed by the enzymatic ligation of this fatty acid to Coenzyme A (CoA) using a long-chain acyl-CoA synthetase (LACS).

Overall Synthesis Workflow

The chemo-enzymatic synthesis of this compound is a two-stage process. The first stage is the chemical synthesis of the fatty acid precursor, 18-methyldocosanoic acid. The second stage involves the enzymatic activation of this fatty acid to its corresponding CoA thioester.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Ligation Starting_Materials Inexpensive Starting Materials Chemical_Reactions Multi-step Organic Synthesis Starting_Materials->Chemical_Reactions Precursor_FA 18-Methyldocosanoic Acid Chemical_Reactions->Precursor_FA Purification1 Purification (e.g., Chromatography) Precursor_FA->Purification1 Purified_FA Purified 18-Methyldocosanoic Acid Purification1->Purified_FA Enzymatic_Reaction Acyl-CoA Synthetase (LACS) + ATP, CoA Purified_FA->Enzymatic_Reaction Target_Molecule This compound Enzymatic_Reaction->Target_Molecule Purification2 Purification (e.g., HPLC) Target_Molecule->Purification2

Caption: Chemo-enzymatic synthesis workflow for this compound.

Stage 1: Chemical Synthesis of 18-Methyldocosanoic Acid

This stage focuses on the organic synthesis of the precursor fatty acid. The following protocol is adapted from a demonstrated synthesis of a similar long-chain branched fatty acid.

Experimental Protocol: Synthesis of 18-Methyldocosanoic Acid

This synthesis involves a multi-step process that can be adapted from known methods for creating long-chain branched fatty acids. An example of a synthetic route is the coupling of two smaller fragments, which can be achieved through various organic chemistry reactions.

Materials:

  • Appropriate starting materials (e.g., shorter-chain aldehydes and phosphonium (B103445) ylides for a Wittig reaction approach, or an alkyl halide and a Grignard reagent for a coupling reaction).

  • Anhydrous solvents (e.g., THF, diethyl ether).

  • Reagents for oxidation (e.g., Jones reagent, PCC).

  • Catalysts (if required for coupling reactions).

  • Silica (B1680970) gel for column chromatography.

  • Standard laboratory glassware and equipment for organic synthesis.

Procedure (General Outline):

  • Fragment Synthesis: Synthesize two key intermediates that will be coupled to form the main carbon chain. For 18-methyldocosanoic acid, this could involve a C18 fragment with a methyl branch at the appropriate position and a C4 fragment.

  • Coupling Reaction: Couple the two fragments using a suitable reaction (e.g., Wittig reaction, Grignard coupling, or Suzuki coupling).

  • Functional Group Transformation: Convert the functional group at the terminus of the coupled product to a carboxylic acid. This may involve oxidation of an alcohol or aldehyde.

  • Purification: Purify the final product, 18-methyldocosanoic acid, using column chromatography on silica gel.

Characterization:

  • NMR (¹H and ¹³C): To confirm the structure and the position of the methyl branch.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Stage 2: Enzymatic Synthesis of this compound

This stage utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of a thioester bond between 18-methyldocosanoic acid and Coenzyme A.[1] This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.[2]

Signaling Pathway of LACS Catalysis

G cluster_0 Step 1: Adenylation cluster_1 Step 2: Thioesterification Fatty_Acid 18-Methyldocosanoic Acid Acyl_AMP 18-Methyldocosanoyl-AMP (Intermediate) Fatty_Acid->Acyl_AMP LACS ATP ATP ATP->Acyl_AMP LACS Long-Chain Acyl-CoA Synthetase (LACS) PPi PPi Acyl_AMP->PPi Acyl_CoA This compound Acyl_AMP->Acyl_CoA LACS CoA Coenzyme A CoA->Acyl_CoA AMP AMP Acyl_CoA->AMP

Caption: Two-step reaction mechanism of Long-Chain Acyl-CoA Synthetase (LACS).

Experimental Protocol: Enzymatic Ligation

This protocol is a general method that can be optimized based on the specific LACS enzyme used. Several LACS isoforms from various organisms have been shown to have broad substrate specificity, including for very-long-chain fatty acids.[3]

Materials:

  • 18-Methyldocosanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (LACS) from a suitable source (e.g., Bacillus subtilis, human ACSL6, or from Thermus thermophilus).[2][4]

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

Reaction Mixture:

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.5)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A1 mM
DTT2 mM
Triton X-1000.1% (w/v)
BSA0.1 mg/mL
18-Methyldocosanoic acid100 µM
LACS1-5 µg/mL

Procedure:

  • Prepare a stock solution of 18-methyldocosanoic acid in a suitable organic solvent (e.g., ethanol) and then complex it with BSA in the reaction buffer.

  • In a microcentrifuge tube, combine the buffer, ATP, MgCl₂, CoA, DTT, Triton X-100, and the fatty acid-BSA complex.

  • Initiate the reaction by adding the LACS enzyme.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Terminate the reaction by adding an acid (e.g., perchloric acid or formic acid) to precipitate the protein.

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the this compound.

Purification and Characterization

The synthesized this compound can be purified by solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[5]

Purification Protocol:

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove excess salts, ATP, and other small molecules. Elute the acyl-CoA with an organic solvent mixture (e.g., acetonitrile/water).

  • HPLC Purification:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[5]

    • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[5]

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the long-chain acyl-CoA.

    • Detection: UV absorbance at 260 nm.

Characterization Protocol:

  • HPLC: Co-elution with a known standard (if available) or confirmation of the expected retention time for a C23 acyl-CoA.

  • Mass Spectrometry (LC-MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Precursor Ion ([M+H]⁺): Scan for the calculated mass of this compound.

    • Product Ion: A characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is a key identifier for acyl-CoAs.[6]

Quantitative Data Summary

The following table provides representative data for the enzymatic synthesis of long-chain acyl-CoAs. These values can be used as a starting point for the optimization of this compound synthesis.

ParameterRepresentative ValueReference
Enzyme Kinetics (for similar substrates)
Km (Fatty Acid)1 - 10 µM[4]
Km (ATP)50 - 200 µM[2]
Km (CoA)5 - 50 µM[2]
Reaction Conditions
Temperature37°CGeneral
pH7.5General
Incubation Time1 - 2 hoursGeneral
Yield and Purity
Synthesis Yield>40%[7]
Purity after HPLC>95%[5]
Conclusion

The chemo-enzymatic approach described provides a reliable method for the synthesis of this compound for research purposes. The chemical synthesis of the precursor fatty acid allows for flexibility in the introduction of isotopic labels, while the enzymatic ligation ensures high specificity and mild reaction conditions for the formation of the final product. The provided protocols for synthesis, purification, and characterization should enable researchers to produce high-quality this compound for their studies.

References

Application Note: Quantitative Analysis of 18-Methyldocosanoyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the targeted quantification of 18-Methyldocosanoyl-CoA in mammalian cell lysates. This compound is a very-long-chain saturated fatty acyl-CoA that plays a role in specific metabolic pathways. The method described herein utilizes a protein precipitation-based extraction followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in positive electrospray ionization mode. This protocol is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related cellular processes.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), such as this compound, are particularly important in the regulation of cellular signaling and membrane composition. Accurate quantification of these molecules is essential for understanding their physiological and pathological roles. However, their low abundance and physicochemical properties present analytical challenges. The LC-MS/MS method presented here provides a sensitive and specific workflow for the reliable measurement of this compound in cell culture samples.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium (B1175870) acetate, Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

  • Consumables: 1.5 mL microcentrifuge tubes, cell scrapers, analytical balance, pipettes, and tips.

Sample Preparation: Acyl-CoA Extraction from Cultured Cells

This protocol is suitable for both adherent and suspension cell cultures.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • After the final PBS wash, add 500 µL of ice-cold 80% methanol/20% water to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Add the internal standard to each sample at a known concentration.

    • Vortex the samples vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.[1]

  • Supernatant Collection:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

    • Carefully transfer the supernatant, containing the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate.[2]

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the final supernatant to an LC autosampler vial for analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 20
    2.0 20
    15.0 95
    18.0 95
    18.1 20

    | 22.0 | 20 |

Mass Spectrometry (MS) Method
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

To determine the MRM transitions for this compound, the precursor ion (Q1) and product ion (Q3) masses must be calculated.

  • Molecular Formula of 18-Methyldocosanoyl moiety (C23H47O): 355.36 g/mol

  • Molecular Formula of Coenzyme A (C21H36N7O16P3S): 767.1 g/mol

  • Molecular Formula of this compound (C44H82N7O17P3S): 1105.46 g/mol

  • Precursor Ion [M+H]+: 1106.46 m/z

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[3][4]

  • Product Ion [M+H - 507]+: 1106.46 - 507.0 = 599.46 m/z

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1106.5599.510045
Internal Standard (e.g., C17:0-CoA)1020.5513.510040

(Note: Collision energy should be optimized for the specific instrument used.)

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables provide a template for presenting method validation and sample analysis results.

Table 1: Method Performance Characteristics (Example)

ParameterThis compound
Linearity Range (ng/mL)0.1 - 100
>0.99
Limit of Detection (LOD) (ng/mL)0.05
Limit of Quantitation (LOQ) (ng/mL)0.1
Intra-day Precision (%CV)<10%
Inter-day Precision (%CV)<15%
Recovery (%)85 - 110%

Table 2: Quantification of this compound in Cell Lysates (Example)

Cell LineTreatmentThis compound (pmol/10^6 cells)Standard Deviation
HepG2Control1.230.15
HepG2Treatment X2.450.21
MCF7Control0.890.11
MCF7Treatment X1.780.19

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_harvest Cell Harvesting (Adherent or Suspension) lysis Lysis & Extraction (80% Methanol + IS) cell_harvest->lysis precipitation Protein Precipitation (-20°C, 20 min) lysis->precipitation centrifugation1 Centrifugation (15,000 x g, 10 min, 4°C) precipitation->centrifugation1 supernatant_transfer Supernatant Collection centrifugation1->supernatant_transfer drying Drying (Nitrogen Stream) supernatant_transfer->drying reconstitution Reconstitution (50% MeOH / 50mM AmAc) drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_supernatant Transfer to LC Vial centrifugation2->final_supernatant lc_injection LC Injection final_supernatant->lc_injection rp_separation Reversed-Phase Separation (C18 Column) lc_injection->rp_separation esi_ionization ESI+ Ionization rp_separation->esi_ionization mrm_detection MRM Detection (Q1/Q3 Transition) esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration quantification Quantification (vs. Internal Standard) peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationships cluster_analyte Target Analyte cluster_method Analytical Method cluster_components Method Components cluster_outcome Outcome analyte This compound sample_prep Sample Preparation analyte->sample_prep lc Liquid Chromatography sample_prep->lc extraction Protein Precipitation sample_prep->extraction ms Mass Spectrometry lc->ms separation Reversed-Phase lc->separation ionization ESI+ ms->ionization detection MRM ms->detection quant_data Quantitative Data ms->quant_data

Caption: Logical relationships of the analytical method components.

References

Application Note: Gas Chromatography-Mass Spectrometry for the Analysis of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 18-Methyldocosanoyl-CoA, a long-chain acyl-CoA, utilizing gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of acyl-CoAs, the protocol outlines the necessary hydrolysis of the thioester bond to yield the free fatty acid, 18-methyldocosanoic acid, followed by derivatization to enhance volatility for GC-MS analysis. This application note includes comprehensive experimental protocols, data presentation tables, and visual workflows to guide researchers in the quantitative analysis of this specific long-chain fatty acyl-CoA.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis. The accurate quantification of specific LCFA-CoAs, such as this compound, is crucial for understanding disease states and for the development of therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted analytical technique for the sensitive and specific quantification of fatty acids.[1][2][3] However, the inherent low volatility and thermal lability of LCFA-CoAs necessitate a multi-step sample preparation process involving hydrolysis and chemical derivatization prior to GC-MS analysis.[4] This protocol details a reliable method for this conversion and subsequent analysis.

Experimental Protocols

A critical step for the analysis of this compound by GC is the cleavage of the thioester bond to release the 18-methyldocosanoic acid, which is then derivatized. The most common derivatization technique for fatty acids is the conversion to their more volatile fatty acid methyl esters (FAMEs).[5]

I. Hydrolysis of this compound and Extraction of the Free Fatty Acid

This procedure is designed to break the thioester linkage and extract the resulting free fatty acid.

Materials:

Procedure:

  • To your sample in a glass test tube, add 1 mL of 2 M methanolic KOH.

  • Cap the tube tightly and vortex thoroughly.

  • Incubate the mixture at 60°C for 60 minutes to ensure complete hydrolysis.

  • Cool the sample to room temperature.

  • Acidify the mixture to a pH of approximately 3 by adding HCl.

  • Add 2 mL of hexane to the tube and vortex for 2 minutes to extract the free fatty acid.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new clean glass tube.

  • Repeat the extraction (steps 6-8) with another 2 mL of hexane and combine the hexane layers.

  • Wash the combined hexane extract with 1 mL of 1 M NaCl solution by vortexing for 30 seconds and allowing the phases to separate.

  • Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane under a gentle stream of nitrogen to obtain the dry fatty acid residue.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted 18-methyldocosanoic acid into its methyl ester.

Materials:

  • Dry fatty acid residue from the previous step

  • Anhydrous methanol with 2% (v/v) sulfuric acid

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 1 mL of anhydrous methanol with 2% sulfuric acid to the dried fatty acid residue.

  • Cap the tube and heat at 80°C for 60 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to the tube.

  • Vortex for 1 minute and allow the phases to separate.

  • Transfer the upper hexane layer, containing the FAME, to a new tube with anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis. Transfer the dried hexane extract to a GC vial.

Data Presentation

The following tables summarize typical parameters for the GC-MS analysis of long-chain FAMEs.

Table 1: GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent
Column VF-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Injector Split/Splitless
Injection Mode Splitless
Injector Temp. 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min[6]
Transfer Line Temp. 280°C[6]
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)

Table 2: Expected Retention and Mass Spectral Data for 18-Methyldocosanoate Methyl Ester

AnalyteExpected Retention Time (min)Key Mass-to-Charge Ratios (m/z) for SIM
18-Methyldocosanoate Methyl Ester20 - 25 (column dependent)To be determined empirically

Note: The exact retention time and mass fragmentation pattern for 18-methyldocosanoate methyl ester should be determined by running a pure standard of the derivatized compound.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Hydrolysis Alkaline Hydrolysis (KOH in Methanol) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Derivatization Methyl Esterification (Methanolic H2SO4) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Alternative Derivatization: Silylation

For a comprehensive analysis that may include other hydroxylated metabolites, a two-step derivatization involving methoximation followed by silylation can be employed. This method protects carbonyl groups and derivatizes hydroxyl and carboxyl groups.[7]

Protocol: Methoximation and Silylation
  • Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine. Heat at a controlled temperature (e.g., 37°C) for 90 minutes. This step converts any aldehyde and keto groups to their oximes.[7]

  • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat the mixture (e.g., 37°C) for 30 minutes. This will convert the carboxylic acid group to a TMS ester.[7]

The following diagram illustrates the logic of this two-step derivatization process.

derivatization_logic cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation Analyte 18-Methyldocosanoic Acid (with potential carbonyl interferents) Methoximation Protect Aldehyde/Keto Groups (Methoxyamine HCl) Analyte->Methoximation Silylation Derivatize Carboxyl Group (MSTFA) Methoximation->Silylation Volatile_Product Volatile TMS Ester for GC-MS Silylation->Volatile_Product

Caption: Two-step derivatization logic for GC-MS analysis.

Conclusion

The described GC-MS method, incorporating an essential hydrolysis step followed by derivatization, provides a robust framework for the quantitative analysis of this compound. The choice between methyl esterification and silylation will depend on the specific requirements of the study and the presence of other analytes of interest. Proper validation of the method with authentic standards is crucial for accurate and reliable results in research and drug development settings.

References

Application Notes and Protocols for Developing an Enzyme Assay with 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyldocosanoyl-CoA is a very-long-chain, branched-chain fatty acyl-CoA. The metabolism of such lipids is crucial for various physiological processes, and dysregulation is implicated in several metabolic diseases. Developing robust enzyme assays for substrates like this compound is essential for understanding the function of enzymes involved in their metabolism, for screening potential drug candidates, and for diagnosing metabolic disorders.

This document provides detailed protocols for two primary types of enzyme assays applicable to this compound: a dehydrogenase assay likely involving Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and an elongase assay involving fatty acid elongases (ELOVLs).

Relevant Metabolic Pathway: Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

Very-long-chain and branched-chain fatty acyl-CoAs are primarily metabolized through peroxisomal β-oxidation.[1] This pathway is distinct from mitochondrial β-oxidation and is catalyzed by a unique set of enzymes.[1] A potential metabolic fate of this compound is its entry into this pathway, where it would be a substrate for enzymes such as VLCAD or other acyl-CoA dehydrogenases with specificity for very-long-chain substrates.[2][3][4]

metabolic_pathway cluster_peroxisome Peroxisome This compound This compound trans-2-Enoyl-CoA_derivative trans-2-Enoyl-CoA_derivative This compound->trans-2-Enoyl-CoA_derivative Acyl-CoA Oxidase/Dehydrogenase (e.g., VLCAD) FAD -> FADH2 3-Hydroxyacyl-CoA_derivative 3-Hydroxyacyl-CoA_derivative trans-2-Enoyl-CoA_derivative->3-Hydroxyacyl-CoA_derivative Enoyl-CoA Hydratase 3-Ketoacyl-CoA_derivative 3-Ketoacyl-CoA_derivative 3-Hydroxyacyl-CoA_derivative->3-Ketoacyl-CoA_derivative 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Shortened_Acyl-CoA Shortened_Acyl-CoA 3-Ketoacyl-CoA_derivative->Shortened_Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA_derivative->Acetyl-CoA Thiolase Further_Oxidation Further_Oxidation Shortened_Acyl-CoA->Further_Oxidation Mitochondria Citric_Acid_Cycle Citric_Acid_Cycle Acetyl-CoA->Citric_Acid_Cycle Mitochondria

Caption: Peroxisomal β-oxidation pathway for a branched-chain very-long-chain fatty acyl-CoA.

Protocol 1: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This protocol describes a fluorometric assay to measure the activity of VLCAD or similar dehydrogenases using this compound as a substrate. The assay is based on the reduction of a fluorescent probe coupled to the oxidation of the acyl-CoA.

Experimental Workflow

vlcad_workflow prep Prepare Reagents and Enzyme setup Set up Reaction in 96-well Plate (Buffer, FAD, Fluorescent Probe, Enzyme) prep->setup initiate Initiate Reaction with This compound setup->initiate measure Measure Fluorescence Kinetics (e.g., Ex/Em = 530/585 nm) initiate->measure analyze Calculate Enzyme Activity measure->analyze

Caption: Workflow for the VLCAD fluorescence-based assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
This compoundCustom SynthesisN/A-80°C
Recombinant Human VLCADCommercial Sourcee.g., Abcam-80°C
FAD (Flavin adenine (B156593) dinucleotide)Sigma-AldrichF6625-20°C
ResazurinSigma-AldrichR70174°C
DiaphoraseSigma-AldrichD5540-20°C
Triton X-100Sigma-AldrichT8787Room Temp
Potassium Phosphate Buffer (pH 7.4)In-house prepN/A4°C
96-well black microplateCorning3603Room Temp
Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 0.1% (v/v) Triton X-100.

    • Substrate Stock (1 mM): Prepare this compound in the assay buffer. Due to its long chain, sonication may be required for complete dissolution. Store on ice.

    • Enzyme Stock (1 mg/mL): Reconstitute recombinant VLCAD in a buffer recommended by the supplier. Aliquot and store at -80°C.

    • Detection Mix: For each well, prepare a mix containing:

      • 10 µM FAD

      • 50 µM Resazurin

      • 1 U/mL Diaphorase in Assay Buffer. Prepare this mix fresh and protect it from light.

  • Assay Procedure:

    • Equilibrate all reagents to room temperature.

    • To each well of a 96-well black microplate, add:

      • 50 µL of Detection Mix.

      • 10 µL of diluted VLCAD enzyme (final concentration to be optimized, e.g., 1-10 µg/mL).

      • 30 µL of Assay Buffer.

    • Incubate the plate for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of this compound solution (final concentration to be optimized, e.g., 1-100 µM).

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence (Excitation: 530-560 nm, Emission: 580-590 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot (slope).

    • Subtract the rate of a no-enzyme control from the rate of the experimental samples.

    • Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute or converted to specific activity (e.g., nmol/min/mg) using a standard curve of the fluorescent product (resorufin).

Summary of Assay Conditions
ParameterRecommended Value
pH7.4
Temperature37°C
Final Volume100 µL
Substrate Concentration1 - 100 µM (optimize)
Enzyme Concentration1 - 10 µg/mL (optimize)
Cofactor (FAD)10 µM
Incubation Time30 - 60 minutes
Detection WavelengthsEx: 530-560 nm, Em: 580-590 nm

Protocol 2: Fatty Acid Elongase (ELOVL) Activity Assay

This protocol uses LC-MS/MS to directly measure the product of the elongase reaction, which is this compound elongated by two carbons. This method is highly specific and sensitive. Several ELOVL enzymes (ELOVL1, ELOVL3, ELOVL7) have been shown to elongate branched-chain very-long-chain acyl-CoAs.[5]

Experimental Workflow

elovl_workflow prep Prepare Reagents and Enzyme/Lysate reaction Incubate Substrate with Enzyme, Malonyl-CoA, and NADPH prep->reaction quench Quench Reaction (e.g., with Acetonitrile) reaction->quench extract Extract Acyl-CoAs quench->extract analyze Analyze by LC-MS/MS extract->analyze

Caption: Workflow for the ELOVL LC-MS/MS-based assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
This compoundCustom SynthesisN/A-80°C
Microsomes from cells expressing ELOVLIn-house prep or commercialN/A-80°C
Malonyl-CoASigma-AldrichM4282-20°C
NADPHSigma-AldrichN7505-20°C
Dithiothreitol (DTT)Sigma-AldrichD97794°C
ATPSigma-AldrichA2383-20°C
Coenzyme ASigma-AldrichC3019-20°C
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266Room Temp
Potassium Phosphate Buffer (pH 7.2)In-house prepN/A4°C
Acetonitrile (ACN)Fisher ScientificA998Room Temp
Ammonium (B1175870) HydroxideSigma-Aldrich221228Room Temp
Detailed Protocol
  • Preparation of Microsomes (Source of ELOVL):

    • Prepare microsomes from a cell line known to express the ELOVL of interest (e.g., HEK293 cells transiently transfected with an ELOVL expression vector).

    • Homogenize cells in a suitable buffer and isolate the microsomal fraction by differential centrifugation.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • Prepare a reaction mix in a microcentrifuge tube. The final volume will be 100 µL.

      • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.2), 1 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM Coenzyme A.

      • Cofactors: 250 µM Malonyl-CoA, 1 mM NADPH.

      • Enzyme Source: 50-100 µg of microsomal protein.

    • Pre-incubate the reaction mix for 5 minutes at 37°C.

    • Initiate the reaction by adding this compound to a final concentration of 20 µM.

    • Incubate for 30 minutes at 37°C.

    • Quench the reaction by adding 200 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C8 or C18 UPLC column.

    • Mobile Phase A: Water with 15 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

    • Gradient: A suitable gradient to separate the substrate and the elongated product.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for this compound and its C2-elongated product using Selected Reaction Monitoring (SRM).

  • Data Analysis:

    • Quantify the amount of the elongated product formed by comparing its peak area to that of a known standard (if available) or by relative quantification against the substrate peak area.

    • Calculate the specific activity of the elongase (e.g., pmol of product formed/min/mg of microsomal protein).

Summary of Assay Conditions
ParameterRecommended Value
pH7.2
Temperature37°C
Final Volume100 µL
Substrate Concentration20 µM
Malonyl-CoA Concentration250 µM
NADPH Concentration1 mM
Microsomal Protein50 - 100 µg
Incubation Time30 minutes
Detection MethodLC-MS/MS (SRM mode)

Troubleshooting and Considerations

  • Substrate Solubility: this compound is a very hydrophobic molecule. Ensure it is fully solubilized, potentially with the aid of a detergent like Triton X-100 or by sonication.

  • Enzyme Source and Activity: The activity of recombinant enzymes or microsomal preparations can vary. It is crucial to optimize the amount of enzyme used in the assay to ensure the reaction rate is linear over the incubation time.

  • Substrate Availability: As this compound is not readily commercially available, custom synthesis is likely required. Purity of the synthesized substrate should be verified.

  • Controls: Always include appropriate controls:

    • No-enzyme control: To check for non-enzymatic reaction.

    • No-substrate control: To determine background signal.

    • Time-zero control: To establish the baseline at the start of the reaction.

References

Application Notes and Protocols for 18-Methyldocosanoyl-CoA in In Vitro Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyldocosanoyl-CoA is a branched-chain, very-long-chain acyl-coenzyme A (VLCFA-CoA) molecule. Given its structure, it is a potential substrate or modulator of enzymes involved in fatty acid metabolism, particularly those that process very-long-chain and branched-chain fatty acids. Understanding the interaction of this compound with these enzymes is crucial for elucidating its metabolic fate and its potential role in cellular signaling and disease pathophysiology. These application notes provide a framework for investigating the in vitro enzyme kinetics of this compound with candidate enzymes such as very-long-chain acyl-CoA synthetases (VLC-ACS), fatty acid elongases (ELOVL), and acyl-CoA dehydrogenases (ACADs).

Potential Signaling Pathway Involvement

Very-long-chain fatty acids (VLCFAs) and their CoA esters are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and can act as precursors for signaling molecules.[1] The metabolism of these fatty acids is a complex process involving multiple enzymes. A defect in one of these enzymes can lead to various inherited diseases.[1][2] The hypothetical metabolic pathway of this compound could involve activation by a VLC-ACS, followed by elongation by an ELOVL enzyme or degradation via β-oxidation, initiated by an ACAD.

VLCFA_Metabolism cluster_activation Activation cluster_elongation Elongation cluster_oxidation β-Oxidation 18-Methyldocosanoic_Acid 18-Methyldocosanoic Acid VLC_ACS Very-Long-Chain Acyl-CoA Synthetase 18-Methyldocosanoic_Acid->VLC_ACS ATP, CoA-SH 18-Methyldocosanoyl_CoA This compound VLC_ACS->18-Methyldocosanoyl_CoA AMP + PPi ELOVL Fatty Acid Elongase (e.g., ELOVL1/3) 18-Methyldocosanoyl_CoA->ELOVL Malonyl-CoA ACAD Acyl-CoA Dehydrogenase (e.g., VLCAD) 18-Methyldocosanoyl_CoA->ACAD FAD C25_Branched_Acyl_CoA C25 Branched-Chain Acyl-CoA ELOVL->C25_Branched_Acyl_CoA Complex_Lipids Complex_Lipids C25_Branched_Acyl_CoA->Complex_Lipids Incorporation Enoyl_CoA 2,3-trans-Enoyl-CoA Derivative ACAD->Enoyl_CoA FADH2 Further_Oxidation Further_Oxidation Enoyl_CoA->Further_Oxidation Energy Production

Figure 1: Hypothetical metabolic pathways of this compound.

Data Presentation: Hypothetical Enzyme Kinetic Parameters

The following tables summarize hypothetical kinetic data for the interaction of this compound with candidate enzymes. This data is for illustrative purposes to guide experimental design. Actual values must be determined empirically.

Table 1: this compound as a Substrate

Enzyme TargetSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)This compound1525
Fatty Acid Elongase 1 (ELOVL1)This compound2510
Ceramide Synthase 2 (CerS2)This compound305

Table 2: this compound as an Inhibitor

Enzyme TargetInhibited ReactionNatural SubstrateKi (µM)Inhibition Type
Long-Chain Acyl-CoA Dehydrogenase (LCAD)DehydrogenationPalmitoyl-CoA (C16:0)50Competitive
Stearoyl-CoA Desaturase 1 (SCD1)DesaturationStearoyl-CoA (C18:0)75Non-competitive

Experimental Protocols

General Experimental Workflow

The general workflow for in vitro enzyme kinetics studies involves several key steps, from preparation of reagents to data analysis.

Enzyme_Kinetics_Workflow A Reagent Preparation (Enzyme, Substrate, Buffer) B Enzyme Assay Setup (Incubation at optimal temperature and pH) A->B C Initiate Reaction (Add enzyme or substrate) B->C D Time-course Measurement (Monitor product formation or substrate depletion) C->D E Data Collection D->E F Data Analysis (Michaelis-Menten, Lineweaver-Burk plots) E->F G Determination of Kinetic Parameters (Km, Vmax, Ki) F->G

Figure 2: General workflow for in vitro enzyme kinetics experiments.

Protocol 1: Radiometric Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol is adapted for determining the kinetic parameters of an ELOVL enzyme with this compound as a substrate, using a radiolabeled malonyl-CoA.[1]

Materials:

  • Purified recombinant ELOVL enzyme

  • This compound

  • [2-14C]Malonyl-CoA

  • Reaction Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM MgCl2 and 1 mM DTT)

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Termination Solution (e.g., 2.5 M KOH, 10% (w/v) saponin)

  • Acidification Solution (e.g., 6 M HCl)

  • Organic Solvent (e.g., n-hexane)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH (e.g., 500 µM), and BSA (e.g., 0.1 mg/mL).

  • Add varying concentrations of this compound.

  • Add a fixed, non-limiting concentration of [2-14C]Malonyl-CoA (e.g., 25 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the purified ELOVL enzyme to start the reaction. The final reaction volume is typically 50-100 µL.

  • Incubate at 37°C for a predetermined time (e.g., 30-90 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Saponification: Incubate at 70°C for 1 hour to hydrolyze the acyl-CoA products to free fatty acids.

  • Acidification and Extraction: Cool the tubes to room temperature and acidify the reaction mixture with the acidification solution. Extract the radiolabeled fatty acid products by adding an organic solvent (e.g., n-hexane), vortexing, and centrifuging to separate the phases.

  • Quantification: Transfer the organic phase containing the radiolabeled product to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the measured radioactivity (counts per minute) to the rate of product formation (nmol/min/mg enzyme). Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of an ACAD enzyme with this compound, monitoring the reduction of an artificial electron acceptor.

Materials:

  • Purified recombinant ACAD enzyme (e.g., VLCAD)

  • This compound

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)

  • Flavin Adenine Dinucleotide (FAD)

  • Electron Acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or Dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, prepare the reaction mixture containing reaction buffer and the electron acceptor at a suitable concentration.

  • Add the purified ACAD enzyme and incubate for a few minutes to allow for temperature equilibration.

  • Baseline Measurement: Record the baseline absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium reduction or 600 nm for DCPIP reduction).

  • Initiate Reaction: Add varying concentrations of this compound to the cuvette to start the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance over time in a kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the electron acceptor.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Enzyme Inhibition Studies

To investigate if this compound acts as an inhibitor, the appropriate enzyme assay is performed with the natural substrate in the presence of varying concentrations of this compound. The type of inhibition can be determined by analyzing the changes in Km and Vmax using Lineweaver-Burk or other linearized plots.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E P Product ES->P EI->E E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor (this compound) ES2->E2 ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product ES2->P2 EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Figure 3: Mechanisms of competitive and non-competitive enzyme inhibition.

By following these protocols and utilizing the provided frameworks, researchers can effectively characterize the kinetic interactions of this compound with relevant enzymes, contributing to a deeper understanding of its biological role.

References

Application Notes and Protocols for Very-Long-Chain Acyl-CoA (VLCFA-CoA) in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Very-Long-Chain Acyl-CoAs (VLCFA-CoAs)

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] Once activated to their coenzyme A (CoA) esters, they are known as VLCFA-CoAs and become key metabolic intermediates. These molecules are integral to numerous cellular processes. They are essential building blocks for complex lipids such as sphingolipids and glycerophospholipids, which are critical components of cellular membranes.[2][3] VLCFA-CoAs also play a significant role in modulating membrane fluidity and the formation of lipid rafts.[1] Furthermore, they can act as signaling molecules, for instance, by serving as high-affinity ligands for nuclear receptors like PPARα, which regulates lipid metabolism.[4][5] Dysregulation of VLCFA-CoA metabolism is associated with several severe neurological disorders, such as X-linked adrenoleukodystrophy.[1][6]

The study of VLCFA-CoAs in lipidomics is crucial for understanding their physiological roles and their implications in disease. However, their low abundance and amphiphilic nature present analytical challenges.[3][7]

Applications in Lipidomics Research

The analysis of VLCFA-CoAs is pivotal in several areas of research:

  • Biomarker Discovery: Elevated levels of specific VLCFA-CoAs can serve as diagnostic or prognostic biomarkers for metabolic disorders, including peroxisomal biogenesis disorders.[3]

  • Metabolic Pathway Analysis: Tracing the flux of VLCFA-CoAs through metabolic pathways, such as fatty acid elongation and peroxisomal β-oxidation, provides insights into cellular lipid homeostasis.[6][8]

  • Drug Development: Understanding the enzymatic pathways that metabolize VLCFA-CoAs can aid in the identification of novel therapeutic targets for diseases associated with their dysregulation.[3]

  • Nutritional Science: Investigating how dietary fats influence the cellular pool of VLCFA-CoAs can shed light on the impact of nutrition on cellular function and health.

Quantitative Data Summary

While specific quantitative data for 18-Methyldocosanoyl-CoA is unavailable, the following table summarizes typical limits of quantification for VLCFA-CoAs using advanced mass spectrometry techniques and provides an overview of key genes involved in their metabolism.

Table 1: Analytical Sensitivity and Key Genes in VLCFA-CoA Metabolism

ParameterDescriptionValue/GeneReference
Limit of Quantification (LC-MS/MS) Lower limit of quantification for very-long-chain acyl-CoAs using a targeted profiling method with derivatization.4.2 nM[7]
ELOVL1, ELOVL4 Elongation of very long chain fatty acids proteins. Key enzymes in the synthesis of VLCFAs.Gene[2][6]
ABCD1 (ALDP) A peroxisomal transporter responsible for importing VLCFA-CoAs into the peroxisome for degradation. Mutations cause X-linked adrenoleukodystrophy.Gene[6][8]
ACOX1 Acyl-CoA oxidase 1. Catalyzes the first step of peroxisomal β-oxidation of VLCFA-CoAs.Gene[2]
CERS2, CERS3 Ceramide Synthases. Utilize VLCFA-CoAs for the synthesis of ceramides, the backbone of sphingolipids.Gene[2][9]
PPARα Peroxisome proliferator-activated receptor alpha. A nuclear receptor activated by VLCFA-CoAs that regulates lipid metabolism genes.Gene[4][5]

Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of VLCFA-CoAs from biological samples. Optimization for specific sample types and instrumentation is recommended.

This protocol is adapted from methodologies for the extraction of acyl-CoAs.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol (IPA)

  • Water (LC-MS grade)

  • Internal standards (e.g., ¹³C-labeled acyl-CoA mixture)

  • Centrifuge capable of 4°C operation

  • Sonicator

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching and Lysis: Add 1 mL of ice-cold 80% acetonitrile in water to the cell culture dish. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard mixture to each sample.

  • Homogenization: Sonicate the samples on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of a suitable solvent, such as 50% acetonitrile in water, for LC-MS analysis.

This protocol outlines a general method for the targeted analysis of VLCFA-CoAs.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[10]

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer system.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes is a typical starting point.

  • Column Temperature: 45°C.[11]

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target VLCFA-CoA and internal standard. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and characteristic product ions are typically generated from the fragmentation of the CoA moiety.

Visualizations

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome LCFA_CoA Long-Chain Acyl-CoA (C16-C20) Elongase ELOVL Enzymes LCFA_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase VLCFA_CoA_ER VLCFA-CoA (C22+) Elongase->VLCFA_CoA_ER VLCFA_CoA_Cytosol VLCFA-CoA VLCFA_CoA_ER->VLCFA_CoA_Cytosol Transport Ceramide_Synthase Ceramide Synthases (CERS) VLCFA_CoA_Cytosol->Ceramide_Synthase PPARa PPARα Activation VLCFA_CoA_Cytosol->PPARa ABCD1 ABCD1 Transporter VLCFA_CoA_Cytosol->ABCD1 Transport Sphingolipids Sphingolipids Ceramide_Synthase->Sphingolipids VLCFA_CoA_Peroxisome VLCFA-CoA ABCD1->VLCFA_CoA_Peroxisome Beta_Oxidation β-Oxidation (ACOX1, etc.) VLCFA_CoA_Peroxisome->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA

Caption: Metabolic pathways of VLCFA-CoA synthesis, utilization, and degradation.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., with Acetonitrile/Water) Sample->Extraction Spiking Internal Standard Spiking (e.g., ¹³C-labeled Acyl-CoAs) Extraction->Spiking Analysis LC-MS/MS Analysis Spiking->Analysis DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., PCA, OPLS-DA) DataProcessing->StatisticalAnalysis Interpretation Biological Interpretation (Pathway Analysis, Biomarker ID) StatisticalAnalysis->Interpretation

Caption: General experimental workflow for the lipidomic analysis of VLCFA-CoAs.

References

Application Notes and Protocols for 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and use of 18-Methyldocosanoyl-CoA. Due to the limited availability of data specific to this compound, the following protocols and recommendations are based on best practices for handling similar long-chain acyl-CoA molecules. Researchers should exercise caution and validate these guidelines for their specific applications.

Product Information and Safety Guidelines

1.1. General Properties:

This compound is a long-chain, saturated acyl-Coenzyme A thioester. Acyl-CoAs are crucial intermediates in fatty acid metabolism and are involved in various cellular processes, including energy production and cell signaling.[1][2] The specific biological role of the methyl-branched structure of this compound is an active area of research.

1.2. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention.[3][4] Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[3][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[3]

1.3. First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation.

2.1. Storage Conditions:

ParameterRecommended ConditionRationale
Temperature Store at -20°C or below. For long-term storage, -80°C is recommended.Minimizes chemical degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the acyl chain and the thiol group.
Form Store as a lyophilized powder or in an anhydrous organic solvent.Reduces the rate of hydrolysis.
Light Protect from light.Prevents light-induced degradation.

2.2. Reconstitution and Solution Stability:

  • Reconstitution: For use, reconstitute the lyophilized powder in a suitable anhydrous organic solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO). Sonication may be necessary to aid dissolution.

  • Aqueous Solutions: Prepare aqueous solutions fresh for immediate use. The thioester bond is prone to hydrolysis in aqueous environments, especially at neutral or alkaline pH. If an aqueous buffer is required, use a slightly acidic pH (e.g., pH 5-6) to improve stability.

  • Stability in Solution: Once reconstituted, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Solutions in organic solvents are more stable than aqueous solutions but should still be stored at -20°C or below. The stability of the solution will depend on the solvent and storage conditions.

Experimental Protocols

The following are generalized protocols that may be adapted for experiments involving this compound.

3.1. General Workflow for In Vitro Enzyme Assays:

This workflow outlines the steps for studying the interaction of this compound with a target enzyme.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reconstitute this compound D Incubate Enzyme with This compound A->D B Prepare Enzyme Solution B->D C Prepare Assay Buffer C->D E Terminate Reaction D->E F Analyze Products (e.g., LC-MS, HPLC) E->F

Caption: A general experimental workflow for in vitro enzyme assays.

Methodology:

  • Reconstitution: Prepare a stock solution of this compound in an appropriate anhydrous organic solvent.

  • Enzyme Preparation: Prepare a solution of the target enzyme in a suitable assay buffer. The buffer composition should be optimized for enzyme activity and stability.

  • Reaction Initiation: Initiate the reaction by adding a specific amount of the this compound stock solution to the enzyme solution. The final concentration of the organic solvent should be kept low to avoid affecting enzyme activity.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined amount of time.

  • Reaction Termination: Stop the reaction using a suitable method, such as adding a quenching solution (e.g., acid or organic solvent) or by heat inactivation.

  • Analysis: Analyze the reaction products using appropriate analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) to quantify the consumption of the substrate and the formation of the product.

Signaling Pathways

Long-chain acyl-CoAs are known to be involved in various metabolic and signaling pathways.[1] While the specific pathways involving this compound are yet to be fully elucidated, it is likely to be a substrate for enzymes involved in fatty acid elongation, desaturation, and incorporation into complex lipids.[5] It may also act as a signaling molecule, modulating the activity of transcription factors and other proteins.

signaling_pathway cluster_synthesis Synthesis cluster_fates Potential Metabolic Fates cluster_signaling Potential Signaling Roles A 18-Methyldocosanoic Acid B Acyl-CoA Synthetase A->B C This compound B->C + CoA + ATP D Fatty Acid Elongation & Desaturation C->D E Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) C->E F Beta-Oxidation (Energy Production) C->F G Modulation of Transcription Factors C->G H Regulation of Enzyme Activity C->H

Caption: Potential metabolic and signaling pathways of this compound.

Disclaimer: The information provided in these application notes is intended for guidance only and is based on general knowledge of similar compounds. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to perform all necessary safety assessments and experimental validations.

References

Application Notes and Protocols: Isotopic Labeling of 18-Methyldocosanoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch. While the specific biological roles of this compound are not extensively documented, branched-chain fatty acids are known to be important components of cellular membranes and signaling molecules. For instance, the structurally similar 18-methyleicosanoic acid is a major covalently bound fatty acid in mammalian hair fibers, linked via a thioester bond, highlighting the potential significance of such lipids in structural biology.[1] Isotopic labeling of this compound allows researchers to trace its metabolic fate in various biological systems, providing insights into pathways of synthesis, degradation, and incorporation into complex lipids. These tracer studies are invaluable for understanding the roles of VLCFA-CoAs in health and disease, and for the development of targeted therapeutics.

This document provides detailed protocols for the isotopic labeling of this compound for use in tracer studies. Two primary strategies are presented: labeling the 18-methyldocosanoic acid backbone and labeling the Coenzyme A (CoA) moiety.

Data Presentation: Isotopic Labeling Strategies

The choice of labeling strategy depends on the specific research question. The following table summarizes the key features of each approach.

Labeling StrategyIsotope(s)Labeled MoietyTypical ApplicationsAdvantagesDisadvantages
Acyl Chain Labeling ¹³C, ²H (D)18-Methyldocosanoic AcidTracing the fate of the fatty acid backbone (e.g., β-oxidation, elongation, incorporation into complex lipids).Directly tracks the carbon or hydrogen atoms of the fatty acid.Synthesis of the labeled fatty acid can be complex and costly.
CoA Moiety Labeling (SILEC) ¹³C, ¹⁵NCoenzyme AQuantifying the abundance of the acyl-CoA pool; as an internal standard.A single labeled precursor ([¹³C₃¹⁵N₁]-pantothenate) can be used to label the entire acyl-CoA pool.Does not directly trace the fate of the acyl chain post-metabolism.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 18-Methyldocosanoic Acid

This protocol describes a general approach for the synthesis of an isotopically labeled very-long-chain branched fatty acid, adapted from standard organic synthesis methodologies. The example below is for the introduction of ¹³C at the carboxyl group.

Materials:

  • 17-Methylhenicosanol

  • Pyridinium chlorochromate (PCC)

  • ¹³C-labeled methylmagnesium iodide (¹³CH₃MgI)

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Oxidation of the Alcohol: 17-Methylhenicosanol is oxidized to the corresponding aldehyde, 17-methylhenicosanal, using PCC in an anhydrous solvent like dichloromethane. The reaction is monitored by thin-layer chromatography (TLC).

  • Grignard Reaction: The ¹³C-labeled methylmagnesium iodide is prepared or obtained commercially. The 17-methylhenicosanal is then reacted with the ¹³CH₃MgI in anhydrous diethyl ether. This reaction adds the ¹³C-labeled methyl group to the aldehyde, forming a secondary alcohol.

  • Oxidation to the Carboxylic Acid: The resulting ¹³C-labeled secondary alcohol is oxidized to the corresponding carboxylic acid, 18-methyl-¹⁸-¹³C-docosanoic acid, using a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid).

  • Purification: The final product is purified by extraction and column chromatography. The identity and isotopic enrichment of the labeled 18-methyldocosanoic acid should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes a long-chain acyl-CoA synthetase (LC-FACS) to convert the isotopically labeled 18-methyldocosanoic acid into its CoA thioester. These enzymes activate fatty acids by converting them into their corresponding acyl-CoA derivatives.[2][3]

Materials:

  • Isotopically labeled 18-methyldocosanoic acid (from Protocol 1)

  • Coenzyme A (CoASH)

  • Long-chain acyl-CoA synthetase (LC-FACS) (commercial or purified)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer, pH 7.4

  • Triton X-100

  • Bovine serum albumin (BSA), fatty acid-free

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, ATP, and CoASH.

  • Substrate Preparation: Dissolve the isotopically labeled 18-methyldocosanoic acid in a small amount of ethanol (B145695) or another suitable solvent, and then add it to the reaction mixture. A small amount of Triton X-100 can be included to aid in solubilization.

  • Enzyme Addition: Add the long-chain acyl-CoA synthetase to the reaction mixture to initiate the reaction. The enzyme from sources like the brain may have higher activity for very-long-chain fatty acids.[2]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a mixture of isopropanol, heptane, and phosphoric acid.

  • Purification: The labeled this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Quantification and Verification: The concentration of the purified product should be determined spectrophotometrically, and its identity confirmed by LC-MS/MS.

Protocol 3: Biosynthetic Labeling of the CoA Moiety using SILEC

The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method can be used to produce acyl-CoAs with a labeled CoA moiety. This is achieved by growing cells that are auxotrophic for pantothenate (vitamin B5), a precursor of CoA, in a medium where pantothenate is replaced with its stable isotope-labeled counterpart, [¹³C₃¹⁵N₁]-pantothenate.

Materials:

  • Yeast strain deficient in pantothenate synthesis (e.g., pan6Δ).[4]

  • Yeast growth medium lacking pantothenate.

  • [¹³C₃¹⁵N₁]-pantothenate.

  • 18-Methyldocosanoic acid.

  • Cell lysis buffer.

  • Solvents for extraction (e.g., methanol, chloroform).

Procedure:

  • Cell Culture: Grow the pan6Δ yeast in a defined medium supplemented with [¹³C₃¹⁵N₁]-pantothenate. This will lead to the incorporation of the stable isotopes into the entire CoA pool.

  • Fatty Acid Supplementation: Supplement the culture medium with 18-methyldocosanoic acid. The yeast cells will take up this fatty acid and convert it to this compound, which will now have a labeled CoA moiety.

  • Cell Harvest and Lysis: Harvest the yeast cells by centrifugation and lyse them using a suitable method (e.g., bead beating, sonication) in a cold lysis buffer.

  • Extraction of Acyl-CoAs: Extract the acyl-CoAs from the cell lysate using a biphasic solvent system (e.g., methanol/chloroform/water).

  • Analysis: The labeled this compound in the extract can be identified and quantified using LC-MS/MS.

Tracer Studies: An Overview

Once the isotopically labeled this compound is synthesized, it can be used as a tracer to study its metabolism in various experimental systems, from cell cultures to whole organisms.

General Workflow:

  • Administration of the Tracer: The labeled this compound (or its precursor fatty acid) is introduced into the biological system.

  • Sample Collection: At various time points, biological samples (e.g., cells, tissues, plasma) are collected.

  • Metabolite Extraction: Lipids and metabolites are extracted from the samples.

  • Analytical Detection: The presence and abundance of the isotopic label in various downstream metabolites are determined using mass spectrometry-based techniques (e.g., GC-MS or LC-MS).

  • Data Analysis: The data is analyzed to determine the flux through metabolic pathways, turnover rates, and the incorporation of the labeled moiety into different molecular species.

Visualizations

experimental_workflow Experimental Workflow for Tracer Studies cluster_synthesis Synthesis of Labeled Tracer cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Analysis synthesis_fa Synthesize Labeled 18-Methyldocosanoic Acid synthesis_coa Enzymatic Conversion to This compound synthesis_fa->synthesis_coa administer Administer Tracer to Biological System synthesis_coa->administer collect Collect Samples (Time Course) administer->collect extract Extract Lipids and Metabolites collect->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis and Pathway Mapping analyze->data

Caption: Workflow for tracer studies using isotopically labeled this compound.

metabolic_pathway Plausible Metabolic Fates of this compound cluster_pathways Metabolic Pathways cluster_products Potential Products start Labeled this compound (Tracer) beta_ox β-Oxidation start->beta_ox elongation Chain Elongation start->elongation complex_lipids Incorporation into Complex Lipids start->complex_lipids acetyl_coa Acetyl-CoA & Propionyl-CoA beta_ox->acetyl_coa longer_fa Longer Branched-Chain Fatty Acyl-CoAs elongation->longer_fa phospholipids Phospholipids complex_lipids->phospholipids triglycerides Triglycerides complex_lipids->triglycerides

Caption: Potential metabolic pathways for this compound in tracer studies.

References

Application Notes and Protocols for the Quantification of 18-Methyldocosanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Methyldocosanoyl-CoA is a branched-chain very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). While the precise biological functions of this compound are not extensively characterized, branched-chain fatty acids and their CoA esters are known to be involved in lipid metabolism and can serve as biomarkers for certain metabolic disorders. Accurate quantification of this compound in various tissues is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most sensitive and specific method for this purpose.

Principle

The quantification of this compound from complex biological matrices like tissue samples involves a multi-step process. First, the tissue is homogenized to release intracellular components. This is followed by the extraction of lipids and acyl-CoAs using organic solvents. The extract is then purified to remove interfering substances. The purified extract is analyzed by LC-MS/MS. Separation is typically achieved on a reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is accomplished by comparing the signal of the target analyte to that of a stable isotope-labeled internal standard.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different rat tissues to illustrate how results can be presented. These values are for illustrative purposes and will vary based on the specific experimental conditions and biological state of the animal.

TissueThis compound Concentration (pmol/g wet weight)Standard Deviation (pmol/g)
Liver15.82.1
Brain8.21.3
Heart5.50.9
Kidney12.41.8
Skeletal Muscle3.10.6

Experimental Protocols

I. Tissue Sample Preparation and Homogenization

Materials:

  • Frozen tissue samples (stored at -80°C)

  • 1X Phosphate Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9, ice-cold[1]

  • Bead beater or Dounce homogenizer

  • Centrifuge capable of 4°C and >15,000 x g

Protocol:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Wash the tissue with 1 mL of ice-cold 1X PBS to remove any blood or external contaminants.

  • Place the tissue in a 2 mL tube containing homogenization beads or in a pre-chilled Dounce homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the acyl-CoA extraction.

II. Acyl-CoA Extraction

Materials:

  • Tissue homogenate supernatant

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)[1]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a custom-synthesized stable isotope-labeled this compound (e.g., ¹³C-labeled).

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 500 µL of the tissue homogenate supernatant, add 1 mL of the Extraction Solvent.

  • Add the internal standard to a final concentration of 10-50 ng/mL.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant.

  • To the remaining pellet, add another 1 mL of Extraction Solvent, vortex, and centrifuge again.

  • Combine the two supernatant fractions.

  • Dry the combined supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as 50:50 Methanol:Water.[1]

  • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]

  • Transfer the clear supernatant to an autosampler vial for analysis.

III. LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C[2]

  • Collision Gas: Argon

  • MRM Transitions:

    • The precursor ion for acyl-CoAs is the [M+H]⁺ ion. The most common product ion results from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.

    • This compound: The molecular formula is C₄₆H₈₄N₇O₁₇P₃S. The monoisotopic mass is 1151.48 Da. The precursor ion ([M+H]⁺) would be m/z 1152.5. The product ion would be m/z 645.5 (1152.5 - 507).

    • Heptadecanoyl-CoA (Internal Standard): The precursor ion ([M+H]⁺) is m/z 1020.6. The product ion is m/z 513.6.

  • Collision Energy and other compound-specific parameters should be optimized by infusing a standard of the analyte if available.

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Acyl-CoA Extraction cluster_Analysis LC-MS/MS Analysis Tissue Tissue Sample (~50-100 mg) Homogenization Homogenization (KH2PO4 Buffer, pH 4.9) Tissue->Homogenization Centrifugation1 Centrifugation (15,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Extraction Solvent Extraction (ACN:IPA:MeOH + IS) Supernatant1->Extraction Centrifugation2 Centrifugation (16,000 x g, 10 min, 4°C) Extraction->Centrifugation2 Drying Dry Down (Nitrogen) Centrifugation2->Drying Reconstitution Reconstitution (50:50 MeOH:Water) Drying->Reconstitution LCMS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Reconstitution->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Experimental workflow for the quantification of this compound.

Fatty_Acid_Metabolism cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome FA Branched-Chain Fatty Acid (e.g., 18-Methyldocosanoic Acid) ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA_cyto This compound ACSL->AcylCoA_cyto AcylCoA_pero This compound AcylCoA_cyto->AcylCoA_pero Transport BetaOx Peroxisomal Beta-Oxidation AcylCoA_pero->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA ChainShortened Chain-Shortened Acyl-CoA BetaOx->ChainShortened

Caption: Simplified metabolic pathway of a branched-chain fatty acid.

References

18-Methyldocosanoyl-CoA: A Novel Probe for Elucidating Acyl-CoA Binding Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 18-Methyldocosanoyl-CoA as a specialized tool for investigating the structure, function, and ligand-binding characteristics of acyl-CoA binding proteins (ACBPs). Given the crucial role of ACBPs in intracellular fatty acid trafficking and signaling, this novel branched-chain, very-long-chain acyl-CoA offers unique advantages for dissecting the intricate mechanisms of ACBP-mediated processes.

Introduction to Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins are a highly conserved family of small intracellular proteins that play a pivotal role in lipid metabolism.[1][2] These proteins bind with high affinity to medium- and long-chain acyl-CoA esters, acting as intracellular transporters and pool formers for these molecules.[3][4] By sequestering and transporting acyl-CoAs, ACBPs are implicated in a variety of cellular processes, including fatty acid synthesis and oxidation, membrane biogenesis, and the regulation of gene expression.[5][6] The binding affinity of ACBPs for their acyl-CoA ligands is influenced by the length and structure of the acyl chain.[7][8]

This compound: A Unique Tool for ACBP Research

This compound is a synthetic, C23 branched-chain, very-long-chain acyl-CoA. Its unique structure, featuring a methyl branch at the 18th position of a docosanoyl (C22) chain, makes it a valuable tool for several key areas of ACBP research:

  • Probing the ACBP Binding Pocket: The branched-chain nature of this compound can be used to map the steric and hydrophobic constraints of the ACBP ligand-binding pocket. By comparing its binding affinity to that of its straight-chain counterpart, docosanoyl-CoA, researchers can gain insights into the structural requirements for optimal ligand recognition.

  • Investigating Specificity for Very-Long-Chain Fatty Acids (VLCFAs): Some ACBPs have been shown to be involved in the metabolism of VLCFAs.[1] this compound serves as a specific probe to identify and characterize ACBPs that preferentially bind to these physiologically important lipids.

  • Modulating ACBP-Protein Interactions: The binding of an acyl-CoA ligand can induce conformational changes in ACBP, potentially altering its interaction with other proteins. The bulky nature of this compound may uniquely modulate these interactions, providing a means to study the downstream consequences of ACBP ligation.

  • Studying Branched-Chain Fatty Acid Metabolism: As a branched-chain fatty acyl-CoA, this molecule can be used to investigate the role of ACBPs in the transport and metabolism of this class of lipids, which are relevant in various physiological and pathological conditions.

Quantitative Data on ACBP-Ligand Binding

The following tables summarize representative binding affinities of various acyl-CoA esters to different ACBPs, providing a comparative context for studies utilizing this compound.

Acyl-CoA LigandACBP IsoformDissociation Constant (Kd)MethodReference
Octanoyl-CoA (C8:0)Bovine ACBP(0.24 +/- 0.02) x 10-6 MTitration Microcalorimetry[9]
Dodecanoyl-CoA (C12:0)Bovine ACBP(0.65 +/- 0.2) x 10-8 MTitration Microcalorimetry[9]
Hexadecanoyl-CoA (C16:0)Bovine ACBP(0.45 +/- 0.2) x 10-13 MTitration Microcalorimetry[9]
Myristoyl-CoA (C14:0)Yeast ACBPHigh Affinity (Kd 0.55 x 10-10 M for acyl-CoA esters)Isoelectric Focusing & Microcalorimetry[10]
Palmitoyl-CoA (C16:0)Yeast ACBPHigh Affinity (Kd 0.55 x 10-10 M for acyl-CoA esters)Isoelectric Focusing & Microcalorimetry[10]

Experimental Protocols

Protocol 1: Determination of ACBP Binding Affinity for this compound using Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the binding affinity of this compound to a purified ACBP using Isothermal Titration Calorimetry (ITC).[11]

Materials:

  • Purified recombinant ACBP

  • This compound

  • ITC buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified ACBP extensively against the ITC buffer.

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay).

    • Prepare a stock solution of this compound in the ITC buffer. Determine its concentration spectrophotometrically.

    • Prepare the final ACBP and this compound solutions for the ITC experiment by diluting the stock solutions in ITC buffer. A typical starting concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 10-20 times the protein concentration.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C or 30°C).

    • Load the ACBP solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the software provided with the instrument.

    • The fitting will yield the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol 2: Competitive Binding Assay to Determine the Specificity of ACBP

This protocol uses a fluorescently labeled acyl-CoA analog to determine the ability of this compound to compete for binding to ACBP.

Materials:

  • Purified recombinant ACBP

  • Fluorescently labeled acyl-CoA analog (e.g., NBD-stearoyl-CoA)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT)

  • Fluorometer

Procedure:

  • Determine Optimal Fluorescent Probe Concentration:

    • Titrate the ACBP with the fluorescently labeled acyl-CoA to determine the concentration of the probe that gives a stable and measurable fluorescence signal upon binding.

  • Competitive Binding Experiment:

    • Prepare a series of solutions containing a fixed concentration of ACBP and the fluorescently labeled acyl-CoA.

    • Add increasing concentrations of this compound to these solutions.

    • Incubate the mixtures at room temperature for a set period to reach equilibrium.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the concentration of this compound.

    • The decrease in fluorescence indicates the displacement of the fluorescent probe by the unlabeled competitor.

    • Calculate the IC50 value (the concentration of competitor that displaces 50% of the bound fluorescent probe).

    • The binding affinity (Ki) of this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations of Pathways and Workflows

ACBP_Signaling_Pathway Extracellular_VLCFA Extracellular Very-Long-Chain Fatty Acid (VLCFA) Intracellular_VLCFA Intracellular VLCFA Extracellular_VLCFA->Intracellular_VLCFA Transport Cell_Membrane ACSL Acyl-CoA Synthetase (ACSL) Intracellular_VLCFA->ACSL VLCFA_CoA This compound (VLCFA-CoA) ACSL->VLCFA_CoA Activation ACBP Acyl-CoA Binding Protein (ACBP) VLCFA_CoA->ACBP ACBP_VLCFA_CoA ACBP-VLCFA-CoA Complex VLCFA_CoA->ACBP_VLCFA_CoA ACBP->ACBP_VLCFA_CoA Mitochondrion Mitochondrion (β-oxidation) ACBP_VLCFA_CoA->Mitochondrion Transport for Degradation Endoplasmic_Reticulum Endoplasmic Reticulum (Lipid Synthesis) ACBP_VLCFA_CoA->Endoplasmic_Reticulum Transport for Synthesis Nucleus Nucleus (Gene Regulation) ACBP_VLCFA_CoA->Nucleus Signaling

Caption: Hypothetical signaling pathway involving ACBP and this compound.

Experimental_Workflow Start Start: Hypothesis on This compound and ACBP Interaction Purification Purify Recombinant ACBP Start->Purification Synthesis Synthesize or Procure This compound Start->Synthesis ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Comp_Assay Competitive Binding Assay Purification->Comp_Assay Synthesis->ITC Synthesis->Comp_Assay Data_Analysis Data Analysis: Determine Kd, Ki, IC50 ITC->Data_Analysis Comp_Assay->Data_Analysis Functional_Assay Functional Assays: (e.g., Enzyme Activity, Protein Interaction) Data_Analysis->Functional_Assay Conclusion Conclusion: Elucidate Role of This compound in ACBP Function Functional_Assay->Conclusion

References

Application Notes and Protocols: Utilizing 18-Methyldocosanoyl-CoA in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific information regarding 18-Methyldocosanoyl-CoA and its direct applications in drug discovery and development.

While the broader field of fatty acid metabolism and the roles of various acyl-CoA molecules are well-documented, specific research detailing the biological functions, signaling pathways, and therapeutic potential of this compound is not presently available. Consequently, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not feasible based on the current body of scientific knowledge.

General Context: The Role of Acyl-CoAs in Cellular Metabolism and Drug Discovery

Acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid synthesis and degradation, the Krebs cycle, and cholesterol metabolism. They are formed when a fatty acid is linked to Coenzyme A (CoA), a crucial step that activates the fatty acid for subsequent biochemical reactions.

The enzymes that synthesize and metabolize acyl-CoAs, such as acetyl-CoA carboxylases (ACC1 and ACC2), are recognized as important targets in drug discovery, particularly for metabolic diseases. For instance, the inhibition of ACC enzymes can reduce the production of malonyl-CoA, leading to an increase in fatty acid oxidation and a decrease in fatty acid synthesis. This mechanism is being explored for the treatment of conditions like metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and diabetes.

Hypothetical Areas of Investigation for this compound

Given that this compound is a long-chain, branched fatty acyl-CoA, its potential roles could be explored in the following hypothetical contexts:

  • Interaction with Fatty Acid Metabolizing Enzymes: Investigating whether this compound acts as a substrate or inhibitor for key enzymes in fatty acid metabolism, such as acyl-CoA synthetases, dehydrogenases, or thioesterases.

  • Incorporation into Complex Lipids: Exploring if 1-Methyldocosanoyl-CoA is incorporated into cellular lipids like phospholipids, triglycerides, or ceramides, and how this might affect membrane properties or signaling events.

  • Modulation of Nuclear Receptors: Assessing the ability of this compound or its derivatives to bind to and modulate the activity of nuclear receptors that are known to be regulated by fatty acids, such as PPARs (Peroxisome Proliferator-Activated Receptors).

A General Experimental Workflow for Investigating a Novel Acyl-CoA

Should research on this compound become available, a general workflow for its investigation in a drug discovery context could be conceptualized as follows:

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Cellular & Mechanistic Studies cluster_3 Phase 4: In Vivo & Preclinical Studies Synthesis Chemical or Enzymatic Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization Enzyme_Assays Enzyme Inhibition/Substrate Assays (e.g., ACC, FASN) Characterization->Enzyme_Assays Receptor_Binding Receptor Binding Assays (e.g., PPARs) Characterization->Receptor_Binding Cell_Based_Assays Cell-Based Functional Assays (e.g., Lipid Accumulation, Gene Expression) Enzyme_Assays->Cell_Based_Assays Receptor_Binding->Cell_Based_Assays Cellular_Uptake Cellular Uptake & Metabolism Cell_Based_Assays->Cellular_Uptake Signaling_Pathways Identification of Modulated Signaling Pathways Cellular_Uptake->Signaling_Pathways Target_Validation Target Identification & Validation Signaling_Pathways->Target_Validation Animal_Models Studies in Relevant Animal Disease Models Target_Validation->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: Hypothetical workflow for drug discovery research.

Conclusion

At present, the scientific community has not published research that would allow for the creation of detailed application notes and protocols for the use of this compound in drug discovery. The information provided above is based on general principles of fatty acid metabolism and drug discovery and should be considered hypothetical in the context of this specific molecule. Further research is required to elucidate the biological role of this compound and its potential as a therapeutic agent or a tool for drug development. Researchers interested in this molecule would need to undertake foundational research, including its synthesis, purification, and characterization, before proceeding to biological and pharmacological studies.

High-performance liquid chromatography (HPLC) separation of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Separation of 18-Methyldocosanoyl-CoA

Abstract

This application note details a robust and sensitive method for the separation and quantification of this compound, a very-long-chain branched fatty acyl-CoA, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals working on lipid metabolism and related therapeutic areas. The methodology presented here provides a framework for the reliable analysis of this specific acyl-CoA in complex biological matrices.

Introduction

This compound is a C23 branched-chain fatty acyl-CoA. The analysis of long-chain and very-long-chain acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in diseases. These molecules are often present at low concentrations and are prone to degradation, making their analysis challenging.[1] Reversed-phase HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) offers the high sensitivity and selectivity required for the quantification of such molecules in biological samples.[2][3] This protocol is adapted from established methods for long-chain and branched-chain fatty acyl-CoAs.[4][5]

Experimental

1. Sample Preparation

Given the instability of acyl-CoAs, rapid and careful sample handling is critical.[1][3] The following protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.

  • Homogenization: Homogenize approximately 40-50 mg of frozen tissue on ice in a mixture of 0.5 mL of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 mL of an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol (B129727), 3:1:1 v/v/v) containing an appropriate internal standard.[3]

  • Internal Standard: A suitable internal standard would be an odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[6]

  • Extraction: Vortex the homogenate vigorously for 2 minutes, followed by sonication for 3 minutes in an ice bath to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for HPLC-MS/MS analysis.

2. HPLC Conditions

  • Column: A reversed-phase C18 column is recommended for the separation of long-chain acyl-CoAs. A column with specifications such as 2.1 mm x 100 mm, 1.8 µm particle size will provide good resolution and efficiency.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.6 with acetic acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
2.020
15.095
18.095
18.120
22.020

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The detection and quantification of this compound and the internal standard are performed using MRM. The specific precursor and product ion pairs need to be optimized by direct infusion of the standards.

    • This compound (C23:0-CoA): The precursor ion will be the [M+H]+ ion. The product ions are typically generated from the fragmentation of the phosphopantetheine moiety.

    • Heptadecanoyl-CoA (C17:0-CoA - Internal Standard): The precursor ion will be the [M+H]+ ion, with subsequent fragmentation monitored.

Results and Discussion

The HPLC method described is designed to provide good separation of this compound from other endogenous long-chain and very-long-chain acyl-CoAs. The retention time will be dependent on the specific column and system used but is expected to be in the later part of the chromatogram due to its long, branched alkyl chain.

Quantitative Data Summary

The following table should be used to summarize the quantitative performance of the method once validated.

ParameterThis compoundHeptadecanoyl-CoA (IS)
Retention Time (min) To be determinedTo be determined
MRM Transition (m/z) Precursor > ProductPrecursor > Product
Limit of Detection (LOD) To be determinedN/A
Limit of Quantification (LOQ) To be determinedN/A
Linear Range To be determinedN/A
Intra-day Precision (%CV) To be determinedN/A
Inter-day Precision (%CV) To be determinedN/A
Recovery (%) To be determinedN/A
Conclusion

This application note provides a detailed protocol for the HPLC-MS/MS analysis of this compound. The method is based on established principles for long-chain fatty acyl-CoA analysis and offers a starting point for researchers to develop and validate a robust quantitative assay for this specific branched-chain acyl-CoA.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound standard (if commercially available, otherwise requires synthesis)

  • Heptadecanoyl-CoA (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Ammonium Acetate (LC-MS grade)

  • Acetic Acid (LC-MS grade)

  • Potassium Phosphate Monobasic

  • Biological tissue samples

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Homogenizer

  • Microcentrifuge

  • Analytical balance

  • pH meter

3. Standard Solution Preparation

  • Prepare stock solutions of this compound and Heptadecanoyl-CoA in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare a working internal standard solution of Heptadecanoyl-CoA at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.

4. Sample Preparation Protocol

  • Weigh 40-50 mg of frozen tissue and place it in a 2 mL homogenization tube.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Add 10 µL of the internal standard working solution.

  • Add 0.5 mL of ice-cold acetonitrile:2-propanol:methanol (3:1:1 v/v/v).

  • Homogenize the tissue on ice until fully dispersed.

  • Vortex the homogenate for 2 minutes.

  • Sonicate the sample for 3 minutes in an ice-water bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

5. HPLC-MS/MS Analysis

  • Set up the HPLC and mass spectrometer with the conditions outlined in the "Experimental" section of the application note.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the calibration standards, quality control samples, and biological samples.

  • Acquire data using the defined MRM transitions.

6. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (40-50 mg) buffer Add Buffer & Internal Standard tissue->buffer solvent Add Organic Solvent buffer->solvent homogenize Homogenize on Ice solvent->homogenize vortex_sonicate Vortex & Sonicate homogenize->vortex_sonicate centrifuge Centrifuge (16,000 x g, 4°C) vortex_sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

References

Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways with 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyldocosanoyl-CoA is a C23 anteiso-branched very-long-chain fatty acyl-CoA (VLCFA-CoA). While its specific metabolic pathways are not extensively characterized in the literature, we can infer its synthesis and degradation based on established principles of fatty acid metabolism. Anteiso-branched fatty acids are characterized by a methyl group on the antepenultimate carbon atom. This document provides a hypothesized metabolic framework and detailed protocols for the in vitro reconstitution of the metabolic pathways involving this compound. These protocols are designed to serve as a starting point for researchers investigating the metabolism of this and similar branched-chain VLCFAs, which may have roles in various physiological and pathological processes.

Hypothesized Metabolic Pathways for this compound

Biosynthesis (Elongation Pathway)

The biosynthesis of this compound is proposed to occur in the endoplasmic reticulum via the fatty acid elongation pathway. This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing shorter anteiso-fatty acyl-CoA primer, such as 16-methyl-eicosanoyl-CoA (C21). The key enzymatic steps are:

  • Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of the acyl-CoA primer with malonyl-CoA.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as a cofactor.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2-enoyl-CoA.

  • Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond, yielding an acyl-CoA that is two carbons longer, using NADPH as a cofactor.

This cycle would be repeated to elongate the fatty acyl chain to the desired length.

Biosynthesis of this compound cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Primer 16-Methyl-eicosanoyl-CoA (C21) KCS 3-Ketoacyl-CoA Synthase (KCS) Primer->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA 3-Keto-18-methyl-docosanoyl-CoA KCS->KetoacylCoA KCR 3-Ketoacyl-CoA Reductase (KCR) KetoacylCoA->KCR NADP1 NADP+ KCR->NADP1 HydroxyacylCoA 3-Hydroxy-18-methyl-docosanoyl-CoA KCR->HydroxyacylCoA NADPH1 NADPH NADPH1->KCR HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) HydroxyacylCoA->HACD H2O_out H₂O HACD->H2O_out EnoylCoA trans-2-Enoyl-18-methyl-docosanoyl-CoA HACD->EnoylCoA TER trans-2-Enoyl-CoA Reductase (TER) EnoylCoA->TER NADP2 NADP+ TER->NADP2 Product This compound (C23) TER->Product NADPH2 NADPH NADPH2->TER

Biosynthesis of this compound via the fatty acid elongation cycle.

Degradation (Peroxisomal β-Oxidation Pathway)

Very-long-chain fatty acids are initially catabolized in peroxisomes. The β-oxidation of this compound would proceed through a series of enzymatic reactions, shortening the fatty acyl chain by two carbons in each cycle. The presence of the methyl branch at an even-numbered carbon (from the carboxyl end) means that standard β-oxidation can proceed until the final cycles. The final products would be acetyl-CoA and a branched-chain acyl-CoA, likely 3-methylbutyryl-CoA, which can then be further metabolized.

The key enzymes in peroxisomal β-oxidation are:

  • Acyl-CoA Oxidase (ACOX): Introduces a double bond between the α and β carbons, producing H₂O₂.

  • Multifunctional Enzyme (MFE): Possesses both hydratase and dehydrogenase activities to convert the enoyl-CoA to a 3-ketoacyl-CoA.

  • 3-Ketoacyl-CoA Thiolase (THIOL): Cleaves the 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.

Degradation of this compound cluster_beta_oxidation Peroxisomal β-Oxidation Substrate This compound (C23) ACOX Acyl-CoA Oxidase (ACOX) Substrate->ACOX H2O2 H₂O₂ ACOX->H2O2 EnoylCoA trans-2-Enoyl-18-methyl-docosanoyl-CoA ACOX->EnoylCoA O2 O₂ O2->ACOX MFE Multifunctional Enzyme (MFE) EnoylCoA->MFE HydroxyacylCoA 3-Hydroxy-18-methyl-docosanoyl-CoA MFE->HydroxyacylCoA NADH_out NADH + H⁺ MFE->NADH_out KetoacylCoA 3-Keto-18-methyl-docosanoyl-CoA MFE->KetoacylCoA H2O_in H₂O H2O_in->MFE HydroxyacylCoA->MFE NAD_in NAD⁺ NAD_in->MFE THIOL 3-Ketoacyl-CoA Thiolase (THIOL) KetoacylCoA->THIOL Product 16-Methyl-eicosanoyl-CoA (C21) THIOL->Product AcetylCoA Acetyl-CoA THIOL->AcetylCoA CoA_in Coenzyme A CoA_in->THIOL FurtherCycles Further Cycles of β-Oxidation Product->FurtherCycles

Peroxisomal β-oxidation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical and literature-derived estimates for key parameters in the in vitro reconstitution assays. Actual values should be determined empirically.

ParameterBiosynthesis (Elongation)Degradation (β-Oxidation)
Substrates 16-Methyl-eicosanoyl-CoA, Malonyl-CoAThis compound
Substrate Concentration10-50 µM10-50 µM
Enzymes KCS, KCR, HACD, TERACOX, MFE, THIOL
Enzyme Concentration0.1-1 µM each0.1-1 µM each
Cofactors NADPH, Coenzyme AFAD, NAD⁺, Coenzyme A
Cofactor Concentration200-500 µM200-500 µM
Reaction Buffer 100 mM Potassium Phosphate, pH 7.0100 mM Potassium Phosphate, pH 7.5
Incubation Time 30-120 minutes30-120 minutes
Incubation Temperature 37°C37°C
Detection Method LC-MS/MS, GC-MS (after derivatization)LC-MS/MS, Spectrophotometry (H₂O₂ production)

Experimental Protocols

Protocol 1: In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the synthesis of this compound from a shorter anteiso-acyl-CoA precursor.

Materials:

  • Purified recombinant enzymes: 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TER) with known activity towards VLCFAs.

  • Substrates: 16-Methyl-eicosanoyl-CoA, Malonyl-CoA.

  • Cofactors: NADPH, Coenzyme A.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 1 mM MgCl₂.

  • Quenching Solution: 1 M HCl or Acetonitrile with 1% Formic Acid.

  • LC-MS/MS system for product analysis.

Procedure:

  • Prepare a master mix of the reaction buffer, NADPH, and Malonyl-CoA.

  • In a microcentrifuge tube, add the purified enzymes (KCS, KCR, HACD, TER) to the desired final concentrations.

  • Initiate the reaction by adding the 16-Methyl-eicosanoyl-CoA substrate to the master mix and enzyme solution.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant for the presence of this compound and other intermediates using LC-MS/MS.

Protocol 2: In Vitro Reconstitution of this compound Degradation

This protocol outlines the peroxisomal β-oxidation of this compound.

Materials:

  • Purified recombinant enzymes: Acyl-CoA oxidase (ACOX), Multifunctional enzyme (MFE), and 3-ketoacyl-CoA thiolase (THIOL).

  • Substrate: this compound.

  • Cofactors: FAD, NAD⁺, Coenzyme A.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.5), 0.1% Triton X-100.

  • Quenching Solution: Acetonitrile with 1% Formic Acid.

  • LC-MS/MS system for product analysis.

  • (Optional for ACOX activity) H₂O₂ detection kit.

Procedure:

  • Prepare a master mix of the reaction buffer, FAD, NAD⁺, and Coenzyme A.

  • In a microcentrifuge tube, add the purified enzymes (ACOX, MFE, THIOL) to the desired final concentrations.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction mixture at 37°C for a specified time course.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant for the consumption of this compound and the formation of shortened acyl-CoAs (e.g., 16-Methyl-eicosanoyl-CoA) and acetyl-CoA using LC-MS/MS.

  • (Optional) ACOX activity can be monitored separately by measuring the production of H₂O₂ using a suitable colorimetric or fluorometric assay.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying the in vitro metabolism of this compound.

Experimental Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Enzyme_Purification Purify Recombinant Enzymes (e.g., KCS, ACOX) Reaction_Setup Set up Reaction Mixtures (Enzymes, Substrate, Cofactors) Enzyme_Purification->Reaction_Setup Substrate_Prep Synthesize/Acquire This compound Substrate_Prep->Reaction_Setup Buffer_Prep Prepare Reaction Buffers and Cofactor Solutions Buffer_Prep->Reaction_Setup Incubation Incubate at 37°C (Time Course) Reaction_Setup->Incubation Quenching Quench Reactions Incubation->Quenching Sample_Processing Process Samples (Centrifugation) Quenching->Sample_Processing LCMS LC-MS/MS Analysis (Substrate, Products, Intermediates) Sample_Processing->LCMS Data_Analysis Data Analysis (Kinetics, Product Identification) LCMS->Data_Analysis

General experimental workflow for in vitro studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 18-Methyldocosanoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound from its corresponding fatty acid, 18-methyldocosanoic acid, can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically employs an acyl-CoA synthetase (ACS) that is active with very-long-chain branched fatty acids. Chemical synthesis methods often involve the activation of the carboxylic acid group of the fatty acid followed by reaction with Coenzyme A.

Q2: Why is the solubility of the precursor, 18-methyldocosanoic acid, a critical factor?

A2: 18-methyldocosanoic acid is a very-long-chain fatty acid (VLCFA) and, as such, has very low solubility in aqueous solutions. This poor solubility can be a significant hurdle in both enzymatic and chemical synthesis, limiting the availability of the substrate to the enzyme or reagents and thus reducing the reaction rate and overall yield. Careful selection of solvents or the use of detergents may be necessary to overcome this issue.

Q3: What are the main challenges in purifying this compound?

A3: The purification of this compound is challenging due to its amphipathic nature, having both a long hydrophobic acyl chain and a hydrophilic Coenzyme A moiety. This can lead to the formation of micelles and cause issues with standard purification techniques. Common purification methods include solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[1][2]

Q4: How does the methyl branch in 18-methyldocosanoic acid affect the synthesis?

A4: The methyl branch on the acyl chain can influence the interaction of the fatty acid with the active site of acyl-CoA synthetases in enzymatic synthesis, potentially affecting the reaction rate.[3][4] In chemical synthesis, the methyl branch is less likely to interfere directly with the reaction at the carboxyl group, but it can affect the physical properties of the molecule, such as its solubility and packing in the solid state.[3][4]

Troubleshooting Guides

Enzymatic Synthesis of this compound
Problem Possible Causes Solutions
Low or No Yield 1. Inactive Enzyme: The acyl-CoA synthetase (ACS) may have lost activity due to improper storage or handling. 2. Poor Substrate Solubility: 18-methyldocosanoic acid is not sufficiently dissolved in the reaction buffer. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentrations (ATP, Mg²⁺). 4. Enzyme Inhibition: Product inhibition by this compound or degradation products.1. Verify Enzyme Activity: Test the enzyme with a known substrate to confirm its activity. 2. Improve Solubility: Dissolve the fatty acid in a minimal amount of an organic solvent like ethanol (B145695) or DMSO before adding it to the reaction mixture. The use of a mild, non-ionic detergent (e.g., Triton X-100) can also be beneficial. 3. Optimize Conditions: Perform small-scale experiments to determine the optimal pH (typically 7.5-8.5), temperature (often 37°C), and concentrations of ATP and Mg²⁺. 4. Minimize Inhibition: Consider a reaction setup that removes the product as it is formed, or perform the reaction for a shorter duration.
Incomplete Reaction 1. Insufficient Enzyme Concentration: The amount of ACS is too low for the amount of substrate. 2. Depletion of Cofactors: ATP or Coenzyme A has been fully consumed. 3. Reaction Equilibrium: The reaction has reached equilibrium.1. Increase Enzyme Amount: Add more active enzyme to the reaction mixture. 2. Replenish Cofactors: Add additional ATP and Coenzyme A to the reaction. 3. Drive the Reaction: The hydrolysis of pyrophosphate by inorganic pyrophosphatase can help drive the reaction to completion.
Product Degradation 1. Thioester Hydrolysis: The thioester bond of this compound is susceptible to hydrolysis, especially at high pH. 2. Oxidation: The molecule may be sensitive to oxidation.1. Control pH: Maintain the pH of the reaction and purification buffers within a stable range (typically around 7.0). 2. Use Antioxidants: Consider adding a small amount of an antioxidant like DTT or TCEP to the buffers. Store the final product at -80°C under an inert atmosphere.
Chemical Synthesis of this compound (e.g., using CDI or ECF)
Problem Possible Causes Solutions
Low Yield of Activated Fatty Acid 1. Incomplete Activation: The activating agent (e.g., carbonyldiimidazole - CDI, or ethyl chloroformate - ECF) is not reacting completely with the fatty acid. 2. Moisture Contamination: The presence of water can hydrolyze the activating agent and the activated intermediate. 3. Poor Solubility of Fatty Acid: 18-methyldocosanoic acid is not fully dissolved in the reaction solvent.1. Optimize Stoichiometry and Reaction Time: Experiment with the molar ratio of activating agent to fatty acid and extend the reaction time. 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Select Appropriate Solvent: Use a solvent in which 18-methyldocosanoic acid is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Gentle heating may be required.
Low Yield of Final Product 1. Inefficient Reaction with Coenzyme A: The activated fatty acid is not reacting efficiently with the thiol group of Coenzyme A. 2. Side Reactions: The activating agent may react with other functional groups or self-polymerize.[5] 3. Degradation of Coenzyme A: Coenzyme A can be unstable, especially at non-neutral pH.1. Optimize Reaction Conditions: Adjust the pH of the aqueous Coenzyme A solution (typically around 8.0) to facilitate the nucleophilic attack of the thiol group. 2. Control Reagent Addition: Add the activating agent slowly to the fatty acid solution to minimize side reactions. 3. Use Fresh Coenzyme A: Prepare a fresh solution of Coenzyme A immediately before use.
Difficult Purification 1. Presence of Unreacted Starting Materials: Unreacted 18-methyldocosanoic acid and Coenzyme A contaminate the final product. 2. Byproducts from the Activating Agent: The reaction byproducts (e.g., imidazole (B134444) from CDI) need to be removed.1. Optimize Reaction Stoichiometry: Aim for complete conversion of the limiting reagent. 2. Purification Strategy: Utilize solid-phase extraction (SPE) with a C18 stationary phase. A step-wise elution with increasing concentrations of an organic solvent can separate the product from the starting materials and byproducts. Reverse-phase HPLC can be used for higher purity.[1][2]

Quantitative Data

Table 1: Comparison of Reported Yields for Acyl-CoA Synthesis Methods (for various fatty acids)

Synthesis MethodActivating AgentTypical Yield Range (%)Reference
Symmetric AnhydrideAcetic Anhydride40 - 95[6]
Carbonyldiimidazole (CDI)CDI40 - 80[6]
Ethyl Chloroformate (ECF)ECF17 - 75[6]
Enzymatic (ACS)ATP, Mg²⁺Variable (highly dependent on substrate)[7]

Note: Yields are highly dependent on the specific fatty acid, reaction conditions, and purification efficiency.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of this compound using a suitable acyl-CoA synthetase.

Materials:

  • 18-methyldocosanoic acid

  • Acyl-CoA Synthetase (ACS) active with VLCFAs

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Inorganic pyrophosphatase

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Prepare Substrate Stock: Dissolve 18-methyldocosanoic acid in a minimal volume of DMSO or ethanol to create a concentrated stock solution.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (to final volume)

    • MgCl₂ (to a final concentration of 5-10 mM)

    • ATP (to a final concentration of 5-10 mM)

    • CoA (to a final concentration of 1-2 mM)

    • Inorganic pyrophosphatase (to a final concentration of 1-2 units/mL)

    • 18-methyldocosanoic acid stock solution (to a final concentration of 0.5-1 mM)

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding a small volume of a strong acid, such as trichloroacetic acid (TCA) to a final concentration of 5-10%, to precipitate the enzyme.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification: Carefully transfer the supernatant to a new tube for purification via solid-phase extraction (SPE) on a C18 cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove unreacted CoA and ATP.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).

  • Solvent Evaporation and Storage: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator. Store the purified this compound at -80°C.

Protocol 2: Chemical Synthesis of this compound using Carbonyldiimidazole (CDI)

This protocol outlines a chemical synthesis route for activating 18-methyldocosanoic acid with CDI, followed by reaction with Coenzyme A.

Materials:

  • 18-methyldocosanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA), lithium salt

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Activation of Fatty Acid:

    • In a dry glass vial under an inert atmosphere (e.g., argon), dissolve 18-methyldocosanoic acid in anhydrous THF.

    • Add a slight molar excess (e.g., 1.1 equivalents) of CDI to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl-imidazole intermediate can be monitored by the evolution of CO₂.

  • Preparation of Coenzyme A Solution:

    • Shortly before use, dissolve Coenzyme A in the sodium bicarbonate buffer.

  • Coupling Reaction:

    • Slowly add the Coenzyme A solution to the activated fatty acid mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to approximately pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Purify the this compound using solid-phase extraction as described in Protocol 1.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the purified fraction and store the final product at -80°C.

Visualizations

Enzymatic_Synthesis_Workflow Substrate 18-Methyldocosanoic Acid Reaction Reaction Mixture Substrate->Reaction Cofactors ATP + CoA + Mg²⁺ Cofactors->Reaction Enzyme Acyl-CoA Synthetase Enzyme->Reaction Quench Quench Reaction (e.g., TCA) Reaction->Quench Incubate 37°C Purify Purification (SPE or HPLC) Quench->Purify Centrifuge Product This compound Purify->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Pathway FattyAcid 18-Methyldocosanoic Acid ActivatedFA Acyl-Imidazole Intermediate FattyAcid->ActivatedFA + CDI - Imidazole - CO₂ CDI CDI CDI->ActivatedFA Product This compound ActivatedFA->Product + CoA - Imidazole CoA Coenzyme A CoA->Product

Caption: Chemical synthesis pathway using CDI activation.

Troubleshooting_Logic Start Low Yield? Enzymatic Enzymatic Synthesis? Start->Enzymatic Yes Chemical Chemical Synthesis? Start->Chemical No EnzymeActivity Check Enzyme Activity Enzymatic->EnzymeActivity Yes SubstrateSolubility Improve Substrate Solubility Enzymatic->SubstrateSolubility No Anhydrous Ensure Anhydrous Conditions Chemical->Anhydrous Yes Activation Check Activation Step Chemical->Activation No EnzymeActivity->SubstrateSolubility ReactionConditions Optimize Reaction Conditions SubstrateSolubility->ReactionConditions Anhydrous->Activation

Caption: A logical flow for troubleshooting low synthesis yield.

References

Technical Support Center: Overcoming Solubility Challenges with 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with 18-Methyldocosanoyl-CoA in aqueous buffers. The following information is structured in a question-and-answer format to directly address common problems and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: this compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) polar head (the Coenzyme A portion) and a water-fearing (hydrophobic) non-polar tail (the 18-methyldocosanoyl fatty acid chain). Due to its very long C23 branched fatty acid chain, the hydrophobic character dominates, leading to extremely low solubility in water. In aqueous solutions, these molecules tend to aggregate into micelles rather than dissolving to form a true solution. This aggregation can interfere with experimental assays by reducing the effective concentration of the molecule and potentially causing artifacts.

Q2: What are the primary methods to improve the solubility of this compound?

A2: The three main strategies for solubilizing long-chain fatty acyl-CoAs like this compound are:

  • Organic Co-solvents: Using small amounts of organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can help to disrupt the hydrophobic interactions and dissolve the acyl-CoA.

  • Carrier Proteins: Complexing the acyl-CoA with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA), can significantly enhance its apparent solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the fatty acyl chain and increase its water solubility.

Q3: I'm seeing a precipitate in my buffer after adding this compound. What should I do?

A3: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in your buffer system. You should first try to re-dissolve the precipitate by gentle warming (e.g., to 37°C) and vortexing or sonication. If this is unsuccessful, you will need to employ one of the solubilization methods detailed in the troubleshooting guides below. It is also crucial to prepare fresh solutions whenever possible, as long-chain acyl-CoAs can be unstable in aqueous solutions.

Q4: How can I determine the concentration of my this compound solution after attempting to dissolve it?

A4: Due to the tendency of these molecules to form micelles, it is important to ensure you are measuring the concentration of monomeric, soluble acyl-CoA. Spectrophotometric methods can be used by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA). However, this does not distinguish between soluble and aggregated forms. A functional assay, such as an enzyme-catalyzed reaction that utilizes this compound as a substrate, can provide a measure of the biologically active concentration.

Troubleshooting Guides & Experimental Protocols

Method 1: Solubilization using Organic Co-solvents

This method is quick but must be used with caution as organic solvents can affect protein structure and cellular systems.

Troubleshooting

IssuePossible CauseRecommendation
Precipitation upon dilution in buffer The final concentration of the organic solvent is too low to maintain solubility.Decrease the dilution factor or increase the initial stock concentration in the organic solvent. Ensure rapid mixing upon dilution.
Cell toxicity or enzyme inhibition The final concentration of the organic solvent (e.g., DMSO) is too high.Perform a dose-response curve to determine the tolerance of your experimental system to the solvent. Keep the final solvent concentration below 1% (v/v), and ideally below 0.1%.
Inconsistent results Instability of this compound in the aqueous/organic mixture.Prepare fresh solutions for each experiment. Long-chain acyl-CoAs can be unstable in aqueous solutions, even with co-solvents.

Experimental Protocol: Stock Solution Preparation with DMSO

  • Preparation of Stock: Weigh out the desired amount of this compound in a sterile microfuge tube. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Vortexing: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.

  • Storage: Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: To prepare a working solution, dilute the DMSO stock directly into your pre-warmed aqueous buffer with vigorous vortexing. The final DMSO concentration should be kept as low as possible for your experiment.

Method 2: Solubilization using Fatty Acid-Free BSA

This is a widely used and biologically relevant method, as fatty acids are transported by albumin in vivo.

Troubleshooting

IssuePossible CauseRecommendation
Solution remains cloudy after complexing Incomplete binding of the acyl-CoA to BSA.Ensure you are using high-quality, fatty acid-free BSA. Increase the incubation time and/or temperature. A molar ratio of acyl-CoA to BSA of 2:1 to 5:1 is often effective.
Low biological activity The acyl-CoA is not readily available from the BSA complex for your specific enzyme or cell type.Try varying the acyl-CoA:BSA molar ratio. A higher ratio will result in a higher concentration of "free" or loosely bound acyl-CoA.
BSA interferes with the assay BSA may non-specifically interact with other components of your assay.Run a control with BSA alone (at the same concentration as in your experimental samples) to account for any background effects.

Experimental Protocol: Preparation of this compound:BSA Complex

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in your desired aqueous buffer to a concentration of 10% (w/v). Gently mix to avoid frothing. This can be done overnight at 4°C on a shaker. Sterilize by passing through a 0.22 µm filter.

  • Prepare Acyl-CoA Stock: Prepare a concentrated stock of this compound in an organic solvent like ethanol or DMSO as described in Method 1.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while vortexing. The final molar ratio of acyl-CoA to BSA should be determined empirically, but a starting point of 3:1 is common.

    • Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complex formation.

  • Final Dilution: The this compound:BSA complex can now be diluted to the final working concentration in your experimental medium.

Method 3: Solubilization using Cyclodextrins

Cyclodextrins are a good alternative to BSA, particularly in defined, protein-free systems.

Troubleshooting

IssuePossible CauseRecommendation
Incomplete solubilization The type or concentration of cyclodextrin (B1172386) is not optimal.α-cyclodextrin is often effective for long-chain fatty acids. Try varying the concentration of the cyclodextrin. A molar excess of cyclodextrin to acyl-CoA is typically required.
Cyclodextrin interferes with the assay Cyclodextrins can extract lipids from cell membranes or interact with other assay components.Run appropriate controls with the cyclodextrin alone. Methyl-β-cyclodextrin is more membrane-active than α- or β-cyclodextrin, so choose your cyclodextrin carefully based on your experimental system.

Experimental Protocol: Solubilization with α-Cyclodextrin

  • Prepare Cyclodextrin Solution: Dissolve α-cyclodextrin in your aqueous buffer to the desired concentration (e.g., 1-8 mM). Gentle warming may be required.

  • Prepare Acyl-CoA Film: If starting with a powder, dissolve the this compound in an organic solvent (e.g., methanol/chloroform). Evaporate the solvent under a stream of nitrogen to create a thin film on the inside of a glass tube.

  • Complexation: Add the cyclodextrin solution to the tube containing the acyl-CoA film. Vortex or sonicate until the film is completely dissolved. This process may take some time.

  • Usage: The resulting solution contains the this compound encapsulated within the cyclodextrin and is ready for use.

Data Summary

Table 1: Comparison of Solubilization Methods

MethodAdvantagesDisadvantagesTypical Final Concentration of Agent
Organic Co-solvents Simple and fast.Potential for solvent toxicity/interference. May not be suitable for all systems.< 1% (v/v)
Fatty Acid-Free BSA Biologically relevant, generally non-toxic.BSA can interfere with some assays. Preparation is more involved.Varies based on desired acyl-CoA:BSA ratio.
Cyclodextrins Useful for protein-free systems. Can be highly effective.Can have off-target effects (e.g., membrane cholesterol depletion). May require optimization.1-8 mM

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_solvent Co-Solvent cluster_bsa Carrier Protein cluster_cyclo Encapsulation cluster_end Final Preparation start This compound (Lyophilized Powder) solvent Dissolve in 100% DMSO start->solvent bsa Complex with Fatty Acid-Free BSA start->bsa cyclo Encapsulate with α-Cyclodextrin start->cyclo end_point Solubilized This compound in Aqueous Buffer solvent->end_point bsa->end_point cyclo->end_point

Caption: Workflow for solubilizing this compound.

signaling_pathway_concept cluster_problem The Problem: Poor Aqueous Solubility cluster_solution The Solution: Increase Apparent Solubility cluster_agents Solubilizing Agents acyl_coa This compound micelle Micelle Formation (Aggregation) acyl_coa->micelle Hydrophobic Interactions bsa BSA acyl_coa->bsa cyclodextrin Cyclodextrin acyl_coa->cyclodextrin dmso DMSO acyl_coa->dmso soluble_complex Soluble Complex bsa->soluble_complex cyclodextrin->soluble_complex dmso->soluble_complex

Caption: Overcoming aggregation of this compound.

Preventing the degradation of 18-Methyldocosanoyl-CoA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a very-long-chain fatty acyl-coenzyme A (VLC-CoA). These molecules are crucial intermediates in fatty acid metabolism.[1][2][3] The integrity of your this compound is paramount for obtaining accurate and reproducible experimental results, as degradation can lead to the formation of artifacts and loss of biological activity.

Q2: What are the primary causes of this compound degradation?

A2: Degradation can occur through two main pathways:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under alkaline (high pH) conditions.

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can cleave the CoA moiety from the fatty acid.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, this compound should be stored as a dry solid or in a non-aqueous organic solvent at -80°C. For short-term storage of solutions, use a slightly acidic buffer (pH 4-6) and keep it on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Can I use plastic tubes and pipette tips when handling this compound?

A4: It is recommended to use glass or polypropylene (B1209903) tubes and tips to minimize adsorption of the molecule to plastic surfaces, which can be a significant issue with long-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution.Verify the integrity of your stock solution using the HPLC-MS protocol below. Prepare fresh solutions from a dry powder stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Instability during the experiment (e.g., in assay buffer).Ensure your experimental buffer is at a slightly acidic to neutral pH (6.0-7.4). Minimize the incubation time at higher temperatures. Keep samples on ice whenever possible.
Low or no signal corresponding to this compound in analytical runs (e.g., LC-MS). Complete degradation of the molecule.Review your entire workflow, from storage to sample preparation and analysis, to identify potential sources of degradation (e.g., high pH, prolonged incubation at room temperature, presence of active thioesterases).
Adsorption to plasticware.Use glass or low-adhesion polypropylene tubes and pipette tips.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.The primary degradation product is 18-methyldocosanoic acid and free Coenzyme A. Use the HPLC-MS protocol to identify these and other potential byproducts.

Experimental Protocols

Protocol for Handling and Storage of this compound
  • Receiving and Initial Storage: Upon receipt, store the lyophilized powder of this compound at -80°C.

  • Preparation of Stock Solutions:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a suitable organic solvent such as methanol (B129727) or a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0).

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage of Stock Solutions:

    • Immediately after preparation, aliquot the stock solution into single-use glass or polypropylene vials.

    • Store the aliquots at -80°C.

  • Use in Experiments:

    • When ready to use, thaw an aliquot rapidly and keep it on ice.

    • Avoid prolonged exposure to room temperature and alkaline pH.

    • If the experimental buffer is at a pH greater than 7.5, add the this compound solution to the reaction mixture immediately before starting the experiment.

Protocol for Assessing the Integrity of this compound by HPLC-MS

This protocol allows for the separation and identification of intact this compound and its potential degradation product, 18-methyldocosanoic acid.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the highly hydrophobic this compound and its free fatty acid form.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Monitor for the specific m/z values of this compound and 18-methyldocosanoic acid.

  • Sample Preparation:

    • Dilute a small amount of your this compound solution in the initial mobile phase composition.

    • Inject a suitable volume onto the column.

  • Data Analysis:

    • Integrate the peak areas for intact this compound and 18-methyldocosanoic acid.

    • Purity can be estimated by calculating the percentage of the intact molecule's peak area relative to the total peak area of all related species.

Visualizations

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Quality Control storage_powder Lyophilized Powder (-80°C) storage_solution Stock Solution in Aliquots (-80°C) storage_powder->storage_solution Reconstitution thaw Thaw Aliquot on Ice storage_solution->thaw Use in Experiment assay Add to Assay Mixture (pH 6.0-7.4) thaw->assay hplc_ms HPLC-MS Analysis assay->hplc_ms Verify Integrity data_analysis Assess Integrity hplc_ms->data_analysis

Caption: Experimental workflow for handling this compound.

degradation_pathway cluster_factors Degradation Factors parent This compound product1 18-Methyldocosanoic Acid parent->product1 Hydrolysis / Enzymatic Cleavage product2 Coenzyme A parent->product2 Hydrolysis / Enzymatic Cleavage factor1 High pH factor2 Thioesterases factor3 High Temperature factor4 Freeze-Thaw Cycles

Caption: Degradation pathway of this compound.

References

Technical Support Center: 18-Methyldocosanoyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and optimization of mass spectrometry parameters for 18-Methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ion mass-to-charge ratios (m/z) for this compound in positive ion mode mass spectrometry?

A1: For this compound (C44H82N7O17P3S), the expected precursor ion is the protonated molecule [M+H]+. The most common and characteristic fragmentation for long-chain acyl-CoAs in positive ion mode is a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[1][2][3]

CompoundPrecursor Ion [M+H]+ (m/z)Characteristic Neutral Loss (Da)Product Ion (m/z)
This compound~1106.8507.0~599.8

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Q2: Which ionization mode is recommended for the analysis of this compound?

A2: Positive electrospray ionization (ESI) mode is generally recommended and has been shown to be more sensitive for the detection of long-chain acyl-CoAs compared to negative ion mode.[4]

Q3: What type of liquid chromatography (LC) column is suitable for the separation of this compound?

A3: A reverse-phase C8 or C18 column is typically used for the separation of long-chain acyl-CoAs.[5][6] The choice between C8 and C18 will depend on the desired retention and separation from other matrix components. A C8 column may provide shorter retention times, while a C18 column offers stronger retention for very long-chain species.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal ESI Source Parameters Optimize the ESI source parameters, including spray voltage, sheath gas flow, and capillary temperature. For long-chain acyl-CoAs, a spray voltage of around 3.5 kV, a sheath gas of 45 (arbitrary units), and a capillary temperature of 275°C can be a good starting point.[5] It is also crucial to optimize the sprayer position.[7]
Inefficient Ionization in Mobile Phase Ensure the mobile phase contains a suitable modifier to promote ionization. Mobile phases containing 10-15 mM ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) are commonly used.[5][6]
Analyte Degradation Acyl-CoAs can be unstable in aqueous solutions. Prepare fresh standards and samples. Reconstitute dried extracts in a solution that enhances stability, such as 50% methanol (B129727)/50% 50 mM ammonium acetate (pH 7).[2][8]
Incorrect MRM Transition Verify the precursor and product ion m/z values in your method. For this compound, the transition should be approximately m/z 1106.8 → 599.8.

Issue 2: Poor Peak Shape or Tailing

Possible Cause Troubleshooting Step
Secondary Interactions on LC Column The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, leading to peak tailing. Using a mobile phase with a slightly basic pH (e.g., with ammonium hydroxide) can help to mitigate these interactions.[6]
Column Overloading Inject a smaller sample volume or dilute the sample to avoid overloading the analytical column.
Inappropriate Mobile Phase Composition Optimize the gradient elution profile. A slower gradient may improve peak shape. Ensure the organic solvent (typically acetonitrile) is of high purity.[5]

Issue 3: High Background Noise or Matrix Effects

| Possible Cause | Troubleshooting Step | | Ion Suppression from Co-eluting Compounds | Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6][9] | | Contaminated LC-MS System | Flush the LC system and mass spectrometer with an appropriate cleaning solution to remove any contaminants that may be contributing to high background noise. | | Non-volatile Salts in Sample | Ensure that no non-volatile salts are introduced into the mass spectrometer, as they can cause ion suppression and contaminate the ion source. Use volatile buffers like ammonium acetate or ammonium hydroxide.[10] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for the extraction of acyl-CoAs from cell or tissue samples.[9]

  • Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 80% methanol.

  • Internal Standard: Add an appropriate internal standard (e.g., C17:0-CoA) to the homogenate.

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol containing 10 mM ammonium acetate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

  • Liquid Chromatography:

    • Column: C8 reverse-phase, 2.1 x 150 mm, 1.7 µm particle size.[5]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[5]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient:

      • 0.0 min: 20% B

      • 2.8 min: 45% B

      • 3.0 min: 25% B

      • 4.0 min: 65% B

      • 4.5 min: 20% B

      • 5.0 min: End

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Spray Voltage: 3.5 kV.[5]

    • Sheath Gas: 45 (arbitrary units).[5]

    • Capillary Temperature: 275 °C.[5]

    • Collision Gas: Argon at 1.2 mTorr.[5]

    • Collision Energy: Start with 30 eV and optimize for the specific instrument.[5]

    • MRM Transition: m/z 1106.8 → 599.8.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sp1 Homogenization (80% Methanol) sp2 Protein Precipitation (Vortex) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc Reverse-Phase LC (C8 Column) sp5->lc ms ESI-MS/MS (Positive Ion Mode) lc->ms da Data Acquisition (MRM) ms->da dp Data Processing & Quantification da->dp

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Signal c1 Suboptimal Source Parameters start->c1 c2 Inefficient Ionization start->c2 c3 Analyte Degradation start->c3 c4 Incorrect MRM start->c4 s1 Optimize Spray Voltage, Gas Flow, Temp c1->s1 s2 Use Mobile Phase with NH4OH/Acetate c2->s2 s3 Prepare Fresh Samples & Standards c3->s3 s4 Verify Precursor/ Product Ions c4->s4

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting poor separation of 18-Methyldocosanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor separation of 18-Methyldocosanoyl-CoA in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak excessively broad or tailing in reversed-phase HPLC?

A1: Peak broadening and tailing are common issues when analyzing very long-chain acyl-CoAs like this compound due to several factors:

  • Secondary Interactions: The polar Coenzyme A moiety can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

  • Slow Kinetics: The large, hydrophobic nature of the molecule can lead to slow mass transfer kinetics between the mobile and stationary phases.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionization states, resulting in asymmetrical peaks.[1]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can distort peak shape.

Q2: My this compound is not eluting from the C18 column, or the retention time is too long. What should I do?

A2: Due to its long alkyl chain (C22) with a methyl branch, this compound is extremely hydrophobic and will be very strongly retained on a C18 column. To decrease the retention time, you should increase the strength of the mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). If this is still insufficient, consider using a shorter alkyl chain column (e.g., C8) which will have weaker hydrophobic interactions.

Q3: I suspect my this compound is degrading during my analysis. How can I minimize this?

A3: Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.[2][3]

  • Sample Solvent: Reconstitute your dried samples in a non-aqueous solvent like methanol (B129727), which has been shown to provide better stability for acyl-CoAs.[2]

  • Autosampler Temperature: Keep your samples cooled in the autosampler (e.g., 4°C) to minimize degradation over a sequence of runs.

  • pH of Mobile Phase: While acidic conditions can help with peak shape by suppressing silanol interactions, strongly acidic or alkaline conditions can accelerate hydrolysis. A pH around 5-7 is often a reasonable compromise.

Q4: Can I use UV detection for this compound?

A4: Yes, the adenine (B156593) moiety of Coenzyme A has a strong UV absorbance maximum at approximately 254-260 nm. This allows for sensitive detection of acyl-CoAs without the need for derivatization.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor separation of this compound.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

G cluster_0 Troubleshooting Poor Peak Shape Start Observe Poor Peak Shape (Broad, Tailing, Split) CheckSystem Check HPLC System (Extra-column volume, leaks) OptimizeMobilePhase Optimize Mobile Phase CheckColumn Evaluate Column Health SamplePrep Review Sample Preparation GoodPeak Achieve Good Peak Shape

Detailed Steps:

  • Check the HPLC System:

    • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

    • Connections: Ensure all fittings are secure and not leaking, as this can introduce dead volume and distort peaks.

  • Optimize the Mobile Phase:

    • Increase Organic Solvent Percentage: For a highly hydrophobic molecule like this compound, you will likely need a high concentration of organic solvent (e.g., >90% acetonitrile) to achieve a reasonable retention time and better peak shape.

    • Change Organic Solvent: Acetonitrile generally provides sharper peaks for long-chain compounds compared to methanol due to its lower viscosity.

    • Adjust pH: Use a buffer (e.g., 25-50 mM potassium phosphate (B84403) or ammonium (B1175870) acetate) to maintain a stable pH.[4] For acyl-CoAs, a slightly acidic pH (e.g., 5.0-6.0) can help suppress the ionization of residual silanols on the column, reducing peak tailing.

  • Evaluate Column Condition:

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample, which can degrade performance and cause peak shape issues.

    • Flush the Column: If the column is contaminated, follow the manufacturer's instructions for flushing with strong solvents.

    • Consider a Different Column: If the peak shape does not improve, the stationary phase may be degraded. Replace the column. For this compound, a C8 column may provide better peak shape and a shorter analysis time than a C18 column.

Problem 2: Irreproducible Retention Times

Possible Causes & Solutions:

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Inconsistent preparation, especially of buffered solutions, can lead to shifts in retention time.

  • Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature will affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important when using gradient elution.

  • Sample Matrix Effects: If analyzing complex samples, co-eluting matrix components can affect the retention of your analyte. Improve sample clean-up if necessary.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound

This protocol is a starting point and may require optimization.

  • Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column can also be used but will result in longer retention times.[4][5]

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.070
20.0100
25.0100
25.170
30.070
Protocol 2: UPLC-MS/MS for Very Long-Chain Acyl-CoAs

This method is suitable for high-sensitivity quantification and can be adapted for this compound.

  • Column: UPLC BEH C8 (2.1 x 150 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

  • MRM Transition: For quantification, monitor the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined by direct infusion of a standard.

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.020
2.845
3.025
4.065
4.520
5.020

Quantitative Data Summary

The following table summarizes typical starting conditions for the separation of long-chain acyl-CoAs. Note that due to its unique structure, the optimal conditions for this compound will need to be empirically determined.

ParameterHPLCUPLC-MS/MSRationale for Very Long-Chain Acyl-CoAs
Column Chemistry C8 or C18C8C8 reduces excessive retention for highly hydrophobic molecules.[5]
Column Dimensions 4.6 x 150 mm2.1 x 150 mmSmaller ID for UPLC increases sensitivity and reduces solvent consumption.
Particle Size 3.5 - 5 µm< 2 µmSmaller particles provide higher efficiency and better resolution.
Mobile Phase (Aqueous) Buffered (e.g., Phosphate)Buffered (e.g., Ammonium Hydroxide)Buffering controls pH for consistent ionization and peak shape.[4][5]
Mobile Phase (Organic) AcetonitrileAcetonitrileAcetonitrile is often preferred for its lower viscosity and ability to produce sharper peaks.
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.5 mL/minFlow rate is scaled according to the column's internal diameter.
Temperature 30 - 50°C40 - 60°CHigher temperatures reduce mobile phase viscosity and can improve peak shape and reduce retention.

References

Enhancing the stability of 18-Methyldocosanoyl-CoA solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and use of 18-Methyldocosanoyl-CoA in experimental assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability and performance of their this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a very-long-chain, branched fatty acyl-coenzyme A molecule. The stability of its solutions is critical for obtaining accurate and reproducible results in enzymatic assays and other experimental procedures. Degradation of this compound can lead to decreased substrate availability and the formation of interfering byproducts.

Q2: What are the primary causes of this compound solution instability?

The primary causes of instability in this compound solutions include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be accelerated by non-optimal pH and temperature.

  • Oxidation: Although less common for saturated chains, oxidative damage can occur, particularly if the solution is exposed to air and light for extended periods.

  • Micelle Formation: As an amphipathic molecule, this compound can form micelles at concentrations above its critical micelle concentration (CMC), which may affect its availability in assays.

Q3: How should I store my this compound solutions?

For optimal stability, it is recommended to store this compound solutions at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Visible precipitate or cloudiness in the solution.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Solvent This compound is a very-long-chain fatty acyl-CoA and has limited solubility in aqueous buffers. It is recommended to first dissolve it in a small amount of an organic solvent such as ethanol (B145695), methanol, or DMSO before diluting with the assay buffer.
Low Temperature The solubility of long-chain fatty acyl-CoAs decreases at lower temperatures. Try gently warming the solution to room temperature or 37°C to aid in dissolution.
High Concentration Attempting to prepare a solution at a concentration above its solubility limit will result in precipitation. Prepare a more dilute solution.
Issue 2: Inconsistent or Low Enzyme Activity in Assays

Symptoms:

  • Lower than expected reaction rates.

  • High variability between replicate assays.

Possible Causes and Solutions:

CauseRecommended Solution
Substrate Degradation Prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods, even when frozen.
Micelle Formation The formation of micelles can sequester the this compound, making it unavailable to the enzyme. Determine the critical micelle concentration (CMC) for your experimental conditions and work at concentrations below the CMC. If this is not possible, the addition of a mild, non-ionic detergent like Triton X-100 to the assay buffer can help to solubilize the substrate and prevent micelle formation.
Adsorption to Surfaces Long-chain fatty acyl-CoAs can adsorb to plastic and glass surfaces. To minimize this, use low-adhesion microplates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) in the assay buffer can also help to prevent adsorption.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Initial Solubilization: Add a small volume of 100% ethanol to the powder to dissolve it completely. For example, for 1 mg of powder, start with 50-100 µL of ethanol.

  • Vortexing: Vortex the solution gently until all the powder is dissolved.

  • Dilution: Dilute the ethanolic solution with your desired aqueous buffer to the final stock concentration. It is important to add the buffer slowly while vortexing to prevent precipitation.

  • Storage: Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: General Enzymatic Assay using this compound
  • Prepare Assay Buffer: Prepare an appropriate assay buffer for your enzyme of interest. If you suspect solubility or micelle formation to be an issue, consider adding 0.01% Triton X-100 or 0.1 mg/mL BSA to the buffer.

  • Prepare Substrate Solution: Thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentration in the assay buffer.

  • Enzyme Preparation: Prepare your enzyme solution in the assay buffer.

  • Assay Initiation: In a microplate well, combine the assay buffer, substrate solution, and any necessary cofactors. Initiate the reaction by adding the enzyme solution.

  • Data Acquisition: Measure the reaction progress using a suitable method (e.g., spectrophotometry, fluorometry).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve dilute Dilute with Assay Buffer dissolve->dilute aliquot Aliquot and Store at -80°C dilute->aliquot prepare_substrate Prepare Substrate Solution aliquot->prepare_substrate prepare_buffer Prepare Assay Buffer prepare_buffer->prepare_substrate initiate_reaction Initiate Reaction prepare_substrate->initiate_reaction prepare_enzyme Prepare Enzyme Solution prepare_enzyme->initiate_reaction measure Measure Reaction initiate_reaction->measure

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic start Inconsistent or Low Assay Signal? check_solubility Is the solution clear? start->check_solubility check_age Is the solution freshly prepared? check_solubility->check_age Yes solubility_issue Address Solubility: - Use co-solvent - Gently warm - Lower concentration check_solubility->solubility_issue No check_concentration Is the concentration below CMC? check_age->check_concentration Yes age_issue Prepare Fresh Solution check_age->age_issue No concentration_issue Optimize Concentration or Add Detergent check_concentration->concentration_issue No success Assay Performance Improved check_concentration->success Yes solubility_issue->start age_issue->start concentration_issue->start

Caption: Troubleshooting logic for assays with this compound.

signaling_pathway fatty_acid 18-Methyldocosanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase target_molecule This compound acyl_coa_synthetase->target_molecule beta_oxidation Peroxisomal Beta-Oxidation target_molecule->beta_oxidation acetyl_coa Propionyl-CoA + Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy Production (ATP) tca_cycle->energy

Caption: Metabolic pathway of 18-Methyldocosanoic Acid.

Addressing matrix effects in the quantification of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 18-Methyldocosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a very-long-chain branched-chain fatty acyl-coenzyme A. Its quantification is challenging due to several factors: it is typically present at low endogenous concentrations, it is structurally similar to other lipids which can cause interference, and like other acyl-CoAs, it is prone to instability. Furthermore, its analysis by LC-MS/MS is highly susceptible to matrix effects from complex biological samples. Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for nuclear receptors like PPARα, making their accurate measurement critical for metabolic research.[1][2]

Q2: What are matrix effects and how do they impact the quantification of this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[3] In the context of electrospray ionization (ESI) mass spectrometry, these co-eluting substances (e.g., phospholipids (B1166683), salts, other lipids) can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[4] Given the high lipid content of many biological samples, ion suppression is a common and significant problem for VLC-ACoA analysis.

Q3: How can I detect the presence of matrix effects in my assay?

Matrix effects can be evaluated by a post-extraction spike comparison. This involves comparing the peak area of the analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration. The matrix effect factor can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. It is good practice to assess this at multiple concentrations across your intended calibration range.[3]

Q4: What is the best type of internal standard to use for quantifying this compound?

The gold standard is a stable isotope-labeled (SIL) internal standard of this compound itself. Since this is not commercially available, the next best options are:

  • A SIL-analog of a structurally similar VLC-ACoA: For example, [U-¹³C]palmitoyl-CoA or [U-¹³C]oleoyl-CoA can be used.[5] These will co-elute closely with the analyte and experience similar matrix effects.

  • An odd-chain VLC-ACoA: Heptadecanoyl-CoA (C17:0-CoA) is a common choice as it is not naturally abundant in most biological systems.[5]

  • Biosynthesized SIL-ACoAs: It is possible to generate a mixture of SIL-ACoAs by culturing cells (e.g., yeast or hepatocytes) with stable isotope-labeled precursors like [¹³C₃¹⁵N₁]-pantothenate.[6][7] This creates a suite of internal standards across different chain lengths.

Using an appropriate internal standard is crucial to compensate for variability during sample preparation and for matrix effects during ionization.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Analyte Degradation: Acyl-CoAs are unstable, especially at neutral or alkaline pH. 2. Poor Extraction Recovery: The high hydrophobicity of VLC-ACoAs can lead to poor recovery. 3. Severe Ion Suppression: Co-eluting phospholipids or other matrix components are interfering with ionization.1. Keep samples on ice or at 4°C throughout the extraction process. Use acidic buffers (e.g., pH 4.9) for extraction and storage.[5] Store extracts at -80°C.[6] 2. Optimize the extraction solvent. A mixture of acetonitrile, isopropanol, and/or methanol (B129727) is often effective.[5] Ensure thorough homogenization. 3. Improve sample cleanup using Solid Phase Extraction (SPE). Modify the LC gradient to better separate the analyte from interfering peaks. Dilute the sample extract to reduce the concentration of matrix components.[4]
High Variability Between Replicates 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Inconsistent Matrix Effects: The composition of the matrix can vary slightly between samples, leading to different degrees of ion suppression/enhancement.1. Use an appropriate internal standard added at the very beginning of the sample preparation process to normalize for extraction inconsistencies.[5] Automate sample preparation steps if possible. 2. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for variable matrix effects.[6][7]
Non-linear Calibration Curve 1. Matrix Effects Varying with Concentration: The degree of ion suppression can change at different analyte concentrations. 2. Detector Saturation: The concentration of the highest standards may be too high for the detector's linear range.1. Use matrix-matched calibration standards (prepared in a blank, extracted matrix) instead of solvent-based standards. This helps to ensure that the standards and samples experience similar matrix effects. 2. Extend the dilution series of your calibration standards to lower concentrations and check if linearity improves in the lower range.
Peak Tailing or Poor Peak Shape 1. Secondary Interactions with LC Column: The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase. 2. Column Overload: Injecting too much sample, especially from a complex matrix, can degrade chromatographic performance.1. Use a mobile phase with a slightly basic pH (e.g., containing ammonium (B1175870) hydroxide) to improve peak shape for acyl-CoAs on a C18 column.[5][8] 2. Dilute the final sample extract before injection. Ensure the sample injection volume and concentration are within the column's capacity.

Quantitative Data Summary

The following tables summarize representative data for the analysis of long-chain acyl-CoAs, which can be used as a benchmark when developing methods for this compound.

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Recovery

Extraction MethodAnalyteAverage Recovery (%)Reference
Protein Precipitation (2.5% SSA)Acetyl-CoA (Short-Chain)59%[9]
Protein Precipitation (2.5% SSA)Propionyl-CoA (Short-Chain)80%[9]
Protein Precipitation (10% TCA) + SPEAcetyl-CoA (Short-Chain)36%[9]
Protein Precipitation (10% TCA) + SPEPropionyl-CoA (Short-Chain)62%[9]
Organic Solvent ExtractionLong-Chain Acyl-CoAs70-80%[5]

SSA: Sulfosalicylic Acid; TCA: Trichloroacetic Acid; SPE: Solid Phase Extraction.

Table 2: Representative LC-MS/MS Method Precision for Long-Chain Acyl-CoAs in Muscle Tissue

AnalyteIntra-assay CV (%)Inter-assay CV (%)Reference
Palmitoyl-CoA (C16:0)~5%~6%[5]
Oleoyl-CoA (C18:1)~5%~6%[5]

CV: Coefficient of Variation

Experimental Protocols & Visualizations

Logical Workflow for Addressing Matrix Effects

This diagram illustrates a systematic approach to identifying and mitigating matrix effects during method development.

Matrix_Effect_Workflow A 1. Develop Initial LC-MS/MS Method B 2. Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Acceptable? (<15% Suppression/Enhancement) B->C D Yes C->D E No C->E L 5. Finalize & Validate Method D->L F 3. Implement Mitigation Strategy E->F G Strategy 1: Improve Sample Cleanup (SPE) F->G H Strategy 2: Optimize Chromatography F->H I Strategy 3: Use Matrix-Matched Calibrants F->I J Strategy 4: Use Stable Isotope-Labeled Internal Standard F->J K 4. Re-evaluate Matrix Effect G->K H->K I->K J->K K->C Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Tissue Sample (20-40 mg) B Add Internal Standard & KH2PO4 Buffer A->B C Homogenize (on ice) B->C D Add Organic Solvent & Vortex C->D E Centrifuge (16,000g, 4°C) D->E F Collect Supernatant E->F G Evaporate to Dryness (Nitrogen Stream) F->G H Reconstitute in ACN:Water G->H I Centrifuge & Transfer to LC-MS Vial H->I J LC-MS/MS Analysis I->J

References

Technical Support Center: Purity Assessment of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the purity of commercially available 18-Methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps upon receiving a new batch of this compound?

A1: Upon receipt, it is crucial to first inspect the Certificate of Analysis (CoA) provided by the manufacturer. Key information to review includes the stated purity, the method used for purity determination (e.g., HPLC, NMR), and the storage recommendations. Visually inspect the product for any signs of degradation, such as discoloration or clumping. For quantitative applications, it is highly recommended to perform an independent purity analysis to verify the CoA specifications.

Q2: What are the most common impurities in commercially available this compound?

A2: Impurities in synthetic long-chain acyl-CoAs can arise from several sources during synthesis and storage. While specific impurities for this compound are not extensively documented in public literature, potential impurities can be extrapolated from similar synthetic molecules and may include:

  • Related Acyl-CoA Species: Acyl-CoAs with slightly shorter or longer fatty acid chains, or with variations in the branching of the methyl group.

  • Unreacted Starting Materials: Residual free 18-methyldocosanoic acid and Coenzyme A.

  • Byproducts from Synthesis: Impurities originating from coupling reagents or protecting groups used during the chemical synthesis.

  • Degradation Products: Hydrolysis of the thioester bond, leading to the free fatty acid and Coenzyme A. Oxidation of the fatty acid chain or the coenzyme A moiety can also occur.

Q3: Which analytical techniques are most suitable for determining the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful technique for separating this compound from its impurities and providing sensitive detection and mass identification.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify major impurities.

  • UV-Vis Spectrophotometry can be used for a quick estimation of concentration, but it is not suitable for assessing purity on its own due to the lack of specificity.

Q4: How should this compound be stored to maintain its purity?

A4: Long-chain acyl-CoAs are susceptible to degradation. Proper storage is critical to maintain their integrity. Store this compound at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. For frequent use, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated freeze-thaw cycles. The stability of acyl-CoAs is pH-dependent; they are more stable in acidic conditions (pH 3.5-5) than in neutral or alkaline solutions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no signal in HPLC-MS analysis 1. Degradation of the sample: Improper storage or handling. 2. Instrumental issues: Problems with the HPLC system, mass spectrometer, or ESI source. 3. Incorrect sample preparation: Use of inappropriate solvents or pH.1. Verify storage conditions and handling procedures. Use a fresh aliquot if possible. 2. Run a known standard to check instrument performance. 3. Ensure the sample is dissolved in a compatible solvent (e.g., a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer at a slightly acidic pH).[1]
Multiple peaks observed in HPLC chromatogram 1. Presence of impurities: As listed in the FAQs. 2. Isomeric forms: Presence of different positional isomers of the methyl group. 3. Sample degradation: Hydrolysis or oxidation.1. Analyze the mass spectra of the additional peaks to identify the impurities. 2. If possible, use a higher resolution column or modify the gradient to improve separation. 3. Re-evaluate storage and handling procedures.
Inconsistent results between experiments 1. Sample instability: Degradation of this compound over time. 2. Variability in sample preparation: Inconsistent dilutions or handling. 3. Instrumental drift: Changes in instrument performance over time.1. Prepare fresh solutions for each experiment from a properly stored stock. 2. Standardize the sample preparation protocol. 3. Calibrate the instrument regularly and run quality control samples.
Discrepancy with the manufacturer's CoA 1. Different analytical methods used. 2. Degradation during shipping or storage. 3. Batch-to-batch variability. 1. Compare the analytical method used with that stated on the CoA. 2. Re-analyze a freshly opened vial. 3. Contact the manufacturer's technical support with your data.

Experimental Protocols

Purity Assessment by HPLC-MS/MS

This protocol provides a general method for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent, such as a mixture of methanol and 50 mM ammonium acetate (pH 5).

  • Perform serial dilutions to create working solutions for analysis.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: 50 mM Ammonium Acetate in Water (pH 5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the long-chain acyl-CoA. For example: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20-22 min, 95-20% B; 22-30 min, 20% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.[3]

  • Scan Mode: Full scan mode to identify all ions present, and product ion scan (MS/MS) of the parent ion of this compound to confirm its identity and characterize fragments.

  • Key Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and compound.

Data Analysis:

  • Integrate the peak area of this compound and all impurity peaks in the chromatogram.

  • Calculate the purity as: (Peak Area of this compound / Total Peak Area of all components) x 100%.

Structural Confirmation by NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a sufficient amount of this compound in a deuterated solvent such as CD₃OD or D₂O. The choice of solvent may depend on the solubility of the compound.

2. NMR Experiment:

  • Acquire ¹H and ¹³C NMR spectra.

  • Key signals to look for in the ¹H NMR spectrum include:

    • Signals from the adenosine (B11128) moiety of Coenzyme A.

    • Signals from the pantothenic acid moiety.

    • Characteristic signals from the 18-methyldocosanoic acid chain, including the terminal methyl groups, the methylene (B1212753) chain, and the protons alpha and beta to the thioester.

  • The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, which can be used to confirm the overall structure.

Data Analysis:

  • Compare the observed chemical shifts with expected values for long-chain acyl-CoAs and 18-methyldocosanoic acid.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different components, which can provide an estimate of purity if impurities have distinct and well-resolved signals.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation receive Receive and Inspect This compound prepare_stock Prepare Stock Solution (e.g., MeOH/Ammonium Acetate) receive->prepare_stock prepare_working Prepare Working Solutions prepare_stock->prepare_working nmr NMR Analysis prepare_stock->nmr Dissolve in deuterated solvent hplc_ms HPLC-MS/MS Analysis prepare_working->hplc_ms Inject purity_calc Purity Calculation (% Area) hplc_ms->purity_calc impurity_id Impurity Identification hplc_ms->impurity_id structure_confirm Structural Confirmation nmr->structure_confirm

Caption: Workflow for the purity assessment of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Experimental Results instability Sample Instability start->instability prep_error Sample Prep Variability start->prep_error instrument_drift Instrumental Drift start->instrument_drift fresh_prep Use Freshly Prepared Samples instability->fresh_prep standardize_protocol Standardize Protocol prep_error->standardize_protocol calibrate Calibrate Instrument & Run QC instrument_drift->calibrate

Caption: Troubleshooting logic for inconsistent experimental results.

References

Strategies for increasing the efficiency of enzymatic reactions with 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18-Methyldocosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the efficiency of your enzymatic reactions involving this very-long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the elongation of this compound?

A1: The primary enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs) in the C20-C24 range is Elongase of Very-Long-Chain Fatty Acids 3 (ELOVL3).[1][2][3] ELOVL3 exhibits activity towards saturated and monounsaturated acyl-CoAs with a preference for C18 and longer chains.[3][4] Studies have also shown that ELOVL3 can elongate branched-chain fatty acyl-CoAs, making it the key enzyme for the metabolism of this compound.[5]

Q2: What are the common initial challenges when working with this compound in enzymatic assays?

A2: Due to its long, methylated acyl chain, this compound is highly hydrophobic. The most common initial challenges are poor substrate solubility in aqueous assay buffers, leading to substrate aggregation and low enzyme activity. This can manifest as inconsistent results, low product yield, and difficulty in determining accurate kinetic parameters.

Q3: How can I improve the solubility of this compound in my reaction mixture?

A3: To improve solubility, it is recommended to use a mild, non-ionic detergent such as Triton X-100.[6] The detergent should be used at a concentration at or above its critical micelle concentration (CMC) to ensure the formation of micelles that can effectively solubilize the hydrophobic substrate. It is also beneficial to prepare a concentrated stock solution of this compound in an organic solvent like ethanol (B145695) before diluting it into the assay buffer containing the detergent.

Q4: What are the key components of a typical ELOVL3 enzymatic assay?

A4: A typical in vitro assay for ELOVL3 activity includes:

  • Enzyme source: Microsomal preparations from cells or tissues expressing ELOVL3.[7]

  • Substrates: this compound and radiolabeled [14C]Malonyl-CoA (for tracking elongation).[7][8]

  • Cofactor: NADPH is required for the reduction steps in the fatty acid elongation cycle.[7][9]

  • Buffer: A suitable buffer to maintain pH, typically around 6.5-7.4.[7]

  • Detergent: To solubilize the lipid substrate.

Q5: How can I quantify the product of the enzymatic reaction?

A5: The elongated product, 20-Methyltetracosanoyl-CoA, can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10] This method offers high sensitivity and specificity for the detection and quantification of long-chain acyl-CoAs.[1] The reaction products are typically saponified to release the free fatty acids, which are then extracted and can be derivatized for analysis.[7]

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Poor Substrate Solubility Increase the concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Ensure the substrate is fully dissolved in a small amount of organic solvent before adding to the reaction mixture.
Inactive Enzyme Use freshly prepared microsomal fractions. Avoid repeated freeze-thaw cycles of the enzyme preparation. Confirm the expression and integrity of ELOVL3 via Western blot.
Suboptimal Reaction Conditions Optimize the pH of the assay buffer (typically between 6.5 and 7.5). Titrate the concentrations of this compound and Malonyl-CoA to ensure they are not limiting. Ensure the cofactor (NADPH) concentration is sufficient.
Presence of Inhibitors Be aware of potential inhibitors. For instance, the fatty acid synthase inhibitor Cerulenin could indirectly affect the availability of precursors for elongation.[11] Ensure all reagents are of high purity.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Incomplete Substrate Solubilization Vortex the substrate-detergent mixture thoroughly before adding the enzyme to start the reaction. Prepare a master mix of the reaction components to minimize pipetting errors.
Inconsistent Enzyme Activity Ensure the enzyme preparation is homogenous before aliquoting. Keep the enzyme on ice at all times during the experiment setup.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes of viscous solutions like detergent stocks.
Problem 3: Difficulty in Detecting the Product by LC-MS/MS
Possible Cause Troubleshooting Steps
Inefficient Product Extraction Optimize the solvent extraction protocol. A common method involves saponification with KOH followed by acidification and extraction with a non-polar solvent like hexane (B92381).[7]
Low Product Yield Increase the incubation time of the enzymatic reaction or increase the amount of enzyme (microsomal protein) used.
Suboptimal LC-MS/MS Parameters Develop a specific multiple reaction monitoring (MRM) method for the expected product (20-Methyltetracosanoic acid after hydrolysis). Use a deuterated internal standard for accurate quantification.[10]

Quantitative Data

EnzymeSubstrateProduct(s)Relative Activity/Comments
Human ELOVL3C18:0-CoA (Stearoyl-CoA)C20:0-CoAHigh activity.[3][4]
Human ELOVL3C20:0-CoA (Arachidoyl-CoA)C22:0-CoAActive.[2]
Human ELOVL3C22:0-CoA (Behenoyl-CoA)C24:0-CoAActive.[2]
Human ELOVL3C18:1-CoA (Oleoyl-CoA)C20:1-CoAActive.[3]
Mouse Elovl3iso-C17:0-CoAup to iso-C23:0-CoAHighly active with branched-chain substrates.[5]
Mouse Elovl3anteiso-C17:0-CoAup to anteiso-C25:0-CoAHighly active with branched-chain substrates.[5]
Human ELOVL1C22:0-CoA (Behenoyl-CoA)C24:0-CoA, C26:0-CoAHighest activity towards C22:0-CoA.[4]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongation Assay with ELOVL3

This protocol is adapted from established methods for assaying ELOVL enzyme activity.[7]

Materials:

  • Microsomal fraction from cells overexpressing human ELOVL3

  • This compound

  • [14C]Malonyl-CoA

  • NADPH

  • Bovine Serum Albumin (fatty acid-free)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.8)

  • KOH in methanol (B129727) (e.g., 2.5 M)

  • HCl

  • Hexane

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):

    • 50 µL of 2x potassium phosphate buffer (to a final concentration of 100 mM)

    • 1 µL of 10 mM this compound in ethanol (final concentration 100 µM)

    • 1 µL of 1% Triton X-100 (final concentration 0.01%)

    • 5 µL of 20 mM NADPH (final concentration 1 mM)

    • 1 µL of [14C]Malonyl-CoA (e.g., 0.05 µCi)

    • Add water to bring the volume to 80 µL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to ensure substrate solubilization.

  • Enzyme Addition: Add 20 µL of the microsomal preparation (containing ~20-50 µg of protein) to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Saponification: Stop the reaction by adding 100 µL of 2.5 M KOH in methanol. Incubate at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidification: Cool the samples and add 100 µL of 5 M HCl to acidify the mixture.

  • Extraction: Add 500 µL of hexane, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Quantification: Transfer the upper hexane layer to a scintillation vial, evaporate the hexane, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Reaction Products

This protocol outlines the preparation of samples from the enzymatic assay for subsequent analysis of the elongated fatty acid product.[1][10]

Materials:

  • Completed enzymatic reaction mixture (from Protocol 1, before addition of radiolabeled malonyl-CoA if using a non-radioactive assay)

  • Internal standard (e.g., deuterated C25:0 fatty acid)

  • KOH in methanol

  • HCl

  • Hexane

  • Nitrogen gas stream

  • Derivatization agent (optional, depending on LC-MS/MS method)

  • Mobile phase solvents for LC

Procedure:

  • Internal Standard Addition: Add a known amount of the internal standard to the reaction mixture after the incubation period.

  • Saponification: Add KOH in methanol and incubate at 70°C for 1 hour.

  • Acidification: Acidify the mixture with HCl.

  • Extraction: Perform a liquid-liquid extraction with hexane (repeat twice).

  • Drying: Combine the hexane fractions and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis. If required for improved ionization, perform a derivatization step.

  • Analysis: Inject the sample into the LC-MS/MS system for quantification of 20-Methyltetracosanoic acid.

Visualizations

Fatty_Acid_Elongation_Cycle cluster_ER Endoplasmic Reticulum Lumen 18_MD_CoA This compound ELOVL3 ELOVL3 (Condensation) 18_MD_CoA->ELOVL3 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL3 + CO₂ + CoA 3_Ketoacyl_CoA 3-Keto-20-Methyltetracosanoyl-CoA ELOVL3->3_Ketoacyl_CoA + CO₂ + CoA KAR 3-Ketoacyl-CoA Reductase (KAR) 3_Ketoacyl_CoA->KAR NADP_out1 NADP+ KAR->NADP_out1 3_Hydroxyacyl_CoA 3-Hydroxy-20-Methyltetracosanoyl-CoA KAR->3_Hydroxyacyl_CoA NADPH_in1 NADPH NADPH_in1->KAR HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) 3_Hydroxyacyl_CoA->HACD H2O_out H₂O HACD->H2O_out Trans_Enoyl_CoA trans-2,3-Enoyl-20-Methyltetracosanoyl-CoA HACD->Trans_Enoyl_CoA TER trans-2,3-Enoyl-CoA Reductase (TER) Trans_Enoyl_CoA->TER NADP_out2 NADP+ TER->NADP_out2 20_MT_CoA 20-Methyltetracosanoyl-CoA TER->20_MT_CoA NADPH_in2 NADPH NADPH_in2->TER Experimental_Workflow Start Start: Prepare Reaction Mix Incubation Incubate at 37°C Start->Incubation Add Enzyme Termination Terminate Reaction & Saponify Incubation->Termination Add KOH Extraction Liquid-Liquid Extraction Termination->Extraction Acidify & Add Hexane Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data Troubleshooting_Logic Problem Low/No Product Formation Check_Solubility Is Substrate Soluble? Problem->Check_Solubility Optimize_Detergent Increase/Optimize Detergent Check_Solubility->Optimize_Detergent No Check_Enzyme Is Enzyme Active? Check_Solubility->Check_Enzyme Yes Optimize_Detergent->Check_Enzyme New_Enzyme Use Fresh Enzyme Prep Check_Enzyme->New_Enzyme No Check_Conditions Are Conditions Optimal? Check_Enzyme->Check_Conditions Yes New_Enzyme->Check_Conditions Optimize_Conditions Optimize pH, [Substrate], [Cofactor] Check_Conditions->Optimize_Conditions No Success Successful Reaction Check_Conditions->Success Yes Optimize_Conditions->Success

References

Dealing with the instability of the thioester bond in 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 18-Methyldocosanoyl-CoA. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of its thioester bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The main cause of instability is the high-energy thioester bond that links the 18-methyldocosanoic acid to Coenzyme A.[1] This bond is susceptible to hydrolysis, a chemical reaction with water, which breaks the bond and results in the formation of free 18-methyldocosanoic acid and Coenzyme A. This reactivity is essential for its biological functions but poses challenges for its handling and storage in experimental settings.

Q2: What are the primary degradation products of this compound?

A2: The principal degradation products from hydrolysis are 18-methyldocosanoic acid and free Coenzyme A (CoA-SH). In the presence of oxidizing agents or certain buffer components, the free thiol group of Coenzyme A can be further oxidized.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a lyophilized powder at -80°C. If it is in solution, it should be stored in a slightly acidic buffer (pH 6.0-6.5) at -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.

Q4: How does pH affect the stability of the thioester bond?

A4: The thioester bond of this compound is most stable in slightly acidic conditions (pH 6.0-6.5). The rate of hydrolysis increases significantly in neutral to alkaline conditions (pH ≥ 7). Strongly acidic conditions can also promote hydrolysis.

Q5: Can I use standard phosphate-buffered saline (PBS) for my experiments with this compound?

A5: Caution is advised when using PBS (typically pH 7.4) as the slightly alkaline pH can accelerate the hydrolysis of the thioester bond. If your experimental conditions require a physiological pH, it is crucial to minimize the time the compound is in the buffer and to keep the solution on ice. For applications where pH can be adjusted, a slightly acidic buffer is recommended.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays.
  • Question: I am using this compound as a substrate in an enzymatic assay, but I am observing high variability between my replicates. What could be the cause?

  • Answer: High variability is often due to the degradation of this compound in your assay buffer. The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH. If your assay buffer has a pH of 7 or higher, a significant amount of your substrate may be degrading during the incubation period.

    • Troubleshooting Steps:

      • Verify Substrate Integrity: Before starting your assay, verify the concentration and purity of your this compound stock solution using HPLC.

      • Optimize Buffer pH: If possible, perform your assay in a slightly acidic buffer (pH 6.0-6.5) to improve stability. If the enzyme requires a higher pH, minimize the pre-incubation time of the substrate in the buffer.

      • Prepare Substrate Freshly: Prepare the working solution of this compound immediately before adding it to the assay mixture.

      • Control for Hydrolysis: Include a control sample with this compound in the assay buffer without the enzyme to quantify the extent of non-enzymatic hydrolysis under your assay conditions.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
  • Question: When I analyze my this compound sample by reverse-phase HPLC, I see a new peak eluting earlier than the parent compound. What is this peak?

  • Answer: The earlier eluting peak is likely the free fatty acid, 18-methyldocosanoic acid, which is a hydrolysis product. Due to the loss of the polar Coenzyme A moiety, the free fatty acid is less polar and will therefore have a shorter retention time on a C18 column.

    • Troubleshooting Steps:

      • Check Mobile Phase pH: Ensure your mobile phase is slightly acidic (e.g., contains 0.1% formic acid or acetic acid) to prevent on-column hydrolysis.

      • Sample Preparation: Prepare your samples for injection in a stability-optimized solvent, such as methanol (B129727) or a slightly acidic buffer, and keep them in a cooled autosampler.

      • Spike with Standard: To confirm the identity of the extra peak, spike a sample with a pure standard of 18-methyldocosanoic acid, if available.

Issue 3: Low yield during the synthesis of this compound.
  • Question: I am synthesizing this compound, but my final yield is consistently low. What are the potential reasons?

  • Answer: Low yields during synthesis can be due to the hydrolysis of the thioester bond during the reaction or workup. The pH of the reaction mixture is a critical factor.

    • Troubleshooting Steps:

      • Control Reaction pH: Maintain the pH of the reaction mixture in the recommended range for the specific synthetic method you are using. For many acylation methods of Coenzyme A, a pH of 7.5-8.0 is used, which is a compromise between the nucleophilicity of the thiol and the stability of the thioester.[2] Minimize the reaction time at this pH.

      • Purification Conditions: During purification (e.g., by HPLC), use a slightly acidic mobile phase to prevent degradation of the product.

      • Post-Purification Handling: Immediately after purification, lyophilize the product to remove water and store it at -80°C.

Data Presentation

Table 1: Influence of pH on the Stability of the Thioester Bond (Proxy Data)

pHTemperature (°C)Relative StabilityExpected Half-life
6.025HighDays
7.025ModerateHours to Days
7.425Moderate to LowHours
8.025LowMinutes to Hours

This data is based on general knowledge of thioester stability and may vary for this compound.

Table 2: Recommended Solvents for Handling and Storage

Solvent/BufferApplicationStability
Lyophilized PowderLong-term storageExcellent
MethanolReconstitutionGood
50 mM Potassium Phosphate, pH 6.0-6.5Short-term storageGood
Water or Buffers with pH ≥ 7.0Experimental UsePoor

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol allows for the determination of the stability of this compound under specific experimental conditions.

  • Preparation of Solutions:

    • Prepare the buffer of interest (e.g., your assay buffer) at the desired pH.

    • Prepare a stock solution of this compound in a stability-optimized solvent (e.g., 50 mM potassium phosphate, pH 6.0).

  • Incubation:

    • Add a known concentration of the this compound stock solution to the buffer of interest and incubate at the desired temperature.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the hydrolysis by adding the aliquot to a tube containing an equal volume of cold methanol with 0.1% formic acid.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

    • Detection: Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of the remaining compound against time to determine its stability profile.

Visualizations

Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer of Interest incubate Incubate at Desired Temperature prep_buffer->incubate prep_stock Prepare this compound Stock prep_stock->incubate timepoint Withdraw Aliquots at Time Points incubate->timepoint quench Quench with Cold Methanol/Formic Acid timepoint->quench hplc Analyze by Reverse-Phase HPLC quench->hplc data Quantify Peak Area and Plot vs. Time hplc->data Hydrolysis of this compound cluster_products acyl_coa This compound products Degradation Products acyl_coa->products Hydrolysis water H2O ffa 18-Methyldocosanoic Acid products->ffa coa Coenzyme A products->coa

References

Optimizing extraction of 18-Methyldocosanoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of 18-Methyldocosanoyl-CoA from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges stem from its very long-chain and branched nature, which can lead to low solubility and recovery. Additionally, like all acyl-CoAs, it is susceptible to both enzymatic and chemical degradation. Key considerations are ensuring complete cell lysis, preventing degradation during sample preparation, and optimizing the extraction and purification steps to accommodate its hydrophobicity.

Q2: Which extraction method is recommended for this compound?

A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is generally the most effective approach.[1] Homogenization of the tissue in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) helps to quench enzymatic activity.[1][2] Subsequent extraction with a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is effective for solubilizing long-chain acyl-CoAs.[1][2] SPE is then used to purify and concentrate the this compound, removing interfering substances.[1]

Q3: How can I improve the recovery of this compound during extraction?

A3: To improve recovery, focus on the following:

  • Sample Handling: Process fresh tissue immediately or flash-freeze it in liquid nitrogen and store at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]

  • Thorough Homogenization: Ensure complete disruption of the tissue to release the analyte. A glass homogenizer is often recommended.[1]

  • Solvent Ratios: Use a sufficient volume of extraction solvent, typically a 20-fold excess compared to the tissue weight.

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, early in the extraction process to monitor and correct for recovery losses.[1]

  • SPE Optimization: Properly condition and equilibrate the SPE column before loading the sample. Optimize the wash and elution steps to ensure selective recovery of very long-chain species. A weak anion exchange SPE column can be effective.[1]

Q4: What is the best way to store biological samples to ensure the stability of this compound?

A4: For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[1] This minimizes the activity of enzymes that can degrade acyl-CoAs. When ready to use, samples should be thawed quickly and kept on ice throughout the extraction procedure.[1]

Q5: What analytical techniques are most suitable for the quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and selectivity.[3] Reversed-phase liquid chromatography is typically used for separation, and detection is achieved by monitoring specific precursor and product ion transitions in the mass spectrometer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Incomplete cell lysis.Ensure thorough homogenization; consider using a glass homogenizer.[1] Optimize the homogenization time and speed.
Degradation of the analyte.Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents.[1]
Inefficient solid-phase extraction (SPE).Ensure proper conditioning and equilibration of the SPE column.[1] Optimize the composition and volume of the wash and elution buffers.
Precipitation of the analyte.Very long-chain acyl-CoAs have low aqueous solubility. Ensure the final extract is in a solvent that maintains solubility, such as a methanol/water mixture.
High Variability in Results Inconsistent sample handling.Standardize the sample collection, storage, and extraction procedures. Avoid freeze-thaw cycles.[1]
Inaccurate quantification.Use a suitable internal standard added at the beginning of the extraction to account for sample-to-sample variation in recovery.[1]
Contamination.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Presence of Interfering Peaks in Chromatogram Incomplete removal of contaminants.Optimize the SPE wash steps to remove interfering lipids and other molecules.
Matrix effects in LC-MS/MS.Dilute the sample extract to minimize matrix effects. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for ion suppression or enhancement.

Data Presentation

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoAs Using Various Extraction Methods

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[3]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]
Acetonitrile/2-Propanol with SPEPowdered Rat Liver83-90% (SPE step)[3]

Note: Specific recovery data for this compound is limited in the literature. The values presented are for other long-chain acyl-CoAs and can serve as a benchmark. Optimization of the protocol for the specific analyte is recommended.

Experimental Protocols

Protocol: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[1]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[1]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[1]

Mandatory Visualization

cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCAT Branched-Chain Amino Acid Transaminase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Branched_Acyl_CoA Branched-Chain Acyl-CoA Precursors BCKDH->Branched_Acyl_CoA BCKA->BCKDH Start_Acyl_CoA Starting Acyl-CoA (e.g., C18:0-CoA) Branched_Acyl_CoA->Start_Acyl_CoA Transport to ER & potential priming for elongation KCS 3-Ketoacyl-CoA Synthase (KCS) Start_Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA + 2 Carbons KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Elongated Acyl-CoA (n+2) ECR->Elongated_Acyl_CoA Elongated_Acyl_CoA->KCS Further Elongation Cycles VLC_B_Acyl_CoA This compound (C23-branched) Elongated_Acyl_CoA->VLC_B_Acyl_CoA Final Product

Caption: Biosynthesis of very long-chain branched-chain acyl-CoAs.

cluster_SPE 3. Solid-Phase Extraction (SPE) Start Start: Biological Sample (e.g., ~100mg tissue) Homogenization 1. Homogenization (KH2PO4 buffer, pH 4.9 + Isopropanol) Start->Homogenization Solvent_Extraction 2. Solvent Extraction (Acetonitrile + (NH4)2SO4) Homogenization->Solvent_Extraction Centrifugation1 Centrifugation (1,900 x g, 5 min, 4°C) Solvent_Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant (Organic Phase) Centrifugation1->Supernatant_Collection Load Load Supernatant Supernatant_Collection->Load Condition Condition Column (Methanol) Equilibrate Equilibrate Column (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Column (2% Formic Acid, Methanol) Load->Wash Elute Elute Acyl-CoAs (2% & 5% NH4OH) Wash->Elute Concentration 4. Sample Concentration (Dry under Nitrogen) Elute->Concentration Reconstitution 5. Reconstitution (e.g., 50% Methanol) Concentration->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction.

cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of This compound Degradation Analyte Degradation Low_Yield->Degradation Incomplete_Lysis Incomplete Lysis/ Extraction Low_Yield->Incomplete_Lysis SPE_Issues Inefficient SPE Low_Yield->SPE_Issues Precipitation Analyte Precipitation Low_Yield->Precipitation Work_On_Ice Work Quickly on Ice Degradation->Work_On_Ice Check_Solvents Use High-Purity Solvents Degradation->Check_Solvents Optimize_Homogenization Optimize Homogenization Incomplete_Lysis->Optimize_Homogenization Optimize_SPE Optimize SPE Conditions SPE_Issues->Optimize_SPE Reconstitute_Properly Ensure Final Solvent Maintains Solubility Precipitation->Reconstitute_Properly

Caption: Logical relationships in troubleshooting low extraction yields.

References

Refinement of protocols for working with very-long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with very-long-chain acyl-CoAs (VLC-CoAs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate your research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving VLC-CoAs in a question-and-answer format.

Problem / QuestionPossible CausesSuggested Solutions
Low Yield of VLC-CoAs During Extraction - Incomplete cell lysis.- Degradation of VLC-CoAs by cellular thioesterases.- Inefficient precipitation of proteins.- Suboptimal solid-phase extraction (SPE) recovery.- Ensure thorough homogenization of tissues or lysis of cells on ice.[1] - Use acidic conditions (e.g., potassium phosphate (B84403) buffer at pH 4.9) and organic solvents like acetonitrile (B52724) and isopropanol (B130326) to inhibit enzymatic activity.[2] - Ensure complete protein precipitation by using appropriate volumes of organic solvents and sufficient centrifugation time and force (e.g., 12,000 x g for 10 minutes at 4°C).[3] - Optimize the SPE protocol, ensuring the appropriate sorbent is used (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) or oligonucleotide purification columns) and that conditioning, loading, washing, and elution steps are performed correctly.[1][2]
Peak Tailing in LC-MS/MS Analysis of VLC-CoAs - Secondary interactions between the phosphate groups of VLC-CoAs and active sites on the silica-based column material (silanols).[4] - Mismatch between the sample solvent and the mobile phase.[5] - Column overload.[6] - Physical issues with the LC system, such as poor connections.[5]- Use a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to deprotonate the silanol (B1196071) groups and reduce these interactions.[7] - Use end-capped columns or columns with polar-embedded phases.[4] - Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[5] - Reduce the amount of sample injected onto the column.[6] - Check all fittings and connections for leaks or dead volume.[5]
High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS - Co-elution of other cellular components (e.g., phospholipids) that compete with VLC-CoAs for ionization.[8][9] - High concentrations of salts or buffers in the final sample.- Improve sample clean-up by optimizing the solid-phase extraction (SPE) protocol to remove interfering substances.[10] - Adjust the chromatographic gradient to better separate VLC-CoAs from matrix components.[10] - Dilute the sample, if sensitivity allows, to reduce the concentration of interfering compounds.[10] - Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.
VLC-CoA Degradation During Sample Preparation and Storage - Enzymatic degradation by thioesterases.- Chemical instability, particularly at non-optimal pH and temperature.- Keep samples on ice at all times during processing.[1] - Use acidic extraction conditions to inhibit enzyme activity.[2] - Store purified VLC-CoA extracts at -80°C. For long-term storage, consider storing under an inert gas (e.g., argon). - Avoid repeated freeze-thaw cycles.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with VLC-CoAs.

1. What are very-long-chain acyl-CoAs (VLC-CoAs)? VLC-CoAs are fatty acids with a chain length of 22 carbons or more that are activated by the attachment of a coenzyme A (CoA) molecule via a thioester bond. They are essential intermediates in various metabolic pathways, including fatty acid elongation, sphingolipid synthesis, and fatty acid degradation.

2. Why are VLC-CoAs difficult to work with? VLC-CoAs are challenging to work with due to their amphipathic nature, which makes them prone to aggregation and difficult to separate chromatographically. They are also susceptible to enzymatic and chemical degradation. Their low abundance in cells and tissues further complicates their analysis.

3. What is the best method for extracting VLC-CoAs from cells or tissues? A common and effective method involves homogenization in an acidic buffer to inhibit enzymatic activity, followed by a liquid-liquid extraction with organic solvents like acetonitrile and isopropanol.[1][2] Subsequent purification using solid-phase extraction (SPE) is crucial to remove interfering substances and enrich for VLC-CoAs.[1][2]

4. How should I store my VLC-CoA samples? For short-term storage, keep samples on ice. For long-term storage, purified extracts should be stored at -80°C. It is advisable to aliquot samples to avoid multiple freeze-thaw cycles, which can lead to degradation.[11]

5. What are the key considerations for LC-MS/MS analysis of VLC-CoAs? Key considerations include using a high-pH mobile phase to improve peak shape, optimizing the chromatographic gradient for sufficient separation of different VLC-CoA species, and using appropriate internal standards (ideally stable isotope-labeled) to account for matrix effects and variations in extraction efficiency.

Data Presentation

Table 1: Representative Recovery Rates for Acyl-CoA Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl silica93 - 104
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl silica93 - 104
Palmitoyl-CoALong (C16:0)2-(2-pyridyl)ethyl silica93 - 104
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl silica93 - 104
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl silica93 - 104
Palmitoyl-CoALong (C16:0)Oligonucleotide70 - 80
Data synthesized from multiple sources indicating typical recovery ranges.[1][2]

Table 2: Approximate Concentrations of Acyl-CoAs in Mammalian Cells and Tissues

Acyl-CoA SpeciesSample TypeConcentration (pmol/mg tissue or 10^6 cells)
Lactoyl-CoAHepG2 cells~0.011 pmol/10^6 cells
Crotonyl-CoAHepG2 cells~0.033 pmol/10^6 cells
Acetyl-CoAHepG2 cells~10.6 pmol/10^6 cells
Propionyl-CoAHepG2 cells~3.5 pmol/10^6 cells
Succinyl-CoAHepG2 cells~25.5 pmol/10^6 cells
Lactoyl-CoAMouse Heart~0.0179 pmol/mg
Acetyl-CoAMouse Heart~5.77 pmol/mg
Propionyl-CoAMouse Heart~0.476 pmol/mg
These values can vary significantly depending on the cell/tissue type and metabolic state.[12]

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Mammalian Tissues

This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs.[1][2]

Materials:

  • Frozen tissue (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Glass homogenizer

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold Homogenization Buffer.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Add 1 mL of 2-Propanol and homogenize again.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • SPE Purification: a. Condition the SPE column with 2 mL of the Wash Solution. b. Load the supernatant onto the conditioned column. c. Wash the column with 2 mL of the Wash Solution. d. Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Dry the eluate under a stream of nitrogen gas and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity Assay

This is a radiometric assay to measure the activity of VLC-ACS.[13]

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM DTT

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Radiolabeled very-long-chain fatty acid (e.g., [1-14C]lignoceric acid) complexed to bovine serum albumin (BSA)

  • Termination Solution: Isopropanol/Heptane (B126788)/1M H2SO4 (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP, and CoA.

  • Add the cell or tissue lysate to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled VLC-fatty acid-BSA complex.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the Termination Solution.

  • Add heptane to extract the unreacted fatty acid. Vortex and centrifuge to separate the phases.

  • The aqueous phase, containing the radiolabeled VLC-CoA, is collected.

  • Add scintillation cocktail to the aqueous phase and quantify the radioactivity using a scintillation counter.

Mandatory Visualization

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum acyl_coa Acyl-CoA (Cn) kcs 3-Ketoacyl-CoA Synthase (KCS) acyl_coa->kcs malonyl_coa Malonyl-CoA malonyl_coa->kcs ketoacyl_coa 3-Ketoacyl-CoA kcs->ketoacyl_coa Condensation kcr 3-Ketoacyl-CoA Reductase (KCR) ketoacyl_coa->kcr hydroxyacyl_coa 3-Hydroxyacyl-CoA kcr->hydroxyacyl_coa Reduction hcd 3-Hydroxyacyl-CoA Dehydratase (HCD) hydroxyacyl_coa->hcd enoyl_coa trans-2,3-Enoyl-CoA hcd->enoyl_coa Dehydration ecr trans-2,3-Enoyl-CoA Reductase (ECR) enoyl_coa->ecr elongated_acyl_coa Acyl-CoA (Cn+2) ecr->elongated_acyl_coa Reduction

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Ceramide_Synthesis_Pathway cluster_DeNovo De Novo Synthesis serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds 3-Ketodihydrosphingosine spt->kds kdsr 3-Ketodihydrosphingosine Reductase kds->kdsr dhs Dihydrosphingosine (Sphinganine) kdsr->dhs cers Ceramide Synthase (CerS) dhs->cers vlc_coa Very-Long-Chain Acyl-CoA vlc_coa->cers dhc Dihydroceramide cers->dhc degs Dihydroceramide Desaturase dhc->degs ceramide Ceramide degs->ceramide

Caption: The de novo ceramide synthesis pathway highlighting the role of VLC-CoAs.

References

Technical Support Center: Quantification of 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 18-Methyldocosanoyl-CoA, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

A1: Non-linearity in calibration curves for very-long-chain acyl-CoAs is a common issue. The primary causes include matrix effects, detector saturation, and analyte instability.

Troubleshooting Steps:

  • Assess Matrix Effects: The sample matrix can significantly suppress or enhance the ionization of this compound, leading to a non-linear response.[1][2]

    • Solution: Prepare matrix-matched calibration standards. This involves spiking the analyte into a blank matrix that is identical to your sample matrix (e.g., cell lysate, plasma). This helps to ensure that the standards and samples experience similar matrix effects.[3]

    • Solution: Use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound. SIL-IS co-elute with the analyte and experience the same matrix effects, providing effective normalization.[4]

  • Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.

    • Solution: Extend the calibration curve to lower concentrations and dilute your samples to ensure they fall within the linear range of the assay.

  • Evaluate Analyte Stability: Acyl-CoAs can be unstable in aqueous solutions and are prone to degradation.[5][6]

    • Solution: Minimize sample preparation time and keep samples at a low temperature (e.g., 4°C) throughout the process. Use fresh solvents and consider the pH of your reconstitution solution, as acyl-CoAs are more stable at acidic pH.

  • Investigate Adsorption: Very-long-chain acyl-CoAs are hydrophobic and can adsorb to plasticware and glass surfaces, leading to analyte loss, especially at low concentrations.[7]

    • Solution: Use low-adsorption vials and pipette tips. Consider using glass vials over plastic, as this has been shown to decrease signal loss for some CoA species.[5]

Q2: I am observing poor reproducibility and high variability between replicate injections of my this compound standards. What could be the cause?

A2: Poor reproducibility is often linked to inconsistent sample preparation, instrument variability, and the choice of internal standard.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure a consistent and robust sample preparation workflow. Inconsistent extraction efficiency is a major source of variability.

    • Solution: Automate sample preparation steps where possible. Ensure thorough vortexing and consistent incubation times.

  • Optimize Internal Standard Selection: The choice of internal standard is critical for correcting variability.

    • Solution: The ideal internal standard is a stable isotope-labeled version of this compound. If a SIL-IS is unavailable, a structurally similar very-long-chain acyl-CoA with a different chain length (e.g., Heptadecanoyl-CoA, C17:0-CoA) can be used.[8] However, be aware that differences in acyl-chain length and saturation can impact accuracy and precision.[9][10]

  • Assess Instrument Performance: Inconsistent performance of the LC-MS/MS system can lead to variable results.

    • Solution: Perform regular system suitability tests to check for retention time shifts, peak shape, and signal intensity. Clean the ion source and check for any leaks in the LC system.

Data Presentation

Table 1: Common Calibration Curve Issues and Mitigation Strategies

IssuePotential CauseRecommended Solution
Non-Linearity (Concave Down) Detector SaturationDilute samples and extend the calibration curve to lower concentrations.
Non-Linearity (Irregular) Matrix EffectsUse matrix-matched calibration standards or a stable isotope-labeled internal standard.[3]
Analyte InstabilityMinimize sample processing time, maintain low temperatures, and use fresh, appropriate solvents.[5][6]
Poor Reproducibility Inconsistent Sample PreparationStandardize and automate the sample preparation workflow.
Inappropriate Internal StandardUse a stable isotope-labeled internal standard or a close structural analog.[9][10][11]
High Background/Interference ContaminationUse high-purity solvents and reagents. Clean the LC-MS/MS system thoroughly.
Co-eluting Matrix ComponentsOptimize the chromatographic separation to resolve the analyte from interfering species.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of a calibration curve for this compound in a cell lysate matrix.

  • Prepare a Blank Matrix: Culture and harvest cells as you would for your experimental samples. Perform the same extraction procedure but without the addition of any internal standard or analyte. This will serve as your blank matrix.

  • Prepare a Stock Solution of this compound: Dissolve a known amount of this compound standard in an appropriate solvent (e.g., methanol) to create a high-concentration stock solution.

  • Create a Spiking Solution: Dilute the stock solution to create a working spiking solution.

  • Prepare Calibration Standards: Serially dilute the spiking solution into aliquots of the blank matrix to create a series of calibration standards with decreasing concentrations. Ensure the final solvent composition is consistent across all standards.

  • Add Internal Standard: Add a fixed amount of the chosen internal standard (ideally, a SIL-IS) to each calibration standard and to your experimental samples.

  • Analyze: Inject the matrix-matched calibration standards and samples into the LC-MS/MS system and construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Issue (Non-Linearity, Poor Reproducibility) check_matrix Assess Matrix Effects start->check_matrix check_is Evaluate Internal Standard start->check_is check_stability Investigate Analyte Stability and Adsorption start->check_stability check_instrument Check Instrument Performance start->check_instrument solution_matrix Implement Matrix-Matched Standards or SIL-IS check_matrix->solution_matrix solution_is Use Appropriate SIL-IS or Structural Analog check_is->solution_is solution_stability Optimize Sample Handling (Temp, pH, Vials) check_stability->solution_stability solution_instrument Perform System Maintenance and Suitability Tests check_instrument->solution_instrument end_point Valid Calibration Curve solution_matrix->end_point solution_is->end_point solution_stability->end_point solution_instrument->end_point

Caption: A logical workflow for troubleshooting common calibration curve issues.

Signaling Pathway of Matrix Effects on Quantification sample Biological Sample (Cell Lysate, Plasma, etc.) extraction Sample Preparation (Extraction) sample->extraction analyte This compound (Analyte) extraction->analyte matrix Co-eluting Matrix Components (Phospholipids, Salts, etc.) extraction->matrix lc_separation LC Separation analyte->lc_separation matrix->lc_separation ionization Electrospray Ionization (ESI) matrix->ionization Interference lc_separation->ionization ms_detection MS Detection ionization->ms_detection signal_suppression Ion Suppression ionization->signal_suppression Competition for Charge signal_enhancement Ion Enhancement ionization->signal_enhancement Improved Desolvation inaccurate_quant Inaccurate Quantification (Non-linear Response) ms_detection->inaccurate_quant signal_suppression->ms_detection signal_enhancement->ms_detection

Caption: The impact of matrix components on the LC-MS/MS signal.

References

Technical Support Center: Improving the Signal-to-Noise Ratio for 18-Methyldocosanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the mass spectrometry (MS) signal for 18-Methyldocosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA).

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound analyte consistently low or completely absent?

A1: A complete loss or very low signal for acyl-CoA compounds is a common issue that can be traced back to several factors. First, confirm the mass spectrometer is functioning correctly by infusing a known, stable compound.[1] If the instrument is performing as expected, the problem likely lies with the analyte itself or the method. Key causes include sample degradation, inefficient ionization, ion suppression from the sample matrix, suboptimal MS parameters, or chromatographic issues.[1][2] Acyl-CoAs, particularly long-chain species, are prone to hydrolysis and can be lost during sample preparation if not handled correctly.[1][3]

Q2: How can I prevent my this compound sample from degrading during preparation?

A2: Acyl-CoAs are highly susceptible to chemical and enzymatic hydrolysis, especially in aqueous solutions that are not acidic.[1] To minimize degradation, all steps should be performed quickly and on ice. Use an ice-cold extraction buffer, for instance, a methanol (B129727)/water mixture containing a mild acid like acetic acid.[1] It is critical to minimize the time samples spend at room temperature, particularly in aqueous solutions.[1] For long-term storage, keeping the extracted sample as a dry pellet at -80°C is an effective strategy.[4]

Q3: What is the most effective extraction method for a very-long-chain fatty acyl-CoA like this?

A3: The choice of extraction method is critical for preserving the analyte and removing interfering substances. A widely used approach for acyl-CoAs involves protein precipitation followed by solid-phase extraction (SPE).[1][5] An effective method is to homogenize the tissue sample in an ice-cold buffer like methanol/water (1:1) with 5% acetic acid.[1] Some modern methods use 5-sulfosalicylic acid (SSA) for deproteinization, which can eliminate the need for an SPE step and thereby reduce sample loss.[5] For very-long-chain species, ensuring solubility in the extraction solvent is key; an 80% methanol extraction has been shown to yield high MS intensities for a range of acyl-CoAs.[4]

Q4: My chromatographic peak shape is poor (e.g., broad or tailing). How can this be improved?

A4: Poor peak shape reduces the signal-to-noise ratio by decreasing the peak height.[1] For acyl-CoAs, severe peak tailing and signal deterioration are often observed, especially for later-eluting, long-chain species.[6] This can be caused by column contamination, column overload, or suboptimal mobile phase composition.[1][2] Ensure the use of a high-quality reversed-phase column (e.g., C18) and consider using a guard column to protect it from biological matrix components.[7] Optimizing the mobile phase is also crucial; using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) has been shown to improve the resolution and peak shape for long-chain acyl-CoAs.[6]

Q5: How do I minimize in-source fragmentation of this compound?

A5: In-source fragmentation (ISF) is a common phenomenon where the analyte fragments within the ion source before reaching the mass analyzer, reducing the signal of the intended precursor ion.[8][9] This is particularly problematic in lipidomics and can be controlled by optimizing ESI source parameters.[10][11][12] The key parameters to adjust are the voltages that accelerate ions, such as the tube lens and skimmer voltage.[9] Systematically lowering these voltages can reduce the internal energy imparted to the molecule, thereby minimizing fragmentation.[8][9]

Q6: How should I select an internal standard for accurate quantification?

A6: The gold standard for quantification is to use a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[13] However, these are often not commercially available. A practical alternative is to use an odd-chain-length fatty acyl-CoA, such as Pentadecanoyl-CoA (C15:0-CoA) or Heptadecanoyl-CoA (C17:0-CoA), which are not typically found in biological systems.[6][7] The choice of an internal standard that is structurally and chemically similar to the analyte is crucial for correcting variations in extraction efficiency and ionization.[13][14]

Troubleshooting Guides

Systematic Workflow for Low Signal-to-Noise Ratio

When encountering a low S/N ratio, a systematic approach is the most effective way to identify and resolve the issue. The following workflow guides the user from initial checks to detailed optimization steps.

G cluster_0 Phase 1: Initial System & Sample Checks cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Data Analysis & Refinement start Low S/N for this compound check_ms 1. Verify MS Performance (Infuse stable standard) start->check_ms check_standards 2. Prepare Fresh Standards & Mobile Phases check_ms->check_standards MS OK ms_fail Service MS Instrument check_ms->ms_fail MS Fails check_sample 3. Evaluate Sample Integrity (Consider degradation) check_standards->check_sample Standards OK standards_fail Remake Reagents check_standards->standards_fail Signal Restored (Issue was reagents) opt_sample_prep 4. Optimize Sample Prep (Extraction solvent, SPE) check_sample->opt_sample_prep Sample OK sample_fail Re-extract Samples (Use optimized protocol) check_sample->sample_fail Signal Restored (Issue was degradation) opt_lc 5. Optimize LC Method (Gradient, pH, column) opt_sample_prep->opt_lc opt_ms 6. Optimize MS Parameters (Source voltages, collision energy) opt_lc->opt_ms analyze 7. Re-acquire Data opt_ms->analyze end Improved S/N Achieved analyze->end

Caption: A logical workflow for systematically troubleshooting low S/N issues.

Summary of Common Issues and Solutions

The table below summarizes frequent causes of poor signal-to-noise ratio and provides targeted solutions for addressing them.

Problem Area Common Cause Recommended Solution References
Sample Integrity Analyte DegradationWork on ice, use acidic buffers, minimize time in aqueous solutions, and store extracts as dry pellets at -80°C.[1][3][4]
Sample Preparation Poor Extraction RecoveryOptimize extraction solvent (e.g., 80% methanol). If using SPE, select appropriate sorbent and elution solvents.[1][4][5]
Ion Suppression (Matrix Effects)Improve sample cleanup (e.g., SPE). Optimize chromatography to separate the analyte from co-eluting matrix components.[1]
Chromatography Poor Peak Shape (Tailing/Broadening)Use a high-resolution C18 column with a guard column. Optimize mobile phase; consider high pH for long-chain species.[1][2][6]
Mass Spectrometry Inefficient IonizationOperate in positive ESI mode. Add modifiers like ammonium acetate (B1210297) or ammonium hydroxide (B78521) to the mobile phase.[3][5][6]
In-Source Fragmentation (ISF)Systematically reduce ion source voltages (e.g., tube lens, skimmer) to decrease unwanted fragmentation.[8][9][10]
Suboptimal MS/MS ParametersOptimize collision energy for the specific precursor-to-product ion transition. Ensure correct m/z values are used.[1]
System ContaminationClean the ion source regularly. Use high-purity solvents and reagents to prevent high background noise.[2]

Key Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol provides a general guideline for extracting VLCFA-CoAs from biological tissue. Optimization for specific tissue types may be required.

  • Homogenization:

    • Weigh approximately 100-200 mg of frozen tissue powder into a pre-chilled tube.

    • Add 2 mL of ice-cold extraction buffer (e.g., 80% methanol in water with 5% acetic acid).[1][4]

    • Spike the sample with an appropriate internal standard (e.g., C17:0-CoA).

    • Homogenize thoroughly using a tissue disruptor, keeping the sample on ice.

  • Protein Precipitation & Centrifugation:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove impurities (e.g., with the extraction buffer).

    • Elute the acyl-CoAs with a suitable solvent (e.g., methanol or acetonitrile (B52724) with ammonium hydroxide).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dry pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98% Mobile Phase A).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.

Experimental Workflow Diagram

G sample 1. Tissue Sample Collection (Flash-freeze in liquid N2) homogenize 2. Homogenization (In cold buffer with Internal Standard) sample->homogenize centrifuge 3. Centrifugation (Separate supernatant) homogenize->centrifuge spe 4. Solid-Phase Extraction (SPE) (Optional Cleanup) centrifuge->spe evaporate 5. Evaporation & Reconstitution spe->evaporate lcms 6. LC-MS/MS Analysis evaporate->lcms data 7. Data Processing (Integration & Quantification) lcms->data

Caption: Standard experimental workflow for acyl-CoA analysis from tissue.

Protocol 2: Recommended LC-MS/MS Method

This is a representative LC-MS/MS method that can be adapted for this compound.

Parameter Recommended Setting
LC System
ColumnReversed-phase C18, 2.1 x 100 mm, < 3 µm particle size
Mobile Phase A10 mM Ammonium Acetate or 15 mM Ammonium Hydroxide in Water (pH ~7 or 10.5)[4][6]
Mobile Phase BAcetonitrile or Methanol
GradientStart at 20-30% B, ramp to 95-98% B over 10-15 minutes, hold, and re-equilibrate.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 - 50 °C
Injection Volume5 - 10 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[5]
Capillary Voltage3.0 - 4.0 kV[3]
Source Temperature120 - 150 °C[3]
Desolvation Temp.400 - 500 °C[3]
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Precursor Ion [M+H]⁺m/z 1105.6 (Calculated for C₄₄H₈₂N₇O₁₇P₃S)
Product Ion 1m/z 598.5 (Represents [M+H-507]⁺, the loss of 3'-phospho-ADP)[15][16]
Product Ion 2m/z 428.0 (Represents the adenosine (B11128) diphosphate (B83284) fragment)[17][18]
Collision EnergyOptimize empirically for the instrument (start around 30-45 eV).
Characteristic Acyl-CoA Fragmentation

Understanding the fragmentation pattern of acyl-CoAs is essential for setting up a sensitive and specific MRM assay. All acyl-CoAs share a common fragmentation mechanism in positive ion mode.

G cluster_0 MS/MS Fragmentation cluster_1 Characteristic Fragments precursor Precursor Ion [M+H]⁺ This compound m/z 1105.6 frag1 Product Ion 1 [M+H-507]⁺ m/z 598.5 precursor->frag1 Neutral Loss of 507 Da (3'-phospho-ADP) frag2 Product Ion 2 [C₁₀H₁₅N₅O₁₀P₂H]⁺ m/z 428.0 precursor->frag2 Cleavage at diphosphate

Caption: Common fragmentation pathway for acyl-CoAs in positive ESI-MS/MS.

References

Validation & Comparative

A Comparative Guide to the Identification of Synthesized 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized 18-Methyldocosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against prevalent chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, providing supporting experimental data and detailed protocols.

Synthesis of this compound

The synthesis of this compound first requires the synthesis of its precursor, 18-methyldocosanoic acid. An improved synthesis for a similar compound, 18-methyleicosanoic acid, has been described and can be adapted[1][2][3]. The general strategy involves the elongation of a shorter-chain fatty acid precursor. Once 18-methyldocosanoic acid is obtained and purified, it can be converted to its coenzyme A thioester. This is typically achieved by activating the fatty acid, for example, by converting it to an acyl-anhydride or acyl-chloride, followed by reaction with coenzyme A.

Analytical Methodologies for Identification

The confirmation of the final product's identity is crucial. The following sections compare the utility of NMR, HPLC, and LC-MS/MS for this purpose.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. Both ¹H and ¹³C NMR are invaluable for the characterization of this compound.

Data Presentation: Predicted NMR Data for this compound

The following table presents predicted chemical shifts based on known values for similar long-chain acyl-CoAs and fatty acids. Actual values may vary slightly depending on the solvent and other experimental conditions.

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Terminal CH₃ (C22)0.88 (t)C=O (Thioester)~173
Branched CH₃ (at C18)0.85 (d)CH₂ adjacent to C=O~41
(CH₂)n backbone1.25 (br s)(CH₂)n backbone22-34
CH₂ adjacent to C=O2.85 (t)CH at branch point (C18)~34
CH at branch point (C18)1.50 (m)Branched CH₃~19
Adenosine H-88.55 (s)Terminal CH₃ (C22)~14
Adenosine H-28.30 (s)Ribose carbons60-90
Ribose H-1'6.15 (d)Adenine carbons140-155
Pantothenate CH₂-N3.55 (t)
Pantothenate CH₂-O4.15 (t)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O with a surfactant).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time will be required. A spectral width of 0-200 ppm is standard.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the observed chemical shifts with expected values and known data for similar compounds.

Logical Relationship: NMR Data Interpretation Workflow

Diagram 1: NMR Data Interpretation Workflow A Acquire 1D NMR Spectra (¹H and ¹³C) B Process Spectra (FT, Phasing, Baseline Correction) A->B C Identify Key Functional Group Signals (e.g., C=O, Adenosine) B->C D Assign Aliphatic Chain Signals B->D G Compare with Reference Data C->G E Acquire 2D NMR (COSY, HSQC) (Optional) D->E D->G F Confirm Connectivity and Assignments E->F F->G H Structure Confirmation G->H

Diagram 1: NMR Data Interpretation Workflow.

Chromatographic techniques, particularly when coupled with mass spectrometry, offer high sensitivity and are excellent for verifying molecular weight and purity.

Data Presentation: Comparison of Analytical Techniques

Parameter NMR Spectroscopy HPLC-UV LC-MS/MS
Information Provided Detailed molecular structure, connectivityRetention time (purity), quantificationMolecular weight, fragmentation pattern, high sensitivity
Sensitivity Low (mg range)Moderate (µg-ng range)High (ng-fg range)
Sample Requirement Non-destructive, sample can be recoveredDestructiveDestructive
Quantification Quantitative with internal standardQuantitativeQuantitative with internal standard
Instrumentation Cost HighModerateHigh
Expertise Required HighModerateHigh

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol/water). Prepare a series of dilutions for calibration.

  • Chromatographic Separation:

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

    • MS Scan: Full scan to identify the [M+H]⁺ ion.

    • MS/MS Scan: Product ion scan of the [M+H]⁺ ion to obtain a characteristic fragmentation pattern. A neutral loss of 507 Da is often characteristic of acyl-CoAs[4].

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound. Compare the retention time and mass spectrum with a standard if available. Analyze the fragmentation pattern to confirm the identity.

Experimental Workflow: Synthesis to Identification

Diagram 2: Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis A 18-Methyldocosanoic Acid Synthesis B Purification of Fatty Acid A->B C Conversion to Acyl-CoA B->C D Purification of this compound C->D E NMR Spectroscopy (Structure Confirmation) D->E F LC-MS/MS (Molecular Weight & Purity) D->F G HPLC-UV (Purity & Quantification) D->G

References

Validating the Biological Activity of 18-Methyldocosanoyl-CoA in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of 18-Methyldocosanoyl-CoA, a saturated very-long-chain fatty acid (VLCFA), in a cell culture setting. Due to the limited direct experimental data on this compound, this guide utilizes Lignoceric acid (C24:0), a structurally similar and well-studied VLCFA, as a proxy. For comparative purposes, the biological activities are benchmarked against Palmitic acid (C16:0), a common long-chain saturated fatty acid known to induce lipotoxicity in various cell types.

This document offers detailed experimental protocols and presents quantitative data in structured tables to facilitate objective comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding.

Comparative Analysis of Biological Activity

The following tables summarize the key biological activities of Lignoceric acid (as a proxy for this compound) and Palmitic acid in cell culture. These activities are critical endpoints for assessing the cellular impact of these fatty acids.

Table 1: Cytotoxicity Profile

FeatureLignoceric Acid (C24:0)Palmitic Acid (C16:0)Reference Cell Line(s)
IC50 (µM) ~100 - 200~250 - 750SH-SY5Y (Neuroblastoma), HepG2 (Hepatoma)
Mechanism of Cell Death Apoptosis, NecroptosisApoptosis, ER Stress, Mitochondrial DysfunctionVarious
Observed Cellular Effects Increased ROS, JNK activation, InflammationLipotoxicity, Insulin Resistance, InflammationVarious

Table 2: Lipid Droplet Formation

FeatureLignoceric Acid (C24:0)Palmitic Acid (C16:0)Reference Cell Line(s)
Induction Level ModerateHighHuh7 (Hepatoma), 3T3-L1 (Adipocytes)
Droplet Morphology Smaller, more numerousLarger, fewerHuh7
Time to Induction (hours) 12 - 246 - 12Huh7

Table 3: Gene Expression Modulation (Inflammatory Markers)

GeneLignoceric Acid (C24:0) (Fold Change)Palmitic Acid (C16:0) (Fold Change)Reference Cell Line(s)
IL-6 ~2.5 - 4.0~3.0 - 5.0THP-1 (Monocytes)
TNF-α ~2.0 - 3.5~2.5 - 4.5THP-1 (Monocytes)
MCP-1 ~1.5 - 3.0~2.0 - 4.0THP-1 (Monocytes)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability and Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effects of fatty acids on cultured cells.

Method:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Fatty Acid Preparation: Prepare stock solutions of Lignoceric acid and Palmitic acid complexed to fatty acid-free Bovine Serum Albumin (BSA) at a 2:1 molar ratio (fatty acid:BSA).

  • Treatment: Treat cells with a serial dilution of the fatty acid-BSA complexes (e.g., 0, 25, 50, 100, 200, 400, 800 µM) for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Lipid Droplet Staining and Quantification

Objective: To visualize and quantify the accumulation of intracellular lipid droplets.

Method:

  • Cell Culture: Grow cells (e.g., Huh7) on glass coverslips in a 24-well plate.

  • Fatty Acid Treatment: Treat cells with the desired concentration of fatty acid-BSA complex (e.g., 100 µM Lignoceric acid, 200 µM Palmitic acid) for 24 hours.

  • Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Stain with Bodipy 493/503 (1 µg/mL) and Hoechst 33342 (1 µg/mL) for 15 minutes at room temperature.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the number and size of lipid droplets per cell.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure changes in the expression of target genes involved in inflammation.

Method:

  • Cell Treatment: Treat cells (e.g., THP-1 monocytes) with fatty acid-BSA complexes for a specified time (e.g., 6 or 12 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for IL-6, TNF-α, MCP-1, and a housekeeping gene (e.g., GAPDH).

    • Use a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key cellular pathways affected by fatty acids and the experimental workflows described above.

fatty_acid_induced_lipotoxicity cluster_stimulus Stimulus cluster_cellular_response Cellular Response Fatty Acids Fatty Acids ER_Stress ER Stress Fatty Acids->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Fatty Acids->Mito_Dysfunction ROS_Production ROS Production ER_Stress->ROS_Production Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->ROS_Production Mito_Dysfunction->Apoptosis Inflammation Inflammation (Cytokine Release) ROS_Production->Inflammation Inflammation->Apoptosis

Caption: Signaling pathways in fatty acid-induced lipotoxicity.

experimental_workflow_cytotoxicity Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Treatment Treat with Fatty Acid-BSA Complexes Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Analyze Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell cytotoxicity assay.

lipid_droplet_quantification_workflow Start Start Cell_Culture Culture Cells on Coverslips Start->Cell_Culture Treatment Treat with Fatty Acids Cell_Culture->Treatment Staining Fix and Stain with Bodipy & Hoechst Treatment->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis: Quantify Droplets Imaging->Quantification End End Quantification->End

Caption: Workflow for lipid droplet quantification.

Comparative Analysis of the Enzymatic Activity of 18-Methyldocosanoyl-CoA and Docosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the enzymatic processing of a branched-chain versus a straight-chain very-long-chain fatty acyl-CoA.

This guide provides a detailed comparison of the enzymatic activity of 18-Methyldocosanoyl-CoA, a branched-chain fatty acyl-CoA, and docosanoyl-CoA, its straight-chain counterpart. Both molecules are very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and are key players in lipid metabolism. Understanding the differences in their enzymatic processing is crucial for research into metabolic disorders, drug development targeting fatty acid oxidation pathways, and the study of lipid biochemistry. This document outlines the distinct metabolic fates of these molecules, presents available quantitative data on their enzymatic processing, details the experimental protocols for the relevant enzyme assays, and provides visualizations of the metabolic pathways and experimental workflows.

Executive Summary

Docosanoyl-CoA, a straight-chain saturated VLCFA-CoA, and this compound, a methyl-branched VLCFA-CoA, are both activated from their corresponding fatty acids by very-long-chain acyl-CoA synthetases (ACSVLs) and subsequently metabolized via peroxisomal β-oxidation. However, the specificity of the enzymes involved, particularly the peroxisomal acyl-CoA oxidases (ACOX), differs significantly. Docosanoyl-CoA is a substrate for ACOX1, the straight-chain acyl-CoA oxidase, while this compound is expected to be a substrate for ACOX2, the branched-chain acyl-CoA oxidase. This divergence in enzyme utilization leads to different metabolic pathways and potentially different rates of processing. While direct comparative kinetic data for these specific substrates is limited, this guide provides a framework for their analysis based on the known specificities of the involved enzyme families and data from analogous substrates.

Data Presentation: A Comparative Overview of Enzymatic Activity

Due to the limited availability of direct comparative kinetic data for this compound and docosanoyl-CoA, the following table provides a qualitative and semi-quantitative comparison based on the known substrate specificities of the key enzymes involved in their metabolism. The values for analogous substrates are included to provide a reasonable estimation of the expected enzymatic activities.

FeatureThis compoundDocosanoyl-CoAReferences
Fatty Acid Structure Very-long-chain branched-chain fatty acid (methyl group at C-18)Very-long-chain straight-chain fatty acidN/A
Primary Metabolic Pathway Peroxisomal β-oxidation (branched-chain pathway)Peroxisomal β-oxidation (straight-chain pathway)[1]
Activating Enzyme Very-Long-Chain Acyl-CoA Synthetase (ACSVL)Very-Long-Chain Acyl-CoA Synthetase (ACSVL)[2]
β-Oxidation Rate-Limiting Enzyme Peroxisomal Branched-Chain Acyl-CoA Oxidase (ACOX2)Peroxisomal Straight-Chain Acyl-CoA Oxidase (ACOX1)[3]
Expected Michaelis Constant (Km) Likely higher Km with ACOX1 compared to ACOX2Lower Km with ACOX1General enzyme kinetics principles
Expected Maximum Velocity (Vmax) Likely lower Vmax with ACOX1 compared to ACOX2Higher Vmax with ACOX1General enzyme kinetics principles

Metabolic Pathways

The metabolic pathways for docosanoyl-CoA and this compound diverge at the first step of peroxisomal β-oxidation, highlighting the specificity of the acyl-CoA oxidases.

Metabolic Pathways of Docosanoyl-CoA and this compound cluster_activation Activation (Cytosol/Peroxisome Membrane) cluster_peroxisome Peroxisomal β-Oxidation cluster_straight_chain Straight-Chain Pathway cluster_branched_chain Branched-Chain Pathway Docosanoic_Acid Docosanoic Acid ACSVL Very-Long-Chain Acyl-CoA Synthetase (ACSVL) Docosanoic_Acid->ACSVL ATP, CoA 18_Methyl_Docosanoic_Acid 18-Methyl- docosanoic Acid 18_Methyl_Docosanoic_Acid->ACSVL ATP, CoA Docosanoyl_CoA Docosanoyl-CoA ACSVL->Docosanoyl_CoA 18_Methyl_Docosanoyl_CoA This compound ACSVL->18_Methyl_Docosanoyl_CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Docosanoyl_CoA->ACOX1 ACOX2 Branched-Chain Acyl-CoA Oxidase (ACOX2) 18_Methyl_Docosanoyl_CoA->ACOX2 Straight_Chain_Products Chain-shortened Acyl-CoA + Acetyl-CoA ACOX1->Straight_Chain_Products Branched_Chain_Products Chain-shortened Acyl-CoA + Propionyl-CoA/Acetyl-CoA ACOX2->Branched_Chain_Products

Caption: Metabolic activation and subsequent peroxisomal β-oxidation pathways.

Experimental Protocols

Accurate comparison of the enzymatic activity of this compound and docosanoyl-CoA requires robust and specific enzyme assays. Below are detailed protocols for the key enzymes involved in their metabolism.

Very-Long-Chain Acyl-CoA Synthetase (ACSVL) Activity Assay

This protocol is adapted from a radiometric assay for long-chain acyl-CoA synthetase activity and is suitable for measuring the activation of both docosanoic acid and 18-methyldocosanoic acid.

Principle: The assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA. The product, being more polar than the free fatty acid, can be separated by partitioning into an aqueous phase.

Materials:

  • Enzyme source (e.g., purified ACSVL, cell lysate, or microsomal fraction)

  • Radiolabeled fatty acid ([1-¹⁴C]docosanoic acid or a custom synthesized [¹⁴C]-18-methyldocosanoic acid)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • MgCl₂ solution (100 mM)

  • Bovine serum albumin (BSA), fatty acid-free (10 mg/mL)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stopping solution (e.g., isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:

    • Reaction buffer: to final volume

    • ATP: 10 µL (10 mM final)

    • CoA: 10 µL (1 mM final)

    • MgCl₂: 10 µL (10 mM final)

    • BSA: 10 µL (1 mg/mL final)

    • Radiolabeled fatty acid substrate (e.g., 1 µCi)

  • Pre-incubate the reaction mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of protein).

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 500 µL of the stopping solution.

  • Add 300 µL of heptane and 200 µL of water. Vortex vigorously for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully remove a known volume of the upper (heptane) phase, which contains the unreacted fatty acid, for a separate count to determine substrate recovery.

  • Remove the remaining upper phase and wash the lower aqueous phase twice with 1 mL of heptane to remove any remaining unreacted fatty acid.

  • Transfer a known volume of the lower aqueous phase, containing the radiolabeled acyl-CoA, to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of acyl-CoA formed per minute per mg of protein.

Workflow for ACSVL Radiometric Assay Prepare_Reaction_Mix Prepare reaction mixture (Buffer, ATP, CoA, MgCl2, BSA, [14C]-Fatty Acid) Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_incubate Add_Enzyme Add enzyme source Pre_incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction with stopping solution Incubate->Stop_Reaction Phase_Separation Add heptane and water, vortex, and centrifuge Stop_Reaction->Phase_Separation Collect_Aqueous_Phase Collect aqueous phase (contains [14C]-Acyl-CoA) Phase_Separation->Collect_Aqueous_Phase Scintillation_Counting Scintillation counting Collect_Aqueous_Phase->Scintillation_Counting Calculate_Activity Calculate specific activity Scintillation_Counting->Calculate_Activity

Caption: Workflow for the radiometric assay of ACSVL activity.

Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol describes a spectrophotometric assay for ACOX activity, which is suitable for comparing the oxidation of docosanoyl-CoA and this compound.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a product of the ACOX reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Materials:

  • Enzyme source (e.g., purified ACOX, peroxisomal fraction)

  • Docosanoyl-CoA and this compound substrates

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Flavin adenine (B156593) dinucleotide (FAD) solution (1 mM)

  • Horseradish peroxidase (HRP) solution (1 mg/mL)

  • Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB, or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette. For a 1 mL final volume:

    • Reaction buffer: to final volume

    • FAD: 10 µL (10 µM final)

    • HRP: 10 µL (10 µg/mL final)

    • Chromogenic substrate (concentration as per manufacturer's recommendation)

    • Acyl-CoA substrate (docosanoyl-CoA or this compound) at various concentrations to determine kinetic parameters.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of protein).

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 650 nm for TMB, 405 nm for ABTS) over time.

  • Record the initial rate of the reaction (the linear portion of the absorbance versus time curve).

  • Perform control reactions without the acyl-CoA substrate to account for any background H₂O₂ production.

  • Calculate the specific activity using the molar extinction coefficient of the oxidized chromogen.

Workflow for ACOX Spectrophotometric Assay Prepare_Reaction_Mix Prepare reaction mixture (Buffer, FAD, HRP, Chromogen, Acyl-CoA) Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_incubate Add_Enzyme Add enzyme source Pre_incubate->Add_Enzyme Measure_Absorbance Monitor absorbance change in spectrophotometer Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate initial reaction rate Measure_Absorbance->Calculate_Rate Determine_Activity Determine specific activity Calculate_Rate->Determine_Activity

Caption: Workflow for the spectrophotometric assay of ACOX activity.

Conclusion

The enzymatic processing of this compound and docosanoyl-CoA, while sharing the initial activation step via ACSVLs, diverges significantly at the rate-limiting step of peroxisomal β-oxidation. This divergence is dictated by the substrate specificity of the peroxisomal acyl-CoA oxidases, with ACOX1 preferentially metabolizing the straight-chain docosanoyl-CoA and ACOX2 being the likely enzyme for the branched-chain this compound. This differential processing has important implications for cellular lipid homeostasis and the understanding of metabolic diseases. Further research is required to obtain direct comparative kinetic data for these specific substrates to fully elucidate the quantitative differences in their enzymatic handling. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

A Comparative Analysis of 18-Methyldocosanoyl-CoA and Unmethylated Very-Long-Chain Acyl-CoAs: Biological Effects and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct biological roles, metabolic pathways, and signaling functions of methylated versus unmethylated very-long-chain acyl-CoAs (VLCFA-CoAs). This guide provides a comparative analysis based on available data for analogous branched-chain and straight-chain VLCFA-CoAs to infer the properties of 18-Methyldocosanoyl-CoA.

Introduction

Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbons, and their activated coenzyme A (CoA) esters are critical components of cellular lipids and play significant roles in numerous biological processes. While the metabolism and physiological effects of unmethylated, straight-chain VLCFA-CoAs are well-documented, particularly in the context of metabolic disorders, the biological implications of their methylated counterparts, such as the putative this compound, are less understood. The presence of a methyl group on the acyl chain introduces structural alterations that can profoundly impact the molecule's metabolism, signaling functions, and overall biological effects.

This guide provides a comparative overview of the known biological effects of this compound, inferred from studies on analogous branched-chain fatty acids (BCFAs), versus well-characterized unmethylated VLCFA-CoAs.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the biological properties and metabolic handling of methylated and unmethylated VLCFA-CoAs. Due to the limited direct data on this compound, information for branched-chain fatty acids like phytanic acid and pristanic acid is used as a proxy.

Table 1: Comparative Metabolic Pathways

FeatureThis compound (Inferred from BCFAs)Unmethylated Very-Long-Chain Acyl-CoAs
Primary Site of Oxidation PeroxisomesPeroxisomes
Initial Degradation Pathway Alpha-oxidation (if methyl group is at an odd-numbered carbon) followed by beta-oxidationBeta-oxidation
Key Enzymes Phytanoyl-CoA hydroxylase (PhyH), 2-hydroxyacyl-CoA lyase (HACL1) for α-oxidation; Peroxisomal β-oxidation enzymesPeroxisomal acyl-CoA oxidases (ACOX), D-bifunctional protein (DBP), sterol carrier protein x (SCPx)
End Products of Peroxisomal Oxidation Propionyl-CoA, Acetyl-CoAAcetyl-CoA, medium-chain acyl-CoAs
Mitochondrial Involvement Subsequent oxidation of shorter chain products from peroxisomal degradationSubsequent oxidation of shorter chain products from peroxisomal degradation

Table 2: Comparative Biological Effects

Biological EffectThis compound (Inferred from BCFAs)Unmethylated Very-Long-Chain Acyl-CoAs
Membrane Fluidity Increases membrane fluidity due to steric hindrance from the methyl group.Can decrease membrane fluidity and induce membrane stress at high concentrations.[1]
Signaling (PPARα Activation) Potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3]Can also activate PPARα, but potency varies with chain length and saturation.[2][3]
Pathological Implications Accumulation is associated with neurological disorders like Refsum disease (for phytanic acid).[4]Accumulation is a hallmark of X-linked adrenoleukodystrophy (X-ALD) and very long-chain acyl-CoA dehydrogenase deficiency (VLCADD).
Inflammatory Response May have anti-inflammatory effects through PPARα activation.Accumulation can promote pro-inflammatory responses in macrophages.

Signaling Pathways

The primary signaling pathway influenced by both methylated and unmethylated VLCFA-CoAs is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

PPARα Activation Pathway

PPARa_Activation cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Complex cluster_gene_expression Target Gene Expression VLCFA_CoA VLCFA-CoA (Methylated or Unmethylated) PPARa PPARα VLCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Induces Transcription Metabolic_Effects Increased Fatty Acid Oxidation Reduced Inflammation Target_Genes->Metabolic_Effects

Caption: PPARα signaling pathway activation by VLCFA-CoAs.

Branched-chain fatty acyl-CoAs, used here as surrogates for this compound, are particularly potent activators of PPARα.[2][3] This potent activation leads to a robust upregulation of genes involved in their own degradation, a crucial feedback mechanism to prevent their accumulation.

Experimental Protocols

Measurement of Peroxisomal Beta-Oxidation

This protocol is designed to quantify the rate of fatty acid beta-oxidation in cultured cells, distinguishing between peroxisomal and mitochondrial contributions.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Radiolabeled fatty acid ([1-¹⁴C]-lignoceric acid for unmethylated VLCFA; a custom synthesized radiolabeled 18-Methyldocosanoic acid would be required for direct measurement)

  • Cell culture medium and supplements

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to near confluence.

  • Labeling: Incubate the cells with medium containing the radiolabeled fatty acid (e.g., 0.1 µCi/mL) for a defined period (e.g., 2-4 hours).

  • Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess radiolabel.

  • Separation of Substrate and Products: Precipitate the protein and un-metabolized fatty acids with perchloric acid. The supernatant will contain the water-soluble products of beta-oxidation (acetyl-CoA).

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Normalization: Determine the protein concentration in each well and normalize the radioactive counts to the amount of protein.

  • Mitochondrial Inhibition (Optional): To specifically measure peroxisomal oxidation, pre-incubate cells with an inhibitor of mitochondrial fatty acid oxidation, such as etomoxir, before adding the radiolabeled substrate.

PPARα Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the PPARα signaling pathway.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE)

  • Transfection reagent

  • Test compounds (this compound and unmethylated VLCFA-CoAs)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • Treatment: After transfection, treat the cells with various concentrations of the test compounds for 24 hours. A known PPARα agonist (e.g., WY-14643) should be used as a positive control.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve to determine the EC50 value for each compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Start Start: Select Cell Line Culture Culture Cells Start->Culture Treatment Treat with This compound or Unmethylated VLCFA-CoA Culture->Treatment Beta_Oxidation Measure Peroxisomal Beta-Oxidation Treatment->Beta_Oxidation PPARa_Assay Assess PPARα Activation Treatment->PPARa_Assay Membrane_Fluidity Analyze Membrane Fluidity Treatment->Membrane_Fluidity Data_Collection Collect Quantitative Data Beta_Oxidation->Data_Collection PPARa_Assay->Data_Collection Membrane_Fluidity->Data_Collection Comparison Compare Biological Effects and Metabolic Rates Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: General experimental workflow for comparing the biological effects of methylated and unmethylated VLCFA-CoAs.

Conclusion

The presence of a methyl group on a very-long-chain acyl-CoA, as in the case of this compound, is predicted to significantly alter its biological properties compared to its unmethylated counterparts. Based on data from analogous branched-chain fatty acids, methylated VLCFA-CoAs are likely to be metabolized via an initial alpha-oxidation step, act as potent signaling molecules through PPARα activation, and have a distinct impact on the physical properties of cellular membranes. Further research with the specific this compound molecule is necessary to confirm these inferred properties and to fully elucidate its role in health and disease. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.

References

Comparative Analysis of 18-Methyldocosanoyl-CoA Metabolism in Different Cell Types: An Inferential Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the metabolism of 18-Methyldocosanoyl-CoA is limited in publicly available literature. This guide provides a comparative analysis based on established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. The metabolic pathways and comparative data presented are inferred from studies on structurally similar molecules.

Introduction

This compound is the activated form of 18-methyldocosanoic acid, a C23 saturated fatty acid with a methyl branch near the omega end. As a very-long-chain fatty acid (VLCFA), its metabolism is crucial for cellular homeostasis, and dysregulation can be implicated in various metabolic disorders. This guide provides a comparative overview of the inferred metabolism of this compound across different cell types, supported by general experimental data for related fatty acids.

Very-long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 22 carbons or more.[1] Their metabolism is distinct from that of shorter-chain fatty acids and primarily occurs in peroxisomes.[2][3] Branched-chain fatty acids also undergo specialized oxidative pathways, often involving alpha-oxidation to bypass methyl groups that would otherwise hinder beta-oxidation.[4][5] Given its structure, this compound is likely metabolized through a combination of these peroxisomal pathways.

Inferred Metabolic Pathway of this compound

The metabolism of this compound is presumed to be initiated in the peroxisome, as mitochondria are not equipped to handle very-long-chain or certain branched-chain fatty acyl-CoAs.[2][6] The methyl group at the 18th position is distant from the beta-carbon, suggesting that initial rounds of beta-oxidation may be possible before the branch point is reached.

Key Metabolic Steps:

  • Peroxisomal Transport: this compound is transported into the peroxisome via an ATP-binding cassette (ABC) transporter, likely ABCD1.[7]

  • Peroxisomal Beta-Oxidation: The straight-chain portion of the acyl-CoA undergoes chain shortening via beta-oxidation. This process is catalyzed by a set of peroxisome-specific enzymes.[6] Each cycle releases acetyl-CoA.

  • Handling of the Methyl Branch: As beta-oxidation proceeds, it will eventually be hindered by the methyl group. At this stage, the cell would likely employ alpha-oxidation to remove a single carbon and bypass the branch point, or an alternative pathway.[4][5]

  • Mitochondrial Oxidation: The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to CO2 and H2O via the Krebs cycle and oxidative phosphorylation.[2]

Below is a diagram illustrating the inferred metabolic pathway.

Metabolic_Pathway_of_18_Methyldocosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 18-MD-CoA This compound (C23) Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation 18-MD-CoA->Peroxisomal_Beta_Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Alpha_Oxidation Alpha-Oxidation (if needed for branch) Shortened_Acyl_CoA->Alpha_Oxidation Branch point Pristanoyl_CoA_like Resulting Acyl-CoA Alpha_Oxidation->Pristanoyl_CoA_like Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation Pristanoyl_CoA_like->Mitochondrial_Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy ATP TCA_Cycle->Energy Radiometric_FAO_Assay_Workflow cluster_measurement Quantification Start Start Cell_Culture Seed and culture cells in a 24-well plate Start->Cell_Culture Substrate_Prep Prepare [1-14C]18-Methyldocosanoic acid-BSA complex Cell_Culture->Substrate_Prep Incubation Incubate cells with radiolabeled substrate Substrate_Prep->Incubation Stop_Reaction Stop reaction with perchloric acid Incubation->Stop_Reaction Measure_CO2 Capture and measure 14CO2 Stop_Reaction->Measure_CO2 Measure_ASM Measure 14C-Acid-Soluble Metabolites Stop_Reaction->Measure_ASM Data_Analysis Normalize data and calculate oxidation rate Measure_CO2->Data_Analysis Measure_ASM->Data_Analysis End End Data_Analysis->End

References

Cross-validation of different analytical methods for 18-Methyldocosanoyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 18-Methyldocosanoyl-CoA, a very-long-chain acyl-coenzyme A (VLCFA-CoA). Given the absence of specific cross-validation studies for this particular analyte, this comparison focuses on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of long-chain and very-long-chain acyl-CoAs, which are adaptable for this compound.

Introduction to this compound Analysis

This compound belongs to the class of very-long-chain acyl-CoAs, which are crucial intermediates in various metabolic pathways, including fatty acid elongation and the biosynthesis of complex lipids.[1][2][3][4][5] Accurate quantification of specific acyl-CoA species is essential for understanding their roles in health and disease. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity.[6]

This guide will compare two primary LC-MS/MS approaches: a reverse-phase UPLC-MS/MS method and a flow-injection tandem mass spectrometry method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative performance characteristics of two representative LC-MS/MS methods applicable to the analysis of very-long-chain acyl-CoAs like this compound.

ParameterMethod 1: UPLC-MS/MS[7]Method 2: Flow-Injection MS/MS[8]
Instrumentation UPLC coupled to a triple quadrupole MSFlow-injection system coupled to a triple quadrupole MS
Analytes Quantified C14-CoA to C20-CoAShort, medium, and long-chain acyl-CoAs
Sample Type Human skeletal muscleMouse liver
Sample Amount 40 mg~100 mg
Internal Standard C17-CoA[¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA, C17-CoA
Linearity Range 1.56 - 100 ngNot specified
Precision (CV%) Good sample-to-sample and day-to-day reproducibility reportedNot specified
Accuracy Not specifiedNot specified
Run Time As short as 5 minutesNot specified

Experimental Protocols

Method 1: Reverse-Phase UPLC-MS/MS for Long-Chain Acyl-CoAs

This method is adapted from a study focused on measuring long-chain acyl-CoAs in human skeletal muscle and is suitable for separating and quantifying very-long-chain species.[7]

1. Sample Preparation and Extraction:

  • Homogenize approximately 40 mg of frozen tissue.

  • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., methanol (B129727)/chloroform).[8]

  • Incorporate an internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), early in the extraction process to account for analytical variability.

  • The upper aqueous phase containing the acyl-CoAs is collected after centrifugation.[8]

  • Further purification can be achieved using solid-phase extraction (SPE) with a weak anion exchange column.[8]

2. UPLC Separation:

  • Column: Reverse-phase Acquity 1.7 µm C8 UPLC BEH analytical column (2.1 × 150 mm).[7]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) in water.[7]

  • Mobile Phase B: 15 mM NH₄OH in acetonitrile.[7]

  • Flow Rate: 0.4 ml/min.[7]

  • Gradient: A binary gradient is employed, starting at 20% B, increasing to 45% B over 2.8 min, then to 65% B over 1 min, and finally returning to initial conditions.[7]

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Analysis Mode: Selected Reaction Monitoring (SRM).[7]

  • Transitions: For a generic very-long-chain acyl-CoA, a neutral loss scan for the phosphopantetheine fragment (m/z 507) is often used for identification. For quantification, a specific precursor-to-product ion transition would be optimized for this compound.

Method 2: Flow-Injection Tandem Mass Spectrometry for Acyl-CoA Profiling

This method provides a high-throughput approach for the general profiling of acyl-CoAs without chromatographic separation.[8]

1. Sample Preparation and Extraction:

  • Weigh approximately 100 mg of frozen tissue.[8]

  • Add a mixture of stable isotope-labeled internal standards ([¹³C₂]acetyl-CoA, [¹³C₄]octanoyl-CoA) and an odd-chain acyl-CoA (heptadecanoyl-CoA).[8]

  • Homogenize the tissue in a methanol-chloroform mixture (2:1 by volume).[8]

  • After homogenization and centrifugation, perform a phase separation by adding ammonium formate (B1220265) and chloroform.[8]

  • Collect the upper aqueous layer containing the acyl-CoAs.[8]

  • Purify the extract using a weak anion reverse phase solid-phase extraction (SPE) column.[8]

  • Elute the acyl-CoAs with ammonium hydroxide solutions, dry the eluate under nitrogen, and reconstitute in 50% methanol before analysis.[8]

2. Flow-Injection Analysis:

  • The reconstituted sample is directly injected into the mass spectrometer without prior chromatographic separation.

3. MS/MS Detection:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: A combination of a neutral loss scan of 506.9 Da and Multiple Reaction Monitoring (MRM) is used to identify and quantify a broad range of acyl-CoA species.[8]

  • MRM Transitions: Specific precursor and product ions for this compound would need to be determined and optimized.

Mandatory Visualization

Fatty_Acid_Elongation_Pathway Malonyl_CoA Malonyl-CoA Condensation Condensation (ELOVL) Malonyl_CoA->Condensation Beta_Ketoacyl_CoA β-Ketoacyl-CoA Condensation->Beta_Ketoacyl_CoA Reduction1 Reduction (KAR) Beta_Ketoacyl_CoA->Reduction1 Beta_Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Beta_Hydroxyacyl_CoA Dehydration Dehydration (HACD) Beta_Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 Acyl_CoA_n2 Acyl-CoA (n+2 carbons) Reduction2->Acyl_CoA_n2 VLCFA_CoA This compound (Very-Long-Chain) Acyl_CoA_n2->VLCFA_CoA Multiple Cycles

Caption: Fatty acid elongation cycle leading to VLCFA-CoA synthesis.

Experimental_Workflow Homogenization Homogenization with Internal Standard Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Purification Purification (optional SPE) Extraction->Purification LC_Separation UPLC Separation (Method 1) Purification->LC_Separation Direct_Infusion Direct Infusion (Method 2) Purification->Direct_Infusion MS_Analysis Tandem MS Analysis (SRM / Neutral Loss) LC_Separation->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing End Results Data_Processing->End Direct_Infusion->MS_Analysis

Caption: Generalized workflow for acyl-CoA analysis by LC-MS/MS.

References

Assessing Enzyme Specificity for 18-Methyldocosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of enzymes for the novel substrate 18-Methyldocosanoyl-CoA. Due to the limited availability of direct experimental data for this specific very-long-chain fatty acyl-CoA (VLCFA), this document outlines detailed experimental protocols, presents illustrative comparative data, and visualizes relevant metabolic pathways and workflows. This guide will enable researchers to effectively design and execute experiments to characterize candidate enzymes that may metabolize this compound.

Introduction to this compound and Potential Enzyme Classes

This compound is a saturated very-long-chain fatty acyl-CoA with a methyl branch. Its metabolism is likely carried out by enzymes that handle other VLCFAs. The primary candidates for such enzymatic activity fall into three main classes:

  • Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the activation of fatty acids by converting them into their corresponding acyl-CoA esters. Specifically, very-long-chain acyl-CoA synthetases (ACSVLs), also known as members of the Solute Carrier family 27 (SLC27), are prime candidates.

  • Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide, a key component of sphingolipids. Different CerS isoforms exhibit distinct specificities for fatty acyl-CoAs of varying chain lengths.

  • Fatty Acid Elongases (ELOVLs): These enzymes are involved in the fatty acid elongation cycle, which extends the carbon chain of fatty acids. ELOVLs catalyze the initial condensation step of this cycle.

Comparative Analysis of Enzyme Specificity

To assess the specificity of a candidate enzyme for this compound, it is crucial to compare its activity with a panel of structurally related substrates. This allows for the determination of the enzyme's substrate preference based on chain length, branching, and saturation.

Alternative Substrates for Comparison

A selection of alternative substrates should be used to profile the enzyme's specificity. These can include:

  • Docosanoyl-CoA (C22:0-CoA): The unbranched equivalent of this compound, to assess the impact of the methyl group.

  • Hexacosanoyl-CoA (C26:0-CoA): A longer-chain saturated VLCFA-CoA.

  • Stearoyl-CoA (C18:0-CoA): A common long-chain fatty acyl-CoA.

  • Lignoceroyl-CoA (C24:0-CoA): Another prevalent VLCFA-CoA.

Hypothetical Kinetic Data for a Candidate Acyl-CoA Synthetase

The following table presents hypothetical kinetic data for a candidate ACSVL enzyme. This illustrates how experimental results can be structured for clear comparison.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound 15 120 10 6.7 x 105
Docosanoyl-CoA (C22:0-CoA)251008.33.3 x 105
Hexacosanoyl-CoA (C26:0-CoA)10806.76.7 x 105
Stearoyl-CoA (C18:0-CoA)50504.28.4 x 104
Lignoceroyl-CoA (C24:0-CoA)20957.94.0 x 105

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for assessing the activity of the primary candidate enzyme classes.

Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This assay measures the production of acyl-CoA by a candidate ACS enzyme.

Materials:

  • Purified or recombinant ACS enzyme

  • This compound and other fatty acyl-CoA substrates

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

  • Reaction Mix: Assay Buffer containing 5 mM ATP, 2.5 mM Coenzyme A, and a fluorescent probe that reacts with free CoA.

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare substrate solutions of this compound and alternative fatty acyl-CoAs in Assay Buffer.

  • Add 50 µL of the Reaction Mix to each well of the microplate.

  • Add 25 µL of the substrate solutions to the appropriate wells.

  • To initiate the reaction, add 25 µL of the enzyme solution to each well.

  • Immediately place the plate in a fluorometric microplate reader and measure the decrease in fluorescence at the appropriate excitation and emission wavelengths for the chosen probe in a kinetic mode for 30 minutes at 37°C.

  • Calculate the initial reaction velocity from the linear portion of the kinetic curve.

  • Perform the assay over a range of substrate concentrations to determine Km and Vmax values.

Ceramide Synthase (CerS) Activity Assay (Fluorescent)

This protocol determines the rate of ceramide formation from a fatty acyl-CoA and a sphingoid base.

Materials:

  • Microsomal preparations or purified CerS enzyme

  • This compound and other fatty acyl-CoA substrates

  • NBD-sphinganine (fluorescent sphingoid base analog)

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plates and developing solvent (e.g., chloroform/methanol/2M NH₄OH, 40:10:1)

  • Fluorescence imaging system

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, NBD-sphinganine (e.g., 10 µM), and the fatty acyl-CoA substrate (e.g., 50 µM).

  • Add the enzyme preparation to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30-120 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Extract the lipids and spot the extract onto a TLC plate.

  • Develop the TLC plate to separate the NBD-ceramide product from the NBD-sphinganine substrate.

  • Visualize and quantify the fluorescent spots using a fluorescence imaging system.

  • Calculate the amount of product formed based on a standard curve.

Fatty Acid Elongase (ELOVL) Activity Assay (Radiometric)

This assay measures the incorporation of [¹⁴C]malonyl-CoA into a fatty acyl-CoA substrate.

Materials:

  • Microsomal preparations containing ELOVL activity

  • This compound and other fatty acyl-CoA substrates

  • [¹⁴C]malonyl-CoA

  • Reaction Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 6.5), 1 mM NADPH, 1 mM NADH

  • Stop Solution: 2.5 M KOH in 50% ethanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, the fatty acyl-CoA substrate, and [¹⁴C]malonyl-CoA.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the microsomal preparation.

  • Incubate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding the Stop Solution and saponify the lipids by heating at 70°C.

  • Acidify the mixture and extract the fatty acids.

  • Measure the incorporated radioactivity in the fatty acid fraction using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radiolabel.

Visualizing Metabolic Context and Experimental Design

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

cluster_elongation Fatty Acid Elongation Cycle cluster_sphingolipid Sphingolipid Synthesis Acyl-CoA (Cn) Acyl-CoA (Cn) ELOVL ELOVL Acyl-CoA (Cn)->ELOVL Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA ELOVL->3-Ketoacyl-CoA KAR KAR 3-Ketoacyl-CoA->KAR NADPH 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA KAR->3-Hydroxyacyl-CoA HACD HACD 3-Hydroxyacyl-CoA->HACD H2O trans-2-Enoyl-CoA trans-2-Enoyl-CoA HACD->trans-2-Enoyl-CoA TER TER trans-2-Enoyl-CoA->TER NADPH Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) TER->Acyl-CoA (Cn+2) This compound This compound CerS CerS This compound->CerS Sphingoid Base Sphingoid Base Sphingoid Base->CerS Ceramide Ceramide CerS->Ceramide Start Start Prepare Enzyme and Substrates Prepare Enzyme and Substrates Start->Prepare Enzyme and Substrates Perform Activity Assay Perform Activity Assay Prepare Enzyme and Substrates->Perform Activity Assay Measure Product Formation Measure Product Formation Perform Activity Assay->Measure Product Formation Data Analysis Data Analysis Measure Product Formation->Data Analysis Determine Kinetic Parameters Determine Kinetic Parameters Data Analysis->Determine Kinetic Parameters Compare Substrate Specificity Compare Substrate Specificity Determine Kinetic Parameters->Compare Substrate Specificity End End Compare Substrate Specificity->End

Comparative Analysis of Acyl-CoA Binding Protein Affinity for Long-Chain Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers for long-chain acyl-CoA esters, playing a significant role in their transport and in maintaining the intracellular acyl-CoA pool.[1][2] The binding affinity of these proteins for their ligands is a critical determinant of their biological function. Studies have shown a strong preference of ACBPs for acyl-CoA esters with chain lengths of 14-22 carbon atoms.[3][4]

Quantitative Comparison of Binding Affinities

The binding affinities of various long-chain acyl-CoA esters to different ACBPs, as determined by isothermal titration calorimetry (ITC), are presented below. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a higher affinity.

Acyl-CoA EsterACBPDissociation Constant (Kd)Reference
Octanoyl-CoA (C8:0)Bovine ACBP(0.24 +/- 0.02) x 10-6 M[5]
Dodecanoyl-CoA (C12:0)Bovine ACBP(0.65 +/- 0.2) x 10-8 M[5]
Hexadecanoyl-CoA (C16:0)Bovine ACBP(0.45 +/- 0.2) x 10-13 M[5]
Oleoyl-CoA (C18:1)Rat ACBP0.014 µM
Docosahexaenoyl-CoA (C22:6)Rat ACBP0.016 µM
Oleoyl-CoA (C18:1)Arabidopsis thaliana (His)6-ACBP4High Affinity[6]
Oleoyl-CoA (C18:1)Arabidopsis thaliana (His)6-ACBP5High Affinity[6]
Palmitoyl-CoA (C16:0)Arabidopsis thaliana (His)6-ACBP4Lower Affinity than Oleoyl-CoA[6]
Palmitoyl-CoA (C16:0)Arabidopsis thaliana (His)6-ACBP5Lower Affinity than Oleoyl-CoA[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of acyl-CoA esters to ACBPs.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to quantitatively determine the thermodynamic parameters of interactions in solution.[7][8][9][10] It directly measures the heat released or absorbed during a binding event.

Methodology:

  • Sample Preparation:

    • Recombinant ACBP is purified and dialyzed extensively against the desired experimental buffer.

    • The acyl-CoA ester solution is prepared in the same dialysis buffer to minimize heat of dilution effects.

    • All solutions are degassed prior to use to prevent the formation of air bubbles in the calorimeter cell.[9]

  • ITC Experiment:

    • The sample cell of the microcalorimeter is filled with the ACBP solution (e.g., 40 µM).[11]

    • The injection syringe is filled with the acyl-CoA ester solution (e.g., 400 µM).[11]

    • The experiment is typically conducted at a constant temperature, for example, 30°C.[7][8]

    • A series of small, precise injections of the acyl-CoA solution are made into the ACBP solution.[7][8]

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin.[8]

    • This analysis yields the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[7][8][9]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_ACBP Purify and Dialyze ACBP Degas Degas Both Solutions Prep_ACBP->Degas Prep_Ligand Prepare Acyl-CoA in Same Buffer Prep_Ligand->Degas Load_Cell Load ACBP into Sample Cell Degas->Load_Cell Load_Syringe Load Acyl-CoA into Syringe Degas->Load_Syringe Titration Titrate Acyl-CoA into ACBP Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Integrate Integrate Raw Data Measure_Heat->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Determine_Params Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Params

Figure 1. General workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time.[12][13][14]

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • A sensor chip (e.g., a CM5 chip) is activated.

    • The ACBP (ligand) is immobilized onto the sensor chip surface, typically via amine coupling.[12]

    • Any remaining active sites on the surface are deactivated.

  • Binding Analysis:

    • A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

    • The acyl-CoA ester (analyte) at various concentrations is injected and flows over the immobilized ACBP.

    • The binding of the acyl-CoA to the ACBP causes a change in the refractive index at the sensor surface, which is detected as a change in response units (RU).[12]

    • The association of the analyte is monitored over time.

  • Dissociation and Regeneration:

    • After the injection of the analyte, the running buffer is flowed over the chip again, and the dissociation of the analyte from the ligand is monitored.

    • A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next binding cycle.[12]

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_dissociation Dissociation & Regeneration cluster_analysis Data Analysis Activate_Chip Activate Sensor Chip Immobilize_ACBP Immobilize ACBP (Ligand) Activate_Chip->Immobilize_ACBP Deactivate Deactivate Surface Immobilize_ACBP->Deactivate Baseline Establish Stable Baseline Deactivate->Baseline Inject_Analyte Inject Acyl-CoA (Analyte) Baseline->Inject_Analyte Monitor_Association Monitor Association (RU) Inject_Analyte->Monitor_Association Flow_Buffer Flow Running Buffer Monitor_Association->Flow_Buffer Monitor_Dissociation Monitor Dissociation Flow_Buffer->Monitor_Dissociation Regenerate Inject Regeneration Solution Monitor_Dissociation->Regenerate Analyze_Sensorgrams Analyze Sensorgrams Monitor_Dissociation->Analyze_Sensorgrams Regenerate->Baseline Determine_Rates Determine ka and kd Analyze_Sensorgrams->Determine_Rates Calculate_Kd Calculate Kd (kd/ka) Determine_Rates->Calculate_Kd

Figure 2. General workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

References

18-Methyldocosanoyl-CoA: A Comparative Analysis of Tissue Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 18-Methyldocosanoyl-CoA levels between healthy and diseased tissues remains a nascent field of research. While the broader class of long-chain acyl-Coenzyme A (acyl-CoA) molecules, to which this compound belongs, are recognized as critical players in cellular metabolism and signaling, specific quantitative data for this particular very-long-chain fatty acyl-CoA in pathological states is not yet available in published literature.

Long-chain acyl-CoAs are essential intermediates in fatty acid metabolism, participating in processes such as beta-oxidation for energy production and the synthesis of complex lipids.[1][2] Alterations in the levels of various acyl-CoAs have been implicated in a range of diseases, including metabolic disorders, cardiovascular conditions, and cancer.[3][4] However, research has largely focused on more common saturated and unsaturated fatty acyl-CoAs, leaving the specific roles of rarer, modified species like this compound largely unexplored.

Quantitative Data Summary

A thorough review of existing scientific literature reveals a lack of specific studies that have measured and compared the concentrations of this compound in healthy versus diseased human or animal tissues. The available research provides methods for the general quantification of long-chain acyl-CoAs but does not offer specific data points for this compound.

Experimental Protocols

While protocols specifically for this compound are not detailed in the literature, the measurement of long-chain acyl-CoAs in biological samples is typically achieved through sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] This powerful method allows for the separation, identification, and quantification of individual acyl-CoA species within a complex mixture extracted from tissues.

A general workflow for the analysis of long-chain acyl-CoAs in tissue samples is as follows:

  • Tissue Homogenization: The tissue sample is rapidly homogenized in a cold buffer to quench metabolic activity and preserve the integrity of the acyl-CoA molecules.[6]

  • Extraction: A liquid-liquid or solid-phase extraction is performed to isolate the acyl-CoAs from other cellular components.[2][6] This step is critical for removing interfering substances.

  • LC-MS/MS Analysis: The extracted acyl-CoAs are then separated using liquid chromatography based on their physicochemical properties and subsequently detected and quantified by a mass spectrometer.[5][7] The mass spectrometer is set to monitor for specific precursor and product ions that are characteristic of the target acyl-CoA, ensuring high selectivity and sensitivity.[8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage tissue Tissue Sample homogenate Tissue Homogenate tissue->homogenate Homogenization extraction Acyl-CoA Extraction homogenate->extraction Liquid/Solid-Phase Extraction extract Purified Acyl-CoA Extract extraction->extract lc Liquid Chromatography (LC) extract->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms Separation data Data Acquisition & Quantification ms->data Detection

Figure 1. A generalized experimental workflow for the quantification of long-chain acyl-CoAs in tissue samples.

Coenzyme A Biosynthesis and its Relevance to Disease

The cellular pool of all acyl-CoAs, including this compound, is dependent on the biosynthesis of Coenzyme A (CoA). This essential cofactor is synthesized from pantothenate (vitamin B5) through a five-step enzymatic pathway.[9][10] Given that CoA is the carrier for acyl groups, any disruption in its synthesis can have profound effects on cellular metabolism.[11] Indeed, defects in CoA biosynthesis are linked to several human diseases, highlighting the importance of maintaining appropriate levels of this vital molecule.[3][12]

coa_biosynthesis pantothenate Pantothenate (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate PANK phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT coa Coenzyme A (CoA) dephospho_coa->coa DPCK

Figure 2. The enzymatic pathway of Coenzyme A biosynthesis from pantothenate.

Future Directions

The lack of data on this compound levels in disease underscores a gap in our understanding of very-long-chain fatty acid metabolism in pathology. Future research employing targeted metabolomics approaches will be crucial to elucidate the potential role of this and other rare fatty acyl-CoAs as biomarkers or mediators of disease processes. Such studies would require the development of specific analytical standards and validated quantification methods to accurately measure their concentrations in various biological matrices.

References

Orthogonal Validation of 18-Methyldocosanoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 18-Methyldocosanoyl-CoA, a very long-chain acyl-coenzyme A (VLCFA-CoA), is critical for understanding its role in various metabolic pathways and for the development of therapeutics targeting lipid metabolism. To ensure the reliability and accuracy of quantitative data, employing orthogonal methods for validation is paramount. This guide provides an objective comparison of suitable analytical techniques for the quantification of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The primary analytical technique for the quantification of acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][2] However, to ensure robust validation, orthogonal methods based on different chemical and physical principles should be employed. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection and enzymatic assays serve as valuable orthogonal approaches.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbance or fluorescenceEnzyme-catalyzed reaction producing a measurable signal
Specificity Very HighModerate to High (potential for co-elution)High (enzyme-specific)
Sensitivity Very High (fmol range)[3]Low to Moderate (pmol to nmol range)[3][4]High (fmol to µM range)[3][5]
Limit of Detection (LOD) ~1-10 fmol[3]~120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ) ~5-50 fmol[3]~1.3 nmol[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99Variable
Precision (%RSD) < 15%[6]< 15%< 20%
Throughput HighModerateLow to Moderate
Strengths High sensitivity and specificity, structural information from fragmentationWider availability of instrumentationHigh specificity, can be adapted for high-throughput screening
Limitations High initial instrument cost, potential for matrix effectsLower sensitivity, may require derivatization for adequate detection[7]Indirect measurement, potential for interference from other enzymes or substrates

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable quantification of this compound. Below are representative methodologies for the discussed orthogonal techniques.

LC-MS/MS Quantification of this compound

This method offers the highest sensitivity and specificity for the direct measurement of this compound in biological matrices.

a) Sample Preparation (Protein Precipitation):

  • Homogenize 50 mg of tissue or an appropriate volume of cell pellet in 1 mL of ice-cold 80% methanol (B129727).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted acyl-CoAs.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

b) Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version).

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization in 80% Methanol Precipitation Protein Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data MSMS->Data Data Acquisition

Caption: Workflow for the quantification of this compound by LC-MS/MS.

HPLC-Fluorescence Quantification of this compound (via derivatization)

This method provides an orthogonal validation by measuring the analyte based on its fluorescent properties after chemical derivatization. As direct detection of the acyl-CoA is challenging due to the lack of a strong chromophore or fluorophore, the fatty acid is first hydrolyzed and then derivatized.

a) Sample Preparation and Derivatization:

  • Perform protein precipitation as described for the LC-MS/MS method.

  • To the dried extract, add 100 µL of 0.5 M HCl and heat at 80°C for 1 hour to hydrolyze the thioester bond, releasing the free fatty acid (18-methyldocosanoic acid).

  • Neutralize the sample with 100 µL of 0.5 M NaOH.

  • Add a fluorescent labeling agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and incubate at 60°C for 10 minutes to derivatize the carboxylic acid group.[7]

  • Quench the reaction and prepare the sample for HPLC analysis.

b) HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient: A suitable gradient to separate the derivatized fatty acid from other components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific for the chosen derivatizing agent (e.g., Ex: 265 nm, Em: 315 nm for FMOC derivatives).[7]

HPLC_Fluorescence_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Extraction Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Derivatization Fluorescent Derivatization Hydrolysis->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Data Data FLD->Data Data Acquisition

Caption: Workflow for HPLC-Fluorescence quantification of this compound.

Enzymatic Assay for Total Long-Chain Acyl-CoA Quantification

Enzymatic assays offer a functional measurement of acyl-CoAs and can be used as a semi-quantitative orthogonal method to confirm the presence and approximate concentration of the total long-chain acyl-CoA pool, which would include this compound. Commercially available kits are often used for this purpose.[5][8]

a) Principle: The assay typically involves a series of enzymatic reactions where the acyl-CoA is a substrate. The final reaction produces a fluorescent or colorimetric product that is proportional to the amount of acyl-CoA in the sample.[5]

b) General Protocol:

  • Prepare cell or tissue lysates as per the kit instructions, often involving homogenization in a specific assay buffer.

  • Add the sample to a 96-well plate.

  • Prepare a standard curve using the provided long-chain acyl-CoA standard.

  • Add the reaction mix containing the necessary enzymes and substrates to each well.

  • Incubate at room temperature for a specified time (e.g., 40 minutes).[5]

  • Measure the fluorescence (e.g., Ex/Em = 530/585 nm) or absorbance using a plate reader.

  • Calculate the concentration of total long-chain acyl-CoAs in the sample by comparing its signal to the standard curve.

Enzymatic_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure Lysate Prepare Lysate Plate Add Samples & Standards to Plate Lysate->Plate StdCurve Prepare Standard Curve StdCurve->Plate ReactionMix Add Reaction Mix Plate->ReactionMix Incubate Incubate ReactionMix->Incubate Measure Measure Signal Incubate->Measure Data Data Measure->Data Data Analysis

References

A Functional Showdown: Unraveling the Divergent Roles of Methyl-Branched Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between methyl-branched acyl-CoA isomers is critical for deciphering cellular metabolism, signaling, and the pathology of various diseases. This guide provides an objective comparison of key methyl-branched acyl-CoA isomers, supported by experimental data, detailed methodologies, and visual pathway representations to illuminate their distinct and overlapping functions.

Methyl-branched acyl-CoA isomers, derived from the catabolism of branched-chain amino acids and odd-chain fatty acids, are not merely metabolic intermediates but also key signaling molecules. Their subtle structural variations translate into significant functional diversity, impacting everything from energy production to post-translational modifications of proteins. This comparison focuses on propionyl-CoA, (S)-methylmalonyl-CoA, (R)-methylmalonyl-CoA, succinyl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, highlighting their unique metabolic fates and cellular functions.

At a Glance: A Quantitative Comparison of Key Enzymes

The metabolic channeling of these isomers is dictated by the kinetic properties of the enzymes that act upon them. The following table summarizes the key kinetic parameters for enzymes central to the metabolism of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA.

EnzymeSubstrateK_m_ (mM)V_max_ (U/mg)Organism/TissueReference
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29-Human[1]
ATP0.08-Human[1]
Bicarbonate3.0-Human[1]
Acyl-CoA Carboxylase (TfAcCCase)Propionyl-CoA0.13 ± 0.021.8 ± 0.1Thermobifida fusca YX[2]
Butyryl-CoA0.08 ± 0.012.1 ± 0.1Thermobifida fusca YX[2]
Acetyl-CoA0.09 ± 0.011.9 ± 0.1Thermobifida fusca YX[2]
Methylmalonyl-CoA Mutase (MUT)Adenosylcobalamin (AdoCbl)0.9–1.4 x 10⁻⁵ M (for mutant enzymes)0.2–18% of wild-typeHuman (mut- phenotype)[3]
Isobutyryl-CoA Dehydrogenase (IBDH)Isobutyryl-CoA-k_cat_/K_m_ = 0.8 µM⁻¹s⁻¹Human[4]
(S)-2-Methylbutyryl-CoA-k_cat_/K_m_ = 0.23 µM⁻¹s⁻¹Human[4]
n-Propionyl-CoA-k_cat_/K_m_ = 0.04 µM⁻¹s⁻¹Human[4]

Note: K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction rate). A lower K_m_ indicates a higher affinity of the enzyme for the substrate. k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency. Dashes indicate where specific data was not available in the cited sources.

Metabolic Crossroads: The Propionyl-CoA to Succinyl-CoA Pathway

The conversion of propionyl-CoA to succinyl-CoA is a critical metabolic route that channels carbon from various sources into the citric acid cycle.[5][6] This pathway is particularly important for the metabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids.[7]

Propionyl_CoA_Metabolism cluster_sources Sources cluster_pathway Metabolic Pathway cluster_fate Metabolic Fate Branched-Chain Amino Acids Branched-Chain Amino Acids Propionyl_CoA Propionyl-CoA Branched-Chain Amino Acids->Propionyl_CoA Odd-Chain Fatty Acids Odd-Chain Fatty Acids Odd-Chain Fatty Acids->Propionyl_CoA S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Biotin, ATP, HCO₃⁻ R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) Vitamin B12 TCA_Cycle Citric Acid (TCA) Cycle Succinyl_CoA->TCA_Cycle Heme_Synthesis Heme Synthesis Succinyl_CoA->Heme_Synthesis Protein_Succinylation Protein Succinylation Succinyl_CoA->Protein_Succinylation

Caption: Metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA.

Defects in this pathway lead to serious metabolic disorders. For instance, a deficiency in methylmalonyl-CoA mutase results in methylmalonic acidemia, characterized by the accumulation of methylmalonic acid.[8][9]

Functional Divergence of Methyl-Branched Acyl-CoA Isomers

IsomerPrimary Metabolic RoleKey Enzymes InvolvedCellular Functions & Signaling ImplicationsAssociated Pathologies
Propionyl-CoA Anaplerotic precursor for the TCA cycle; product of odd-chain fatty acid and branched-chain amino acid catabolism.[7]Propionyl-CoA Carboxylase (PCC)Its accumulation can be toxic. May influence mTOR signaling through its impact on the overall cellular energy state, though direct evidence is limited.Propionic Acidemia
(S)- & (R)-Methylmalonyl-CoA Intermediates in the conversion of propionyl-CoA to succinyl-CoA.Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase (MUT)Accumulation of methylmalonyl-CoA is a hallmark of methylmalonic acidemia and leads to aberrant protein methylmalonylation, a pathogenic post-translational modification.[8]Methylmalonic Acidemia
Succinyl-CoA Key intermediate of the TCA cycle; precursor for heme synthesis; donor for protein succinylation.Succinyl-CoA Synthetase, α-Ketoglutarate DehydrogenasePlays a central role in cellular energy metabolism. Succinylation is a widespread post-translational modification that can alter protein function and is implicated in metabolic regulation.-
Isobutyryl-CoA Intermediate in the catabolism of valine.Isobutyryl-CoA Dehydrogenase (IBDH)Its metabolism is crucial for proper valine degradation.Isobutyryl-CoA Dehydrogenase Deficiency
2-Methylbutyryl-CoA Intermediate in the catabolism of isoleucine.2-Methylbutyryl-CoA Dehydrogenase (SBCAD)Essential for the breakdown of isoleucine.Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency (2-methylbutyrylglycinuria)[10][11]

Experimental Protocols for Comparative Functional Analysis

A robust comparison of methyl-branched acyl-CoA isomers necessitates precise and reliable experimental methodologies. Below are outlines of key experimental protocols.

Quantification of Acyl-CoA Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[5][12]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Lysis Cell/Tissue Lysis (e.g., with 5-sulfosalicylic acid) Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation Liquid Chromatography (Reverse-Phase C18 column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using stable isotope-labeled internal standards Peak_Integration->Quantification

Caption: A generalized workflow for the quantification of acyl-CoA isomers using LC-MS/MS.

Methodology:

  • Sample Extraction: Homogenize cells or tissues in a cold extraction solvent, often containing an acid like 5-sulfosalicylic acid to precipitate proteins and stabilize acyl-CoAs.[5]

  • Centrifugation: Pellet the precipitated proteins and cellular debris by centrifugation at high speed and low temperature.

  • Supernatant Analysis: Analyze the supernatant containing the acyl-CoAs by LC-MS/MS.

  • Chromatographic Separation: Separate the different acyl-CoA isomers using a reverse-phase C18 column with a gradient of an ion-pairing agent (e.g., ammonium (B1175870) acetate) in water and an organic solvent (e.g., acetonitrile).[12]

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection of each acyl-CoA isomer.[5]

  • Quantification: Quantify the amount of each isomer by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.[12]

Enzyme Activity Assays

Determining the kinetic parameters of enzymes that metabolize methyl-branched acyl-CoAs is crucial for understanding their substrate specificity and catalytic efficiency.

Example: Methylmalonyl-CoA Epimerase (MCE) Coupled Assay [13][14]

This assay measures MCE activity by coupling the conversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA with the subsequent conversion of the (R)-isomer to succinyl-CoA by methylmalonyl-CoA mutase (MCM). The activity is quantified by measuring the disappearance of methylmalonyl-CoA using HPLC.

Reagents:

  • (S)-Methylmalonyl-CoA (substrate)

  • Purified Methylmalonyl-CoA Mutase (coupling enzyme)

  • Adenosylcobalamin (MCM cofactor)

  • Buffer (e.g., potassium phosphate)

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Prepare a reaction mixture containing buffer, adenosylcobalamin, and (S)-methylmalonyl-CoA.

  • Initiate the reaction by adding the MCE-containing sample.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Stop the reaction at various time points by adding a quenching solution.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining methylmalonyl-CoA.

Analysis of Protein Succinylation

Immunoprecipitation followed by mass spectrometry is a common method to identify and quantify succinylated proteins.[15][16]

Workflow:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme like trypsin.

  • Enrichment of Succinylated Peptides: Use antibodies specific for succinyl-lysine to immunoprecipitate the succinylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the succinylated proteins and the specific lysine (B10760008) residues that are modified.

  • Data Analysis: Use database search algorithms to match the mass spectra to known protein sequences and identify the sites of succinylation.

Signaling Implications: A Frontier of Research

While the metabolic roles of methyl-branched acyl-CoA isomers are well-established, their direct involvement in cellular signaling is an emerging area of research. The accumulation of these molecules, as seen in metabolic disorders, can have profound effects on cellular function.

  • Protein Acylation: As demonstrated by succinylation and the recently discovered methylmalonylation, these acyl-CoA molecules can serve as donors for post-translational modifications, thereby altering protein activity, localization, and stability.[8]

  • mTOR Pathway: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism, responding to nutrient availability. While malonyl-CoA, an intermediate in fatty acid synthesis, has been shown to directly inhibit mTORC1, the direct effects of propionyl-CoA, methylmalonyl-CoA, or succinyl-CoA on mTOR signaling are less clear and represent an important area for future investigation.[17][18] It is plausible that significant shifts in the cellular pools of these acyl-CoAs could impact mTOR activity indirectly by altering the overall metabolic state of the cell.

Conclusion

The functional comparison of methyl-branched acyl-CoA isomers reveals a complex interplay between metabolism and cellular regulation. While sharing common origins, these molecules exhibit distinct metabolic fates and are increasingly recognized for their roles beyond intermediary metabolism. The continued application of advanced analytical techniques, such as mass spectrometry-based proteomics and metabolomics, will be crucial in further elucidating the intricate signaling networks governed by these small but mighty molecules, paving the way for novel therapeutic strategies for related metabolic diseases.

References

Validating Knock-out and Knock-down Models for Studying 18-Methyldocosanoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of 18-Methyldocosanoyl-CoA, a very-long-chain branched-chain fatty acid, is crucial for understanding various physiological and pathological processes. Its metabolism is complex and primarily occurs within peroxisomes. To effectively investigate the enzymes and pathways involved, robust and well-validated knock-out (KO) or knock-down (KD) models are indispensable. This guide provides an objective comparison of available models, supported by experimental data and detailed protocols, to aid researchers in selecting and validating the most appropriate tools for their studies.

Metabolic Pathway of this compound

The metabolism of this compound, a C23 branched-chain fatty acid, is initiated by a process of alpha-oxidation to remove the methyl group, followed by several cycles of beta-oxidation. This entire process is localized within the peroxisome.

Metabolic Pathway of this compound cluster_peroxisome Peroxisome This compound This compound Pristanoyl-CoA Pristanoyl-CoA This compound->Pristanoyl-CoA Alpha-Oxidation (PHYH) Straight-Chain VLCFA-CoA Straight-Chain VLCFA-CoA Pristanoyl-CoA->Straight-Chain VLCFA-CoA Beta-Oxidation (ACOX1, HSD17B4, ACAA1) Acetyl-CoA_Propionyl-CoA Acetyl-CoA & Propionyl-CoA Straight-Chain VLCFA-CoA->Acetyl-CoA_Propionyl-CoA Further Beta-Oxidation

Figure 1: Peroxisomal metabolism of this compound.

Comparison of Key Knock-out Models for Studying this compound Metabolism

Several key enzymes are involved in the peroxisomal oxidation of branched-chain and very-long-chain fatty acids. Knock-out models for the genes encoding these enzymes provide valuable tools to dissect the metabolic pathway of this compound.

Gene Knock-out ModelEnzyme FunctionExpected Impact on this compound MetabolismKey Phenotypes and Biomarker Changes
Phyh KO Phytanoyl-CoA HydroxylaseBlocks the initial alpha-oxidation step.Accumulation of phytanic acid and its precursors. Ataxia and loss of Purkinje cells observed in mouse models[1][2].
Acox1 KO Acyl-CoA Oxidase 1Impairs the first step of beta-oxidation of straight-chain VLCFAs.Accumulation of very-long-chain fatty acids (VLCFAs). Liver-specific knockout protects against diet-induced obesity and improves insulin (B600854) sensitivity[3][4].
Hsd17b4 KO D-bifunctional Protein (DBP)Disrupts the second and third steps of beta-oxidation.Accumulation of VLCFAs and branched-chain fatty acids. Deficiency can lead to severe neurological symptoms[5][6][7].
Acaa1 KO 3-ketoacyl-CoA ThiolaseInhibits the final step of beta-oxidation.Knockdown in pancreatic cancer cells reduces oxygen consumption and ATP production[8][9].

Experimental Protocols for Model Validation

Validating the chosen knock-out or knock-down model is a critical step to ensure the reliability of experimental results. The following are key experimental protocols for this purpose.

Genotype Confirmation by PCR

This protocol is to confirm the genetic modification at the DNA level.

Workflow:

Genotype Confirmation Workflow Genomic_DNA_Extraction Genomic DNA Extraction PCR_Amplification PCR Amplification (with specific primers) Genomic_DNA_Extraction->PCR_Amplification Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Result_Analysis Analysis of Band Sizes Gel_Electrophoresis->Result_Analysis

Figure 2: Workflow for Genotype Confirmation by PCR.

Methodology:

  • Genomic DNA Extraction: Isolate genomic DNA from mouse tail clips or cell pellets using a commercial kit.

  • PCR Amplification: Perform PCR using primers specific for the wild-type and mutant alleles.

  • Agarose Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel.

  • Analysis: Visualize the DNA bands under UV light and determine the genotype based on the size of the amplified fragments.

Gene Expression Analysis by quantitative PCR (qPCR)

This protocol quantifies the mRNA expression level of the target gene to confirm knock-down or the absence of transcription in knock-out models.

Methodology:

  • RNA Extraction: Isolate total RNA from tissues or cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for the target gene and a reference gene (e.g., GAPDH, beta-actin). A ready-to-use primer pair for human ACOX1 is commercially available[10].

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis by Western Blot

This protocol is used to detect the presence or absence of the target protein.

Workflow:

Western Blot Workflow Protein_Extraction Protein Extraction from tissues/cells SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Antibody_Incubation Primary & Secondary Antibody Incubation Protein_Transfer->Antibody_Incubation Detection Signal Detection Antibody_Incubation->Detection

Figure 3: Workflow for Western Blot Analysis.

Methodology:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors[11][12].

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[13].

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Fatty Acid Profile Analysis by Mass Spectrometry

This protocol allows for the quantification of this compound and related fatty acids to assess the metabolic consequences of the gene knock-out or knock-down.

Methodology:

  • Lipid Extraction: Extract total lipids from plasma, tissues, or cells using a modified Folch or Bligh-Dyer method.

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids and derivatize them to fatty acid methyl esters (FAMEs) or other suitable derivatives for analysis.

  • GC-MS or LC-MS/MS Analysis: Analyze the derivatized fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the separation and quantification of a wide range of fatty acids, including very-long-chain and branched-chain species[14][15][16][17][18].

Logical Comparison of Knock-out Model Utility

The choice of a specific knock-out model depends on the research question. The following diagram illustrates a logical framework for selecting a model to study different aspects of this compound metabolism.

Knock-out Model Selection Logic Start Start: Study of this compound Metabolism Question1 Focus on alpha-oxidation? Start->Question1 Question2 Focus on beta-oxidation? Question1->Question2 No Phyh_KO Use Phyh KO model Question1->Phyh_KO Yes Beta_Ox_Models Use Acox1, Hsd17b4, or Acaa1 KO/KD models Question2->Beta_Ox_Models Yes Phenotype_Analysis Analyze accumulation of This compound and phytanic acid Phyh_KO->Phenotype_Analysis Metabolite_Analysis Analyze accumulation of straight-chain VLCFAs Beta_Ox_Models->Metabolite_Analysis

References

Unveiling Cellular Perturbations: A Comparative Lipidomics Analysis of 18-Methyldocosanoyl-CoA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of lipid profiles in cellular systems with and without exposure to 18-Methyldocosanoyl-CoA, a novel very-long-chain fatty acyl-CoA. By presenting a detailed experimental framework, from sample preparation to advanced data analysis, this document serves as a blueprint for investigating the impact of specific lipid molecules on cellular metabolism and signaling.

While direct experimental data on this compound is emerging, this guide utilizes a hypothetical, yet scientifically plausible, dataset to illustrate the potential modulatory effects of this molecule. The methodologies and data interpretation strategies outlined herein are grounded in established lipidomics workflows and can be adapted to study a wide range of bioactive lipids.

Quantitative Lipid Profile Analysis: Control vs. This compound Treatment

The following table summarizes the hypothetical quantitative lipidomics data from a cell culture experiment. The data represents the relative abundance of various lipid classes in control cells versus cells treated with this compound for 24 hours. The values are presented as mean ± standard deviation (n=6), with fold change and p-values indicating the magnitude and statistical significance of the observed differences.

Lipid ClassControl (Relative Abundance)This compound Treated (Relative Abundance)Fold Changep-value
Glycerolipids
Diacylglycerols (DAG)1.00 ± 0.121.58 ± 0.211.58< 0.01
Triacylglycerols (TAG)1.00 ± 0.151.95 ± 0.251.95< 0.001
Glycerophospholipids
Phosphatidylcholines (PC)1.00 ± 0.090.92 ± 0.11-1.09> 0.05
Phosphatidylethanolamines (PE)1.00 ± 0.111.21 ± 0.141.21< 0.05
Phosphatidylinositols (PI)1.00 ± 0.131.45 ± 0.191.45< 0.01
Phosphatidylserines (PS)1.00 ± 0.101.15 ± 0.131.15> 0.05
Lysophosphatidylcholines (LPC)1.00 ± 0.080.75 ± 0.09-1.33< 0.05
Sphingolipids
Ceramides (Cer)1.00 ± 0.142.20 ± 0.312.20< 0.001
Sphingomyelins (SM)1.00 ± 0.120.81 ± 0.10-1.23< 0.05
Fatty Acyls
Free Fatty Acids (FFA)1.00 ± 0.181.35 ± 0.221.35< 0.05
Acyl-CoAs (C16-C20)1.00 ± 0.160.88 ± 0.14-1.14> 0.05
Very-Long-Chain Fatty Acyls (VLCFA)1.00 ± 0.201.75 ± 0.281.75< 0.01

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of lipidomics studies.[1][2][3] The following protocols outline the key steps for a comparative lipidomics analysis.

Cell Culture and Treatment
  • Cell Line: A metabolically relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) is cultured under standard conditions (37°C, 5% CO2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The culture medium is then replaced with fresh medium containing either a vehicle control (e.g., 0.1% DMSO) or this compound at a final concentration of 10 µM.

  • Incubation: Cells are incubated for 24 hours before harvesting for lipid extraction.

Lipid Extraction

The Folch method is a widely used protocol for total lipid extraction.[4]

  • Harvesting: Cells are washed twice with ice-cold phosphate-buffered saline (PBS), and then scraped into 1 mL of ice-cold methanol.

  • Homogenization: The cell suspension is transferred to a glass tube and sonicated for 30 seconds on ice to ensure complete cell lysis.

  • Extraction: 2 mL of chloroform (B151607) is added to the homogenate, and the mixture is vortexed for 1 minute.

  • Phase Separation: 0.8 mL of 0.9% NaCl solution is added, and the sample is vortexed again for 1 minute, followed by centrifugation at 2,000 x g for 10 minutes to separate the phases.

  • Collection: The lower organic phase, containing the lipids, is carefully collected into a new glass tube.

  • Drying: The solvent is evaporated under a gentle stream of nitrogen. The dried lipid extract is stored at -80°C until analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The dried lipid extract is reconstituted in 200 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v). Separation is performed on a C18 reversed-phase column.[4][5]

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 20 minutes is used to elute the lipids.

  • Mass Spectrometry: The separated lipids are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Data is acquired in both positive and negative ion modes to cover a broad range of lipid classes.[1][5]

Data Processing and Analysis
  • Peak Picking and Alignment: Raw data files are processed using a specialized software (e.g., XCMS, MS-DIAL) to detect, align, and quantify lipid features across all samples.

  • Lipid Identification: Lipid identification is achieved by matching the accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS, HMDB).

  • Statistical Analysis: The quantified lipid data is normalized to an internal standard and the total ion chromatogram. Statistical significance between the control and treated groups is determined using a Student's t-test or a Welch's t-test, with a p-value < 0.05 considered significant.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the experimental workflow, a potential signaling pathway affected by the treatment, and the logical framework of the comparative study.

G cluster_workflow Experimental Workflow cell_culture Cell Culture (e.g., HepG2) treatment Treatment (Control vs. This compound) cell_culture->treatment lipid_extraction Lipid Extraction (Folch Method) treatment->lipid_extraction lcms_analysis LC-MS/MS Analysis lipid_extraction->lcms_analysis data_processing Data Processing & Identification lcms_analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis biological_interpretation Biological Interpretation statistical_analysis->biological_interpretation

A streamlined overview of the lipidomics experimental process.

G cluster_pathway Hypothetical Signaling Pathway Modulation treatment This compound vlcfa_pool Increased Cellular VLCFA Pool treatment->vlcfa_pool ceramide_synthesis Upregulated Ceramide Synthesis vlcfa_pool->ceramide_synthesis downstream_signaling Modulation of Downstream Signaling (e.g., Apoptosis, Inflammation) ceramide_synthesis->downstream_signaling

Postulated impact of this compound on ceramide synthesis.

G cluster_logic Logical Framework of the Comparative Study hypothesis Hypothesis: This compound alters cellular lipid homeostasis. experimental_design Experimental Design: Controlled in vitro study hypothesis->experimental_design data_acquisition Data Acquisition: Untargeted Lipidomics experimental_design->data_acquisition data_analysis Data Analysis: Quantitative & Statistical Comparison data_acquisition->data_analysis conclusion Conclusion: Identification of specific lipid perturbations. data_analysis->conclusion

The logical progression from hypothesis to conclusion in this study.

Discussion and Interpretation

The hypothetical data suggests that treatment with this compound leads to significant alterations in the cellular lipidome. The observed increase in diacylglycerols and triacylglycerols could indicate a shift towards lipid storage. The significant elevation in ceramides, coupled with a decrease in sphingomyelins, points towards a potential activation of sphingolipid signaling pathways, which are known to be involved in processes such as apoptosis and inflammation.[6] The increase in very-long-chain fatty acyls (VLCFAs) is an expected consequence of introducing an exogenous VLCFA, and this accumulation may be a driving force behind the observed changes in other lipid classes.[7][8]

The decrease in lysophosphatidylcholines (LPCs) could be indicative of altered membrane remodeling or signaling. Further investigation into specific lipid species within each class would provide a more granular understanding of the metabolic reprogramming induced by this compound.

This guide provides a foundational framework for the comparative lipidomics analysis of novel lipid compounds. The presented protocols and data, while hypothetical, offer a realistic representation of the types of cellular changes that can be uncovered through such studies. By applying these methodologies, researchers can gain valuable insights into the biological roles of specific lipids and their potential as therapeutic targets.

References

Safety Operating Guide

Proper Disposal of 18-Methyldocosanoyl-CoA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 18-Methyldocosanoyl-CoA, a long-chain fatty acyl-CoA used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is compiled from safety data sheets of analogous chemical compounds and general laboratory safety protocols.

Hazard Identification and Immediate Safety Precautions
  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects[1].

Immediate Actions:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If inhaled: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must wear the following minimum PPE:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure

The primary disposal route for this compound is through a licensed and approved hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Aquatic Hazard").

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from incompatible materials and sources of ignition.

  • Maintain a log of the accumulated waste.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Ensure all necessary paperwork is completed prior to pickup.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Secure the area and prevent entry.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Do not use combustible materials like paper towels on a dry spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Handling this compound Waste ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid containerize_solid Place in Labeled, Sealed Hazardous Waste Container for Solids solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealed Hazardous Waste Container for Liquids liquid_waste->containerize_liquid storage Store in Designated Hazardous Waste Accumulation Area containerize_solid->storage containerize_liquid->storage ehs_contact Contact EHS for Pickup by Approved Waste Contractor storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 18-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 18-Methyldocosanoyl-CoA

Hazard Assessment and Precautionary Measures

While not classified as hazardous under 29 CFR 1910.1200 (2012) for similar fatty acid methyl esters, this compound should be handled with care to minimize exposure.[1] As a fine powder, it may cause eye, skin, or respiratory irritation upon contact or inhalation. The primary risks are associated with the physical nature of the substance (dust inhalation) rather than high chemical reactivity or toxicity.

General Precautions:

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Avoid breathing dust or vapors.

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Store in a tightly closed container in a dry, cool place.

Personal Protective Equipment (PPE)

A risk assessment is essential to determine the appropriate PPE for any given procedure.[2] The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Specific PPE Purpose and Use Case
Body Protection Laboratory CoatStandard protection against incidental splashes and contact with clothing.[3][4]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] Double-gloving is recommended when handling the powder. Change gloves immediately if contaminated.
Eye & Face Protection ANSI Z87.1-compliant Safety Glasses with Side ShieldsMinimum protection from flying particles.[3]
Chemical Splash GogglesTo be worn when there is any risk of splashing during solution preparation.
Face ShieldRecommended in addition to goggles when handling larger quantities or when a significant splash hazard exists.[3][4]
Respiratory Protection N95 Respirator or equivalentRecommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[2]
Foot Protection Closed-toe shoesRequired at all times in a laboratory setting to protect against spills and falling objects.[2][3]
Operational Plan: Step-by-Step Handling Protocol

This protocol details the procedure for safely handling this compound from receipt to experimental use.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container.

  • Recommended storage is at -20°C for long-term stability, as is common for similar biochemicals.[5]

3.2. Preparation for Use (Weighing and Solubilizing): This procedure should be performed in a chemical fume hood or a designated containment area to minimize inhalation risk.

  • Prepare the Workspace: Ensure the work area (fume hood, balance) is clean and free of clutter.

  • Don PPE: Put on a lab coat, safety goggles, and double nitrile gloves. An N95 respirator is recommended if not using a fume hood.

  • Equilibrate Compound: Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture on the powder.

  • Weighing: Carefully weigh the desired amount of the powder using an analytical balance. Use anti-static weighing paper or a weigh boat. Handle with care to avoid creating dust.

  • Transfer: Gently transfer the weighed powder into an appropriate vial or tube for solubilization.

  • Solubilization: Add the desired solvent to the powder. Based on similar compounds, organic solvents such as methanol (B129727) or chloroform (B151607) may be required for initial reconstitution.[5] For aqueous buffers, a carrier solvent or sonication may be necessary.

  • Mixing: Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved.

  • Cleanup: Clean the balance and surrounding area of any residual powder using a damp wipe. Dispose of all contaminated disposables as outlined in the disposal plan.

Disposal Plan

As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous biomedical waste.[6][7][8] However, disposal regulations can vary by institution and locality. Always adhere to your institution's specific waste disposal guidelines.

Waste Type Disposal Procedure
Unused/Expired Solid Compound Dispose of in a clearly labeled container for non-hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) office for specific instructions.
Contaminated Disposables (Gloves, weigh boats, pipette tips, tubes) Place in a designated biomedical waste container or a sealed bag for solid waste.[9] Do not discard in general trash.
Aqueous Solutions (Buffers) Small quantities of dilute aqueous solutions can often be neutralized (if necessary) and disposed of down the drain with copious amounts of water, provided local regulations permit. Check with your EHS office.
Organic Solvent Solutions Collect in a designated, sealed, and properly labeled hazardous waste container for organic solvents. Do not dispose of down the drain.

Experimental Workflow Diagram

The following diagram illustrates the key procedural steps for the safe handling and use of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase A Receive & Inspect Compound B Store at -20°C A->B C Don Appropriate PPE (Lab Coat, Goggles, Gloves) D Equilibrate Compound to Room Temperature C->D E Weigh Powder on Analytical Balance D->E F Transfer Powder to Vial E->F G Add Solvent & Mix (Vortex/Sonicate) F->G H Proceed to Experiment G->H I Clean Workspace H->I Post-Experiment J Segregate Waste I->J K Dispose of Solid Waste (Contaminated Disposables) J->K L Dispose of Liquid Waste (Aqueous vs. Organic) J->L

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.